molecular formula C19H19I2NO5 B564095 Z-Tyr(3,5-I2)-oet CAS No. 102202-92-6

Z-Tyr(3,5-I2)-oet

货号: B564095
CAS 编号: 102202-92-6
分子量: 595.172
InChI 键: VTFCOFWKAQDPBP-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Z-Tyr(3,5-I2)-oet is a useful research compound. Its molecular formula is C19H19I2NO5 and its molecular weight is 595.172. The purity is usually 95%.
BenchChem offers high-quality Z-Tyr(3,5-I2)-oet suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Tyr(3,5-I2)-oet including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFCOFWKAQDPBP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Cbz-3,5-diiodo-L-tyrosine Ethyl Ester (Z-Tyr(3,5-I2)-oet): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-Cbz-3,5-diiodo-L-tyrosine ethyl ester, abbreviated as Z-Tyr(3,5-I2)-oet, is a synthetically crucial derivative of the amino acid L-tyrosine. Characterized by the presence of two iodine atoms on the aromatic ring and protective groups at both the amino and carboxyl termini, this compound serves as a vital intermediate in medicinal chemistry and biochemical research. Its structure is engineered for specific reactivity and enhanced solubility in organic solvents, making it an ideal precursor for the synthesis of complex molecules, most notably thyroid hormone analogs like levothyroxine.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its primary applications for researchers and professionals in drug development.

Molecular Identity and Structure

Z-Tyr(3,5-I2)-oet is a multi-component molecule designed for controlled chemical synthesis. Its structure can be deconstructed into three key functional regions: the diiodotyrosine core, the N-terminal protecting group, and the C-terminal protecting group.

1.1. Nomenclature and Chemical Identifiers

  • Common Name: Z-Tyr(3,5-I2)-oet

  • Synonyms: Cbz-3,5-diiodo-L-tyrosine ethyl ester, Z-3,5-Diiodo-l-tyrosine ethyl ester

  • IUPAC Name: ethyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoate.[2]

  • CAS Number: 102202-92-6.[2]

  • Molecular Formula: C₁₉H₁₉I₂NO₅.[1]

  • Molecular Weight: 595.17 g/mol .

  • InChI Key: VTFCOFWKAQDPBP-INIZCTEOSA-N.[2]

  • Canonical SMILES: CCOC(=O)C@H(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2.[2]

1.2. Structural Analysis

The molecular architecture is tripartite, with each component serving a distinct and critical function in its chemical utility.[1]

  • Aromatic Core (4-hydroxy-3,5-diiodophenyl group): The foundational tyrosine ring is modified with two iodine atoms at the 3 and 5 positions. These heavy atoms significantly alter the molecule's properties by increasing its molecular weight, enhancing steric bulk, and modulating the electrophilic character of the aromatic ring.[1] This diiodinated structure is the cornerstone of thyroid hormones.

  • Amino Protection (Carbobenzyloxy group, Cbz or Z): The amino group of the tyrosine backbone is protected by a Cbz group (phenylmethoxycarbonyl). This is a crucial modification that prevents unwanted side reactions, such as polymerization, during subsequent synthetic steps like peptide coupling.[1] The Cbz group is stable under a variety of conditions but can be selectively removed when needed, typically via hydrogenolysis.

  • Carboxyl Protection (Ethyl ester, -oet): The carboxylic acid terminus is converted into an ethyl ester. This modification serves two primary purposes: it prevents the carboxyl group from reacting out of turn and significantly improves the molecule's solubility in common organic solvents, which is advantageous for purification and reaction setup.[1]

G molecule Z-Tyr(3,5-I2)-oet (C₁₉H₁₉I₂NO₅) core Diiodotyrosine Core (Provides hormonal backbone) molecule->core backbone cbz Cbz (Z) Group (Amino Protection) molecule->cbz N-terminus oet Ethyl Ester (-OEt) (Carboxyl Protection & Solubility) molecule->oet C-terminus

Caption: Structural components of Z-Tyr(3,5-I2)-oet.

Physicochemical and Spectroscopic Properties

The unique structural modifications of Z-Tyr(3,5-I2)-oet give rise to a distinct set of physical and spectral characteristics that are essential for its identification and application.

2.1. Physicochemical Data

The following table summarizes the key physicochemical properties of the molecule.

PropertyValueSource
Molecular Formula C₁₉H₁₉I₂NO₅[1]
Molecular Weight 595.2 g/mol [1]
Density (Predicted) 1.835 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 575.1 ± 50.0 °C[1]
pKa (Predicted) 6.89 ± 0.25[1]
Appearance White to off-white powder
Solubility Soluble in organic solvents[1]

2.2. Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the structure and purity of Z-Tyr(3,5-I2)-oet.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the protons on the iodinated aromatic ring are expected to exhibit a significant downfield shift (in the range of δ 7.2–7.8 ppm) compared to unsubstituted tyrosine.[1] This deshielding effect is a direct consequence of the strong electron-withdrawing nature of the two iodine atoms. Other characteristic signals would include those from the ethyl group, the benzyl group of the Cbz protector, and the alpha- and beta-protons of the amino acid backbone.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and structural integrity. A prominent molecular ion peak is expected at an m/z of 595.2 [M]+.[1] The fragmentation pattern in MS/MS analysis provides further structural validation, with expected losses of key functional groups. Common fragmentation pathways would include the loss of the ethyl ester group (leading to a fragment at m/z 523.1) and the Cbz moiety (fragment at m/z 391.0).[1]

Synthesis and Purification

The synthesis of Z-Tyr(3,5-I2)-oet is a multi-step process that begins with the naturally occurring amino acid L-tyrosine. The use of protecting groups is essential to ensure that the reactions proceed at the desired positions without unintended side reactions.

3.1. Rationale for the Synthetic Strategy

A stepwise approach is necessary due to the multiple reactive sites on the tyrosine molecule: the amino group, the carboxyl group, and the phenolic ring. The strategy involves:

  • Activating the Ring: Iodination of the aromatic ring is the first key transformation.

  • Protecting the Termini: The amino and carboxyl groups are then protected to render them inert for subsequent coupling reactions. This sequential protection ensures regioselectivity and prevents polymerization.

G cluster_0 Synthetic Workflow for Z-Tyr(3,5-I2)-oet Tyrosine L-Tyrosine DiiodoTyr 3,5-Diiodo-L-Tyrosine Tyrosine->DiiodoTyr  Iodination  (ICl, Acetic Acid) Z_DiiodoTyr Z-Diiodo-Tyr-OH DiiodoTyr->Z_DiiodoTyr  Amino Protection  (Cbz-Cl, Base) FinalProduct Z-Tyr(3,5-I2)-oet Z_DiiodoTyr->FinalProduct  Esterification  (Ethanol, SOCl₂)

Caption: Stepwise synthetic pathway for Z-Tyr(3,5-I2)-oet.

3.2. Detailed Synthetic Protocol

The synthesis is typically carried out in three main stages.[1]

Step 1: Iodination of L-Tyrosine

  • Objective: To introduce two iodine atoms onto the phenolic ring of L-tyrosine.

  • Procedure:

    • Suspend L-Tyrosine in a suitable solvent, such as glacial acetic acid.

    • Slowly add a solution of an electrophilic iodinating agent, like iodine monochloride (ICl), to the suspension while stirring.

    • Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • The product, 3,5-diiodo-L-tyrosine, is then isolated, typically through precipitation and filtration, and washed to remove excess reagents.

  • Causality: This is a classic electrophilic aromatic substitution reaction. The hydroxyl group of the tyrosine ring is an activating group, directing the incoming electrophile (I+) to the ortho positions (C3 and C5).

Step 2: N-terminal Protection with Cbz-Cl

  • Objective: To protect the primary amine with a carbobenzyloxy (Cbz) group.

  • Procedure:

    • Dissolve the 3,5-diiodo-L-tyrosine from Step 1 in an alkaline aqueous solution (e.g., sodium carbonate or sodium hydroxide) to deprotonate the amino group, making it nucleophilic.

    • Cool the solution in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The pH of the solution must be maintained in the alkaline range (pH 8-10) to ensure the amine remains reactive and to neutralize the HCl byproduct.

    • After the reaction is complete, the solution is acidified to precipitate the N-protected product, Z-Diiodo-Tyr-OH.

    • The product is collected by filtration, washed, and dried.

Step 3: C-terminal Esterification

  • Objective: To convert the carboxylic acid into an ethyl ester.

  • Procedure:

    • Suspend the Z-Diiodo-Tyr-OH from Step 2 in absolute ethanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise. This reagent converts the carboxylic acid into a more reactive acyl chloride intermediate, which then reacts with ethanol.

    • After the addition is complete, the reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

    • The solvent is removed under reduced pressure, and the resulting crude product, Z-Tyr(3,5-I2)-oet, is purified.

3.3. Purification and Quality Control

  • Purification: The final product is typically purified using column chromatography on silica gel, with a solvent system such as an ethyl acetate/hexane gradient.[1]

  • Validation: The purity of the final compound is confirmed using High-Performance Liquid Chromatography (HPLC), and its identity is verified by NMR and Mass Spectrometry, as described in Section 2.2. A purity of >95% is generally required for use in further synthetic applications.

Key Applications in Research and Development

Z-Tyr(3,5-I2)-oet is not an end-product but a versatile intermediate with significant applications in pharmaceutical and biochemical research.

4.1. Precursor in Thyroid Hormone Synthesis

The most prominent application of this compound is as a key building block in the industrial synthesis of levothyroxine (T4), a synthetic hormone used to treat hypothyroidism.[1] In patented synthetic routes, Z-Tyr(3,5-I2)-oet is coupled with another aromatic precursor to form the characteristic biphenyl ether linkage of the thyronine backbone.[1] The protecting groups are then removed in subsequent steps to yield the final active pharmaceutical ingredient.

4.2. Tool for Radiopharmaceutical Chemistry

The presence of iodine atoms makes this molecule an excellent candidate for developing radiolabeled imaging agents for Positron Emission Tomography (PET).[2] By synthesizing the molecule with a radioactive isotope of iodine (e.g., ¹²⁴I, a positron emitter), researchers can create tracers that can be used to study thyroid function or to image tumors that may have altered amino acid metabolism.[1][3]

4.3. Building Block in Peptide Chemistry

As a protected amino acid derivative, Z-Tyr(3,5-I2)-oet can be incorporated into peptide chains using standard peptide synthesis protocols. This allows researchers to create peptides with unique properties:

  • Structural Probes: The heavy iodine atoms can serve as anomalous scatterers in X-ray crystallography, aiding in the phase determination of protein and peptide crystal structures.

  • Hormonal Analogs: It can be used to synthesize analogs of peptide hormones that contain iodinated tyrosine, allowing for the study of structure-activity relationships.

Comparative Analysis

The choice of protecting groups is critical in organic synthesis. Z-Tyr(3,5-I2)-oet can be compared to other related derivatives to highlight its specific advantages.

  • vs. Boc-Tyr(3,5-I2)-oet: A common alternative uses the tert-butoxycarbonyl (Boc) group for amino protection instead of Cbz. The primary difference lies in the deprotection method. The Cbz group is removed by catalytic hydrogenolysis, which is a mild condition for many functional groups, while the Boc group is labile to strong acids like trifluoroacetic acid (TFA).[1] The choice between Cbz and Boc depends on the stability of other functional groups in the target molecule.

  • vs. Unprotected 3,5-Diiodo-L-Tyrosine: The unprotected form is zwitterionic and has limited solubility and utility in organic synthesis. Without protection, its amino and carboxyl groups would interfere with targeted reactions, leading to a mixture of undesired products.[1] The Cbz and ethyl ester groups are therefore essential for its role as a controlled synthetic intermediate.

Conclusion

N-Cbz-3,5-diiodo-L-tyrosine ethyl ester is a highly specialized and valuable chemical intermediate. Its rational design, featuring a diiodinated core and orthogonal protecting groups, provides chemists with a stable and reactive building block for complex molecular targets. Its established role in the synthesis of levothyroxine underscores its importance in the pharmaceutical industry, while its potential in radiopharmaceutical development and specialized peptide synthesis continues to make it a compound of high interest for scientific research.

References

  • J&K Scientific. (n.d.). Z-3,5-diiodo-L-tyrosine ethyl ester | 102202-92-6. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester. PubChem. Retrieved January 15, 2026, from [Link]

  • Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. 14th Brazilian Meeting on Organic Synthesis. Retrieved January 15, 2026, from [Link]

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-80. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Z-Tyr(3,5-I₂)-OEt

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis and characterization of N-α-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, commonly referred to as Z-Tyr(3,5-I₂)-OEt. This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of thyroid hormone analogs and other biologically active peptides. We present a detailed, three-step synthetic pathway, beginning with the iodination of L-tyrosine, followed by N-terminal protection with a benzyloxycarbonyl (Z) group, and culminating in the esterification of the carboxylic acid. Each step is accompanied by a thorough explanation of the underlying chemical principles and procedural nuances. Furthermore, this guide outlines a comprehensive characterization protocol, including spectroscopic (¹H NMR, ¹³C NMR, Mass Spectrometry) and chromatographic (HPLC) techniques, to ensure the identity, purity, and quality of the final product.

Introduction: The Significance of Z-Tyr(3,5-I₂)-OEt

Z-Tyr(3,5-I₂)-OEt is a synthetically versatile derivative of the amino acid L-tyrosine. The incorporation of two iodine atoms onto the phenolic ring significantly alters the electronic and steric properties of the molecule, making it a crucial building block for various pharmaceutical applications. The diiodo-tyrosine moiety is a key structural feature of thyroid hormones, and as such, this compound serves as an important precursor in the development of novel thyromimetics. The benzyloxycarbonyl (Z) protecting group on the amine and the ethyl ester on the carboxyl group provide essential protection during peptide coupling reactions and enhance solubility in organic solvents, facilitating its use in solution-phase peptide synthesis. A reliable and well-characterized supply of Z-Tyr(3,5-I₂)-OEt is therefore paramount for research and development in endocrinology and peptide-based drug discovery.

Strategic Synthesis of Z-Tyr(3,5-I₂)-OEt: A Three-Step Approach

The synthesis of Z-Tyr(3,5-I₂)-OEt is most efficiently achieved through a strategic three-step process. This pathway is designed to first introduce the iodine atoms, then protect the amine functionality, and finally esterify the carboxylic acid. This sequence is critical to avoid unwanted side reactions and to ensure a high-purity final product.

Synthesis_Workflow Tyrosine L-Tyrosine Diiodotyrosine 3,5-Diiodo-L-tyrosine Tyrosine->Diiodotyrosine Step 1: Iodination Z_Diiodotyrosine Z-Tyr(3,5-I₂)-OH Diiodotyrosine->Z_Diiodotyrosine Step 2: N-Protection Final_Product Z-Tyr(3,5-I₂)-OEt Z_Diiodotyrosine->Final_Product Step 3: Esterification

Caption: Overall synthetic workflow for Z-Tyr(3,5-I₂)-OEt.

Step 1: Iodination of L-Tyrosine to 3,5-Diiodo-L-tyrosine

Principle: The phenolic ring of tyrosine is activated towards electrophilic aromatic substitution. This step introduces two iodine atoms at the ortho positions relative to the hydroxyl group. Iodine monochloride (ICl) in an acidic medium is an effective iodinating agent for this transformation.

Experimental Protocol:

  • Dissolution: Suspend L-Tyrosine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: In a separate flask, dissolve iodine monochloride (ICl, 2.2 eq) in glacial acetic acid.

  • Reaction: Slowly add the ICl solution to the L-Tyrosine suspension with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation and Filtration: Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield 3,5-Diiodo-L-tyrosine.

Step 2: N-Protection of 3,5-Diiodo-L-tyrosine

Principle: The amino group of 3,5-diiodo-L-tyrosine is protected with a benzyloxycarbonyl (Z or Cbz) group to prevent its participation in subsequent reactions. This is achieved by reacting it with benzyl chloroformate (Cbz-Cl) under alkaline conditions.

Experimental Protocol:

  • Dissolution: Dissolve 3,5-Diiodo-L-tyrosine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0°C.

  • Reagent Addition: Slowly and simultaneously add benzyl chloroformate (1.1 eq) and a solution of sodium hydroxide (1.1 eq) to the reaction mixture while maintaining the temperature at 0°C and ensuring the pH remains alkaline.

  • Reaction: Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify with cold 1M HCl to a pH of ~2. Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-Tyr(3,5-I₂)-OH.

Step 3: Esterification to Z-Tyr(3,5-I₂)-OEt

Principle: The carboxylic acid of Z-Tyr(3,5-I₂)-OH is converted to an ethyl ester. Thionyl chloride (SOCl₂) is an effective reagent for this transformation in the presence of ethanol. It first converts the carboxylic acid to a more reactive acyl chloride intermediate, which is then readily attacked by ethanol.

Experimental Protocol:

  • Suspension: Suspend Z-Tyr(3,5-I₂)-OH (1.0 eq) in anhydrous ethanol at 0°C.

  • Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise to the suspension with stirring, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Concentration: Remove the excess ethanol and thionyl chloride under reduced pressure.

  • Work-up and Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Comprehensive Characterization of Z-Tyr(3,5-I₂)-OEt

Thorough characterization is essential to confirm the structure and purity of the synthesized Z-Tyr(3,5-I₂)-OEt. A combination of spectroscopic and chromatographic methods should be employed.

Characterization_Workflow Synthesized_Product Synthesized Z-Tyr(3,5-I₂)-OEt Structural_Verification Structural Verification Synthesized_Product->Structural_Verification Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Physical_Properties Physical Properties Synthesized_Product->Physical_Properties NMR ¹H & ¹³C NMR Structural_Verification->NMR MS Mass Spectrometry Structural_Verification->MS HPLC HPLC Purity_Assessment->HPLC MP_OP Melting Point & Optical Rotation Physical_Properties->MP_OP

Caption: Analytical workflow for the characterization of Z-Tyr(3,5-I₂)-OEt.

Spectroscopic Analysis
Technique Expected Results for Z-Tyr(3,5-I₂)-OEt
¹H NMR Aromatic protons on the diiodotyrosine ring are expected to show a downfield shift to approximately δ 7.2–7.8 ppm due to the electron-withdrawing effect of the iodine atoms.[1] Protons of the ethyl ester group should appear as a triplet (CH₃) and a quartet (CH₂). Protons of the benzyloxycarbonyl group will be visible in the aromatic region and as a singlet for the benzylic CH₂.
¹³C NMR The carbon atoms attached to the iodine atoms are expected to have a significant downfield shift. Signals for the ester carbonyl, carbamate carbonyl, and the various aromatic and aliphatic carbons should be observable at their characteristic chemical shifts.
Mass Spectrometry A prominent molecular ion peak [M+H]⁺ should be observed at m/z 596.2, confirming the molecular weight.[1] Characteristic fragmentation patterns would include the loss of the ethyl ester group and the benzyloxycarbonyl moiety.[1]
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final product.

Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

This method should effectively separate the product from any remaining starting materials or by-products. The purity is determined by the relative area of the product peak.

Physical Properties
Property Expected Value
Molecular Formula C₁₉H₁₉I₂NO₅
Molecular Weight 595.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not consistently reported; expected to be a sharp melting point for a pure compound.
Optical Rotation As a derivative of L-tyrosine, the compound is chiral and should exhibit a specific optical rotation. The exact value is dependent on the solvent and concentration.

Conclusion and Future Perspectives

This guide has detailed a robust and reliable pathway for the synthesis of Z-Tyr(3,5-I₂)-OEt and a comprehensive strategy for its characterization. The presented protocols, rooted in fundamental principles of organic chemistry, provide a clear roadmap for researchers to obtain high-purity material. The availability of well-characterized Z-Tyr(3,5-I₂)-OEt is anticipated to facilitate further advancements in the design and synthesis of novel peptide-based therapeutics, particularly in the realm of thyroid hormone research. Future work could focus on the development of a solid-phase synthesis approach for this intermediate to enhance efficiency and scalability.

References

Sources

Spectroscopic Characterization of Z-Tyr(3,5-I₂)-OEt: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N-α-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, commonly referred to as Z-Tyr(3,5-I₂)-OEt. This compound is a critical intermediate in peptide synthesis, particularly for incorporating iodinated tyrosine residues, which are valuable for introducing conformational constraints, enhancing binding affinity, or for use as radiolabeling precursors in drug development and molecular imaging. An unambiguous structural confirmation through a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is therefore paramount for researchers in these fields.

Molecular Structure and Key Spectroscopic Features

Z-Tyr(3,5-I₂)-OEt is a multi-functionalized amino acid derivative. Its structure comprises a central L-tyrosine core, which is di-iodinated at the 3 and 5 positions of the phenol ring. The amine group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified with an ethyl group. Each of these moieties imparts a characteristic signature in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of Z-Tyr(3,5-I₂)-OEt, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census of the molecule. The electron-withdrawing effect of the two iodine atoms on the phenolic ring significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to non-iodinated tyrosine derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for Z-Tyr(3,5-I₂)-OEt

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H7.20 - 7.80s2HProtons on the di-iodinated phenolic ring
Z-group Ar-H7.25 - 7.40m5HProtons of the benzyl group
NH~5.10d1HAmide proton
Z-group CH₂~5.05s2HMethylene protons of the benzyl group
α-CH~4.50m1HAlpha-proton of the amino acid
OEt-CH₂~4.10q2HMethylene protons of the ethyl ester
β-CH₂~3.00m2HBeta-protons of the amino acid
OEt-CH₃~1.20t3HMethyl protons of the ethyl ester

Note: Predicted values are based on analysis of similar structures and data from commercial sources. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The presence of heavy iodine atoms significantly impacts the chemical shifts of the carbons in the phenolic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for Z-Tyr(3,5-I₂)-OEt

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O (Ester)~171Carbonyl carbon of the ethyl ester
C=O (Z-group)~156Carbonyl carbon of the benzyloxycarbonyl group
Ar-C-OH~153Phenolic carbon bearing the hydroxyl group
Ar-C (Z-group)~136Quaternary carbon of the benzyl group
Ar-CH (Z-group)~128Aromatic carbons of the benzyl group
Ar-CH~127Aromatic carbons of the di-iodinated ring
Ar-C-I~85Aromatic carbons bearing the iodine atoms
Z-group CH₂~67Methylene carbon of the benzyl group
OEt-CH₂~61Methylene carbon of the ethyl ester
α-CH~57Alpha-carbon of the amino acid
β-CH₂~37Beta-carbon of the amino acid
OEt-CH₃~14Methyl carbon of the ethyl ester

Note: Predicted values are based on analysis of similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in Z-Tyr(3,5-I₂)-OEt. The spectrum is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-I bonds.

Table 3: Characteristic IR Absorption Bands for Z-Tyr(3,5-I₂)-OEt

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300BroadO-H (Phenol)Stretching
~3300MediumN-H (Amide)Stretching
~1735StrongC=O (Ester)Stretching
~1690StrongC=O (Urethane)Stretching
~1600, ~1485Medium-WeakC=CAromatic Ring Stretching
~1250StrongC-OEster and Urethane Stretching
~1050MediumC-OPhenol Stretching
Below 600MediumC-IStretching

The presence of strong carbonyl absorptions from both the ethyl ester and the Z-protecting group, along with the broad hydroxyl and amide stretches, provides clear evidence for the key functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Z-Tyr(3,5-I₂)-OEt, confirming its elemental composition and substructural components. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrum Data:

  • Molecular Formula: C₁₉H₁₉I₂NO₅

  • Molecular Weight: 595.15 g/mol

  • Molecular Ion Peak (M+H)⁺: m/z 596.2

A high-resolution mass spectrum would confirm the exact mass and elemental composition.

Fragmentation Analysis:

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecular ion is expected to fragment in a predictable manner, providing further structural confirmation.

  • Loss of the ethyl ester group (-OC₂H₅): A fragment ion at approximately m/z 550.

  • Loss of the entire ethyl ester (-COOC₂H₅): A fragment ion at approximately m/z 522.

  • Loss of the benzyloxycarbonyl (Z) group: A fragment ion at approximately m/z 462.

G M [M+H]⁺ m/z 596.2 F1 Loss of C₂H₅OH [M+H - 46]⁺ m/z 550.2 M->F1 - C₂H₅OH F2 Loss of CO₂C₂H₅ [M+H - 73]⁺ m/z 523.2 M->F2 - •CO₂C₂H₅ F3 Loss of C₇H₇ [M+H - 91]⁺ m/z 505.2 M->F3 - •C₇H₇ (benzyl) F4 Loss of C₈H₇O₂ [M+H - 135]⁺ m/z 461.2 F1->F4 - C₇H₇

Caption: General workflow for the spectroscopic analysis of Z-Tyr(3,5-I₂)-OEt.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Z-Tyr(3,5-I₂)-OEt. The data presented in this guide, including predicted spectral features and detailed experimental protocols, serves as a valuable resource for researchers utilizing this important compound in their synthetic and drug development endeavors. Adherence to these analytical methodologies will ensure the structural integrity of the material and the reliability of subsequent experimental outcomes.

References

  • PubChem. (n.d.). N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Carboxy-L-tyrosine, N-benzyl ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

A Technical Guide to the Solubility of Z-Tyr(3,5-I2)-oet in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of N-α-Cbz-3,5-diiodo-L-tyrosine ethyl ester, commonly referred to as Z-Tyr(3,5-I2)-oet. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular factors governing the solubility of this compound and offers a predictive assessment of its behavior in a range of common organic solvents. While specific quantitative solubility data for Z-Tyr(3,5-I2)-oet is not extensively available in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust framework for its handling and application. Furthermore, a detailed, self-validating experimental protocol for determining the solubility of Z-Tyr(3,5-I2)-oet is provided to empower researchers to ascertain precise solubility parameters for their specific laboratory conditions.

Introduction: Understanding the Molecular Architecture of Z-Tyr(3,5-I2)-oet

Z-Tyr(3,5-I2)-oet is a synthetically modified amino acid derivative of L-tyrosine. Its structure is characterized by three key modifications that profoundly influence its physicochemical properties, most notably its solubility:

  • N-terminal Protection: The alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This bulky, aromatic group introduces significant nonpolar character and masks the basicity of the amino group.

  • Ring Substitution: The phenolic ring of the tyrosine side chain is substituted with two iodine atoms at the 3 and 5 positions. These heavy halogen atoms increase the molecular weight and the overall lipophilicity of the molecule.

  • C-terminal Esterification: The carboxylic acid is esterified with an ethyl group (-oet). This modification removes the acidic proton and the potential for salt formation, thereby increasing its solubility in organic solvents.[1]

These structural features collectively render Z-Tyr(3,5-I2)-oet a largely nonpolar and hydrophobic molecule, predicting its limited solubility in aqueous solutions and favorable solubility in organic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of Z-Tyr(3,5-I2)-oet in a spectrum of common organic solvents can be made. The principle of "like dissolves like" is the primary determinant of its solubility behavior.

High Solubility Predicted in:
  • Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are anticipated to be excellent solvents for Z-Tyr(3,5-I2)-oet. These solvents possess high dielectric constants and are strong hydrogen bond acceptors, which can interact favorably with the ester and carbamate groups of the molecule. For analogous Boc-protected diiodo-tyrosine derivatives, higher solubility in these solvents has been noted.[1]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are expected to readily dissolve Z-Tyr(3,5-I2)-oet. The nonpolar nature of these solvents aligns well with the hydrophobic character of the Cbz group and the di-iodinated phenyl ring.

Moderate to Good Solubility Predicted in:
  • Ethers: Tetrahydrofuran (THF) and diethyl ether are likely to be effective solvents, though perhaps to a lesser extent than polar aprotic or chlorinated solvents.

  • Esters: Ethyl acetate should exhibit good solvating power due to its ability to engage in dipole-dipole interactions and its moderate polarity.

  • Ketones: Acetone is also predicted to be a suitable solvent.

Limited to Poor Solubility Predicted in:
  • Alcohols: Methanol and ethanol may show some solvating capacity due to their ability to act as hydrogen bond donors and acceptors. However, the large nonpolar regions of Z-Tyr(3,5-I2)-oet may limit its overall solubility in these more polar protic solvents.

  • Nonpolar Hydrocarbons: Solvents such as hexanes and toluene are unlikely to be effective solvents due to the presence of several polar functional groups (ester, carbamate, hydroxyl) on the Z-Tyr(3,5-I2)-oet molecule.

Table 1: Predicted Solubility of Z-Tyr(3,5-I2)-oet in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic DMF, DMSOHighStrong hydrogen bond acceptors, high dielectric constant.
Chlorinated DCM, ChloroformHighNonpolar nature aligns with the hydrophobic regions of the molecule.
Ethers THF, Diethyl EtherModerate to GoodEffective for molecules with mixed polarity.
Esters Ethyl AcetateModerate to GoodDipole-dipole interactions with the ester and carbamate groups.
Ketones AcetoneModerate to GoodModerate polarity and hydrogen bond accepting capability.
Alcohols Methanol, EthanolLimitedMismatch in polarity with the large nonpolar regions.
Hydrocarbons Hexanes, ToluenePoorInsufficient polarity to solvate the polar functional groups.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Z-Tyr(3,5-I2)-oet.

Materials and Equipment
  • Z-Tyr(3,5-I2)-oet

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Z-Tyr(3,5-I2)-oet into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial dispersion.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Z-Tyr(3,5-I2)-oet of known concentrations in a suitable solvent (one in which it is highly soluble, e.g., DMF).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant from the saturated solutions with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine the peak area.

    • Using the calibration curve, calculate the concentration of Z-Tyr(3,5-I2)-oet in the diluted samples and then back-calculate the concentration in the original saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis prep1 Weigh excess Z-Tyr(3,5-I2)-oet prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 proc1 Centrifuge to pellet solid prep3->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter through 0.22 µm filter proc2->proc3 an2 Dilute filtered sample proc3->an2 an1 Prepare standard solutions & calibration curve an3 Inject into HPLC an1->an3 an2->an3 an4 Calculate concentration an3->an4 end end an4->end Report Solubility (mg/mL or mol/L)

Caption: Experimental workflow for determining the solubility of Z-Tyr(3,5-I2)-oet.

Causality of Solubility: A Deeper Dive

The solubility of Z-Tyr(3,5-I2)-oet is a direct consequence of the interplay between its constituent functional groups and the properties of the solvent.

  • The Role of the Cbz (Z) Group: The large, aromatic benzyloxycarbonyl group is the primary contributor to the molecule's hydrophobic character. This group favors interactions with nonpolar and moderately polar solvents through van der Waals forces.

  • The Influence of the Di-iodo Phenyl Ring: The two iodine atoms significantly increase the polarizability of the aromatic ring, enhancing dispersion forces. This further promotes solubility in nonpolarizable solvents like chlorinated hydrocarbons. The phenolic hydroxyl group, while capable of hydrogen bonding, is sterically hindered by the adjacent bulky iodine atoms, which may reduce its ability to form strong hydrogen bonds with protic solvents.

  • The Impact of the Ethyl Ester: Esterification of the carboxylic acid is a critical modification. It removes the ionizable proton, preventing the formation of a charged carboxylate anion that would favor aqueous solubility. The ethyl ester group itself is moderately polar and can act as a hydrogen bond acceptor, contributing to solubility in solvents like esters and ketones.

Logical Relationship Diagram

G substance Z-Tyr(3,5-I2)-oet - Cbz Group - Di-iodo Phenyl Ring - Ethyl Ester properties Physicochemical Properties - High Lipophilicity - Reduced H-bonding Potential - Non-ionizable substance->properties determines solubility Solubility Profile + High in Polar Aprotic & Chlorinated Solvents - Low in Polar Protic & Nonpolar Solvents properties->solubility leads to

Caption: Relationship between molecular structure and solubility of Z-Tyr(3,5-I2)-oet.

Conclusion and Recommendations for Handling

Z-Tyr(3,5-I2)-oet is a highly modified tyrosine derivative with a predominantly hydrophobic character. Its solubility is expected to be high in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform), and moderate in ethers, esters, and ketones. Conversely, poor solubility is anticipated in alcohols and nonpolar hydrocarbons.

For practical applications, it is recommended to initially dissolve Z-Tyr(3,5-I2)-oet in a small amount of a high-solubility solvent such as DMF or DMSO before diluting with a less effective co-solvent if required for a specific experimental setup. Researchers should always perform preliminary solubility tests with a small amount of material to confirm its behavior in their solvent system of choice. The experimental protocol provided in this guide offers a robust method for obtaining precise quantitative solubility data, which is crucial for ensuring the accuracy and reproducibility of experimental results.

References

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An In-Depth Technical Guide to the Stability and Storage of Z-Tyr(3,5-I2)-OEt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule Z-Tyr(3,5-I2)-OEt

Z-Tyr(3,5-I2)-OEt, or N-Carbobenzyloxy-3,5-diiodo-L-tyrosine ethyl ester, is a specialized derivative of the amino acid tyrosine. Its structure is characterized by three key modifications to the parent amino acid: an N-terminal benzyloxycarbonyl (Cbz or Z) protecting group, the addition of two iodine atoms to the phenolic ring of the tyrosine side chain at the 3 and 5 positions, and an ethyl ester at the C-terminus. These modifications are not merely incidental; they are deliberately introduced to modulate the molecule's reactivity, solubility, and potential biological activity, making it a valuable building block in peptide synthesis and a compound of interest in medicinal chemistry.

The di-iodination of the tyrosine ring significantly alters its electronic properties and steric bulk, which can influence intermolecular interactions and receptor binding affinity. The Cbz group provides robust protection of the amino functionality, preventing unwanted side reactions during chemical synthesis, while the ethyl ester enhances solubility in organic solvents. Given its intricate structure and potential applications, a thorough understanding of the stability of Z-Tyr(3,5-I2)-OEt is paramount to ensure its integrity during storage, handling, and experimental use. This guide provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, recommended storage conditions, and protocols for assessing its purity over time.

Chemical Stability and Potential Degradation Pathways

The stability of Z-Tyr(3,5-I2)-OEt is intrinsically linked to the chemical reactivity of its constituent functional groups. Degradation can compromise the purity of the compound, leading to the formation of impurities that may interfere with experimental results or exhibit unintended biological effects. The primary sites of potential degradation are the ethyl ester, the N-Cbz group, and the iodinated phenolic side chain.

Hydrolytic Degradation of the Ethyl Ester

The ethyl ester moiety is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol. This process can be catalyzed by both acidic and basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis.

The formation of the free carboxylic acid derivative as a degradation product can alter the solubility and chromatographic behavior of the compound.

Degradation of the N-Cbz Protecting Group

The N-benzyloxycarbonyl (Cbz) group is a widely used protecting group in organic synthesis due to its general stability. However, it is not entirely inert and can be cleaved under specific conditions.

  • Acidic and Basic Cleavage: While relatively stable under neutral conditions, the Cbz group can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common than ester hydrolysis.[2]

  • Hydrogenolysis: The most common method for the removal of the Cbz group is catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst.[2] While not a typical storage concern, accidental exposure to catalytic metals and a hydrogen source could lead to deprotection.

Cleavage of the Cbz group would result in the formation of the free amine, which is a significant impurity.

Degradation of the Iodinated Phenolic Side Chain

The di-iodinated phenolic side chain is a key feature of the molecule and is also a site of potential degradation, primarily through oxidation and photodecomposition.

  • Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of metal ions.[3] The oxidation of phenols can lead to the formation of colored quinone-type structures, which would be readily observable as a discoloration of the material. The presence of electron-withdrawing iodine atoms on the ring can influence the rate and pathway of oxidation.

  • Photodegradation: Aromatic iodinated compounds can be sensitive to light, particularly UV radiation. Exposure to light can induce the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products. This can result in the loss of iodine from the molecule and the formation of various byproducts.

Visualizing the Core Structure and Degradation Pathways

To better understand the stability profile of Z-Tyr(3,5-I2)-OEt, the following diagrams illustrate its molecular structure and the primary proposed degradation pathways.

G cluster_structure Molecular Structure of Z-Tyr(3,5-I2)-OEt cluster_degradation Proposed Degradation Pathways struct Z-Tyr(3,5-I2)-OEt Z_Tyr_I2_OEt Z-Tyr(3,5-I2)-OEt Hydrolysis_Product N-Cbz-3,5-diiodo-L-tyrosine (Ester Hydrolysis Product) Z_Tyr_I2_OEt->Hydrolysis_Product  Acid/Base Deprotection_Product 3,5-diiodo-L-tyrosine ethyl ester (N-Cbz Cleavage Product) Z_Tyr_I2_OEt->Deprotection_Product  Harsh Acid/Base, Hydrogenolysis Oxidation_Product Quinone-type derivatives (Oxidation Product) Z_Tyr_I2_OEt->Oxidation_Product  O₂, Light, Metal Ions Photodegradation_Product De-iodinated species (Photodegradation Product) Z_Tyr_I2_OEt->Photodegradation_Product  UV Light

Caption: Molecular structure and major potential degradation pathways of Z-Tyr(3,5-I2)-OEt.

Recommended Storage Conditions

To maintain the purity and stability of Z-Tyr(3,5-I2)-OEt, it is crucial to adhere to appropriate storage conditions that minimize exposure to factors that can promote degradation.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation.
Light Protect from light. Store in an amber vial or in the dark.The iodinated phenolic ring is susceptible to photodegradation.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation of the phenolic ring.
Humidity Store in a tightly sealed container in a dry environment.Prevents the ingress of moisture, which can facilitate the hydrolysis of the ethyl ester.

Experimental Protocols for Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3] The following protocols provide a framework for assessing the stability of Z-Tyr(3,5-I2)-OEt under various stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed to separate the parent compound from any degradation products.

Workflow for Forced Degradation Studies

G start Prepare Stock Solution of Z-Tyr(3,5-I2)-OEt stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B guidelines) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis data Identify and Quantify Degradation Products analysis->data end Assess Stability Profile data->end

Caption: General workflow for conducting forced degradation studies on Z-Tyr(3,5-I2)-OEt.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of Z-Tyr(3,5-I2)-OEt in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

3. Base Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

  • Keep the solution at room temperature.

  • Withdraw aliquots at appropriate time intervals.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

4. Oxidative Degradation:

  • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals.

  • Dilute the aliquots with the mobile phase before HPLC analysis.

5. Thermal Degradation:

  • Store a solid sample of Z-Tyr(3,5-I2)-OEt in an oven at an elevated temperature (e.g., 60°C).

  • At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Also, subject the stock solution to the same thermal stress and analyze at the same time points.

6. Photostability Testing:

  • Expose a solid sample and a solution of Z-Tyr(3,5-I2)-OEt to a light source that provides a combination of visible and UV light, following ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the specified exposure period.

7. HPLC Analysis:

  • A reversed-phase HPLC method with UV detection is recommended. A C18 column is a suitable starting point.

  • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • The UV detector should be set to a wavelength where Z-Tyr(3,5-I2)-OEt has significant absorbance.

  • The method must be validated to ensure it can separate the parent compound from all potential degradation products.

Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate

Z-Tyr(3,5-I2)-OEt is a valuable compound for research and development in peptide chemistry and drug discovery. Its stability is a critical factor that can influence the reliability and reproducibility of experimental outcomes. By understanding its potential degradation pathways—namely ester hydrolysis, N-Cbz group cleavage, and degradation of the iodinated phenolic side chain—researchers can implement appropriate storage and handling procedures to maintain its integrity. The recommended storage conditions of low temperature, protection from light, and an inert, dry atmosphere are designed to mitigate these risks. Furthermore, the implementation of forced degradation studies provides a robust framework for assessing the stability of Z-Tyr(3,5-I2)-OEt and for the development of stability-indicating analytical methods. Adherence to the principles and protocols outlined in this guide will enable scientists to confidently utilize this important molecule in their research endeavors.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5).
  • Bayer. (n.d.). Product Monograph Ultravist.
  • Bracco. (n.d.). Iomeron (iomeprol)
  • GE Healthcare. (n.d.). Visipaque (iodixanol)
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Klan, P., & Wirz, J. (2009).
  • Kujawski, W., et al. (2004). Treatment of phenol-containing aqueous solutions by membrane-based solvent extraction in coupled ultrafiltration modules. Chemical Engineering Journal, 100(1–3), 129–138.
  • Lazić, M., et al. (2013). The influence of pH and temperature on the degradation of iopromide in aqueous solutions. Journal of the Serbian Chemical Society, 78(10), 1479-1488.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • Yoshioka, S., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms. Springer.
  • Zhou, D., et al. (2005). A study on the stability of iopamidol injection. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 343-348.
  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation in Stability-Indicating Methods. Retrieved from [Link]

  • PubMed. (2002). Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine. Retrieved from [Link]

  • PubMed. (2011). Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. Retrieved from [Link]

  • PubMed. (2004). Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2011). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

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An In-Depth Technical Guide to Z-Tyr(3,5-I₂)-oet: Properties, Synthesis, and Applications in Thyroid Hormone Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Z-Tyr(3,5-I₂)-oet, a critical intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, the rationale behind its molecular design, and its pivotal role as a precursor in the synthesis of thyroid hormone analogs.

Core Physicochemical & Structural Properties

Z-Tyr(3,5-I₂)-oet, systematically named ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a derivative of the amino acid L-tyrosine. Its structure is meticulously designed for multi-step synthesis, incorporating protective groups that ensure specific reaction outcomes.

The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate[1][2]
Common Name Z-3,5-diiodo-L-tyrosine ethyl ester[1][2][3]
CAS Number 102202-92-6 (Predominantly cited) 242617 (Alternate)[1][2][3][4]
Molecular Formula C₁₉H₁₉I₂NO₅[5]
Molecular Weight 595.15 g/mol (Calculated) 595.2 g/mol (Reported) 594.14 g/mol (Reported)[4][5]
Appearance White to off-white solid
Solubility Soluble in organic solvents; improved over its carboxylic acid precursor[5]

A Note on the CAS Number: The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance.[6][7] For Z-3,5-diiodo-L-tyrosine ethyl ester, the most frequently referenced CAS number in scientific literature and by major chemical suppliers is 102202-92-6 .[1][2][4][8] An alternative number, 242617 , is also listed by some vendors.[3] This discrepancy may arise from different reporting or indexing instances. For unambiguous identification, researchers should rely on the IUPAC name and molecular structure in conjunction with the primary CAS number.

The Rationale Behind the Molecular Architecture

The utility of Z-Tyr(3,5-I₂)-oet in complex syntheses stems from the specific roles of its constituent parts. Each modification to the original L-tyrosine molecule is a deliberate choice to control reactivity.

  • Di-iodinated Aromatic Core : The two iodine atoms at the 3 and 5 positions of the phenyl ring are not merely for mass. They serve a critical electronic and steric function, activating the ring for the subsequent oxidative coupling reactions required to form the diphenyl ether backbone of thyroxine.[5]

  • Z-Group (Carbobenzyloxy) Protection : The amino group of the tyrosine backbone is protected by a carbobenzyloxy (Cbz or Z) group. This is a crucial step to prevent unwanted side reactions, such as polymerization, during subsequent synthetic steps. The Z-group is chosen for its stability under various reaction conditions and its susceptibility to removal via hydrogenolysis, a method that is orthogonal to the deprotection of other groups that might be present in the molecule.[5] This contrasts with other protecting groups like Boc (tert-butoxycarbonyl), which is removed under acidic conditions.

  • Ethyl Ester (oet) Protection : The carboxylic acid is converted to an ethyl ester. This modification serves two primary purposes: it prevents the carboxyl group from interfering with reactions targeting other parts of the molecule and it significantly enhances the compound's solubility in the organic solvents typically used in these synthetic pathways.[5]

This strategic combination of protecting groups and ring activation makes Z-Tyr(3,5-I₂)-oet an ideal and stable building block for the synthesis of complex molecules like levothyroxine.

Application in the Synthesis of Levothyroxine: A Methodological Overview

Z-Tyr(3,5-I₂)-oet is a well-established precursor in the industrial synthesis of Levothyroxine (L-thyroxine), the synthetic form of the T4 thyroid hormone.[9] The overall process involves the coupling of two protected diiodotyrosine moieties to form the characteristic thyronine structure.

Below is a representative, multi-step protocol derived from established synthetic patents and literature.[9][10]

Experimental Protocol: Synthesis of Levothyroxine Sodium from L-Tyrosine

Step 1: Iodination of L-Tyrosine to 3,5-Diiodo-L-tyrosine

  • Rationale : This initial step introduces the iodine atoms necessary for the final thyroxine structure.

  • Procedure : L-Tyrosine is dissolved in a suitable solvent, such as aqueous ammonia. An iodinating agent, like a solution of iodine and potassium iodide, is added portion-wise. The reaction is monitored until completion, and the resulting 3,5-Diiodo-L-tyrosine is precipitated by adjusting the pH, then filtered and dried.

Step 2: Protection of 3,5-Diiodo-L-tyrosine to form Z-Tyr(3,5-I₂)-oet

  • Rationale : As discussed, this two-part protection scheme is critical for preventing side reactions and improving solubility.

  • Amino Group Protection : 3,5-Diiodo-L-tyrosine is reacted with benzyl chloroformate (Cbz-Cl) under alkaline conditions to yield the N-protected intermediate.

  • Carboxyl Group Protection : The N-protected intermediate is then treated with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or gaseous HCl) to form the ethyl ester, yielding the final product: Z-Tyr(3,5-I₂)-oet.

Step 3: Oxidative Coupling to Form the Thyronine Backbone

  • Rationale : This is the key bond-forming reaction, creating the diphenyl ether linkage. It is a biomimetic process that emulates the in-vivo coupling of tyrosine residues.

  • Procedure : The protected precursor, Z-Tyr(3,5-I₂)-oet, is subjected to oxidative coupling. This is often achieved using oxygen as the oxidant in the presence of a metal catalyst, such as a manganese salt, in an organic solvent.[9] This reaction couples two molecules, forming the protected N-Z-L-thyroxine ethyl ester.

Step 4: Hydrolysis and Deprotection to Yield Levothyroxine

  • Rationale : The final step involves the removal of the protecting groups to reveal the active pharmaceutical ingredient.

  • Procedure : The product from the coupling reaction is subjected to acid or base-catalyzed hydrolysis to cleave the ethyl ester and the Z-group. This yields levothyroxine free acid.

Step 5: Salt Formation

  • Rationale : The final product is typically formulated as a sodium salt to improve stability and bioavailability.

  • Procedure : The levothyroxine free acid is treated with a sodium source, such as sodium hydroxide, and then crystallized, often as a pentahydrate, to yield the final, highly pure Levothyroxine Sodium.[9]

The logical flow of this synthesis is depicted in the diagram below.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction & Final Product A L-Tyrosine B 3,5-Diiodo-L-tyrosine A->B Iodination C Z-Tyr(3,5-I2)-oet B->C Amino & Carboxyl Protection D Protected Thyroxine Intermediate C->D Oxidative Coupling E Levothyroxine (Free Acid) D->E Deprotection / Hydrolysis F Levothyroxine Sodium (API) E->F Salt Formation

Caption: Synthetic pathway from L-Tyrosine to Levothyroxine Sodium.

Biological Context: The Natural Thyroid Hormone Synthesis Pathway

To fully appreciate the role of synthetic precursors like Z-Tyr(3,5-I₂)-oet, it is instructive to compare its chemical journey to the biological synthesis of thyroid hormones within the thyroid gland. The natural process is an elegant enzymatic cascade centered around the protein thyroglobulin.

The key stages are:

  • Iodide Trapping : Follicular cells in the thyroid actively transport iodide ions from the bloodstream.

  • Oxidation and Iodination : The enzyme thyroid peroxidase (TPO) oxidizes iodide to iodine and incorporates it onto tyrosine residues within the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

  • Coupling : TPO then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms thyroxine (T4), while one DIT and one MIT form triiodothyronine (T3).

  • Release : The thyroglobulin is endocytosed back into the follicular cells, where proteases cleave off the T3 and T4 hormones, releasing them into the circulation.

The following diagram illustrates this biological pathway.

G cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen I_ion Iodide (I⁻) I_ion_cell Iodide (I⁻) I_ion->I_ion_cell NIS Symporter Tg Thyroglobulin (Tg) with Tyrosine residues MIT_DIT Iodination of Tg (MIT & DIT formation) Tg->MIT_DIT T3_T4_Tg Coupling on Tg (T3 & T4 formation) MIT_DIT->T3_T4_Tg Coupling Hormones_released T3 & T4 Released T3_T4_Tg->Hormones_released Proteolysis I_ion_cell->MIT_DIT Oxidation & Iodination TPO Thyroid Peroxidase (TPO) TPO->MIT_DIT TPO->T3_T4_Tg Hormones_released->I_ion Secretion into Blood

Caption: Overview of the natural biosynthesis of thyroid hormones T3 and T4.

The chemical synthesis using Z-Tyr(3,5-I₂)-oet is a biomimetic approach, mirroring the crucial iodination and coupling steps of the natural pathway in a controlled, non-enzymatic environment to achieve the same molecular endpoint.

Broader Applications and Future Directions

While its primary role is as a pharmaceutical intermediate, the unique structure of Z-Tyr(3,5-I₂)-oet lends itself to other areas of research:

  • Biochemical Research : It serves as a valuable tool for studying the metabolic pathways of iodinated amino acids and their impact on cellular processes.[1]

  • Radiopharmaceutical Development : The presence of iodine atoms allows for the potential development of radiolabeled analogs for use in diagnostic imaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), for visualizing thyroid-related pathologies.[1]

  • Peptide Synthesis : As a protected amino acid derivative, it can be incorporated into synthetic peptides to study the effects of iodination on peptide structure and function.

The continued importance of levothyroxine in treating thyroid disorders ensures that its synthetic precursors, including Z-Tyr(3,5-I₂)-oet, will remain subjects of process optimization and research for years to come.

References

  • Shiba, T., Kajiwara, M., Kato, Y., Inoue, K., & Kaneko, T. (1970). Synthesis of L-thyroxine From 3,5-diiodo-L-tyrosine by Nonenzymic Transamination. Archives of Biochemistry and Biophysics, 140(1), 90-95. Available at: [Link]

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-80. Available at: [Link]

  • Johnson, D. W., & Stocker, R. (1998). Synthesis of thyroxine: biomimetic studies. Canadian Journal of Chemistry, 76(11), 1592-1597. Available at: [Link]

  • J&K Scientific LLC. Z-3,5-diiodo-L-tyrosine ethyl ester | 102202-92-6. Available at: [Link]

  • Google Patents. (2016). Process for the preparation of levothyroxine sodium. (US9428444B2).
  • Yip, C., & Klebanoff, S. J. (1963). SYNTHESIS IN VITRO OF THYROXINE FROM DIIODOTYROSINE BY MYELOPEROXIDASE AND BY A CELL-FREE PREPARATION OF BEEF THYROID GLANDS. I. GLUCOSE-GLUCOSE OXIDASE SYSTEM. Biochimica et Biophysica Acta, 74, 747-55. Available at: [Link]

  • Google Patents. (2009). An improved process for the preparation of levothyroxine sodium with reduced levels of impurities. (WO2009136249A1).
  • Google Patents. (2015). Method for the preparation of a levothyroxine solution. (US9050307B2).
  • CAS. CAS Registry. Available at: [Link]

  • U.S. Environmental Protection Agency. CAS Registry - List Details - SRS. Available at: [Link]

  • Google Patents. (1951). Preparation of thyroxine and its derivatives. (US2579668A).
  • PubChem. 3',5'-Diiodo-L-tyrosine. Available at: [Link]

Sources

A-Technical-Guide-to-Z-Tyr(3,5-I2)-oet-in-Biochemical-Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, commonly abbreviated as Z-Tyr(3,5-I2)-oet, is a specialized amino acid derivative with significant, albeit niche, applications in modern biochemical and pharmaceutical research. Its unique structure, featuring two high-electron-density iodine atoms, a sterically significant aromatic core, and protective groups amenable to standard synthetic chemistry, makes it a versatile tool. This guide provides an in-depth exploration of its core applications, focusing on its utility as a heavy-atom derivative in X-ray crystallography for solving the phase problem, its role as a competitive inhibitor and molecular probe in enzyme kinetics, particularly for tyrosine-recognizing enzymes, and its function as a non-radioactive analog in high-throughput screening assays. We present not only the theoretical underpinnings but also actionable, field-proven protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Introduction: The Molecular Logic of Z-Tyr(3,5-I2)-oet

Z-Tyr(3,5-I2)-oet is a synthetic derivative of the amino acid L-tyrosine. Its structure is defined by three key modifications that dictate its biochemical utility[1]:

  • Di-iodination: Two iodine atoms are covalently bonded to the 3 and 5 positions of the tyrosine phenolic ring. As heavy atoms, they possess a high number of electrons, making them strong X-ray scatterers[2]. This property is the cornerstone of their use in structural biology.

  • N-terminal Protection: The alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This prevents unwanted side reactions, such as peptide bond formation, allowing the molecule to be used as a discrete small-molecule probe[1].

  • C-terminal Esterification: The carboxyl group is esterified with an ethyl group (oet), which enhances solubility in organic solvents and modulates its chemical reactivity[1].

These features position Z-Tyr(3,5-I2)-oet as a multi-purpose tool for interrogating biological systems, primarily where tyrosine recognition or the need for a heavy-atom probe is paramount.

Core Application I: Phasing in de novo Protein X-ray Crystallography

For novel protein structures without a known homolog for molecular replacement, the "phase problem"—the loss of phase information during X-ray diffraction experiments—is a critical hurdle.[2][3] Heavy-atom derivatization is a classic and robust method to solve this problem experimentally[4][5].

Causality: Why Z-Tyr(3,5-I2)-oet is Effective

The principle of isomorphous replacement relies on introducing heavy atoms into a protein crystal without disturbing the crystal lattice (i.e., maintaining isomorphism).[2] The iodine atoms in Z-Tyr(3,5-I2)-oet are excellent heavy atoms because their high electron density (53 electrons each) produces significant and measurable differences in the diffraction pattern compared to the native protein crystal[2][4]. By analyzing these differences, crystallographers can calculate the phases and ultimately determine the protein's three-dimensional structure.

Z-Tyr(3,5-I2)-oet is particularly useful when a protein has a tyrosine binding pocket. It can be soaked into pre-formed crystals, where it ideally binds to a specific site, providing the localized, ordered heavy-atom signal required for successful phasing.

Experimental Workflow & Protocol

The workflow involves preparing a derivative crystal and comparing its diffraction data to a native crystal.

Crystallography_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_phasing Phasing & Structure Solution Native_Crystal Grow Native Protein Crystals Soak Soak Native Crystal (Quick-soak, minutes to hours) Native_Crystal->Soak Soaking_Solution Prepare Soaking Solution (Z-Tyr(3,5-I2)-oet in cryo-protectant) Soaking_Solution->Soak Harvest Harvest & Flash-Cool Soaked Crystal Soak->Harvest Collect_Derivative Collect Diffraction Data (Derivative) Harvest->Collect_Derivative Process Process & Scale Data (e.g., XDS, CCP4) Collect_Derivative->Process Collect_Native Collect Diffraction Data (Native) Collect_Native->Process Find_Sites Locate Heavy-Atom Sites (e.g., SHELXD, hkl2map) Process->Find_Sites Phase_Calc Calculate Initial Phases (e.g., SHARP, PHASER) Find_Sites->Phase_Calc Density_Mod Density Modification & Model Building Phase_Calc->Density_Mod Refinement Refine Structure Density_Mod->Refinement

Caption: Workflow for heavy-atom phasing using Z-Tyr(3,5-I2)-oet.

Protocol: Crystal Soaking with Z-Tyr(3,5-I2)-oet

  • Prepare Soaking Solution: Dissolve Z-Tyr(3,5-I2)-oet in a suitable organic solvent (e.g., DMSO) to create a 100 mM stock solution. Serially dilute this into the final mother liquor/cryo-protectant solution to a final concentration of 1-10 mM.

    • Causality: The final concentration is a critical variable. Too high can cause crystal cracking or non-isomorphism; too low may not yield sufficient occupancy for a phasing signal. An empirical titration is essential.

  • Select Crystal: Using a cryo-loop, transfer a well-formed native protein crystal from its growth drop to a new drop containing the soaking solution.

  • Incubate: Soak the crystal for a period ranging from 30 minutes to 24 hours. The optimal time is highly protein-dependent.

    • Trustworthiness: A control is to soak a native crystal in a mock solution (containing DMSO but no heavy atom) to ensure the soaking process itself doesn't degrade diffraction quality.

  • Harvest and Flash-Cool: Briefly pass the crystal through a cryo-protectant solution (if not already in one) and immediately plunge it into liquid nitrogen.

  • Data Collection: Collect a full diffraction dataset from the derivatized crystal at a synchrotron source. For comparison, use data from a native crystal prepared under identical cryo conditions.

Core Application II: Probing Tyrosine Kinase and Phosphatase Activity

The structural similarity of the diiodotyrosine core to phosphotyrosine (pTyr) allows Z-Tyr(3,5-I2)-oet to act as a competitive inhibitor or molecular probe for enzymes that recognize tyrosine, particularly tyrosine kinases and phosphatases.

Mechanism of Action

Free diiodotyrosine is known to interact with the substrate sites of enzymes like thyroid peroxidase, acting as a competitive inhibitor.[6] The bulky, electronegative iodine atoms on Z-Tyr(3,5-I2)-oet can mimic the phosphate group of pTyr, allowing it to bind to the active site of tyrosine kinases or phosphatases, thereby competing with the natural substrate. While it cannot be phosphorylated or dephosphorylated, its binding can be measured to determine enzyme affinity. Dityrosine, a related compound, has been shown to act as an antagonist to thyroid hormone T3 by competitively inhibiting its binding to thyroid hormone receptors.[7]

Experimental Workflow: Fluorescence Polarization (FP) Assay

An FP-based competitive binding assay is an excellent method to quantify the binding of Z-Tyr(3,5-I2)-oet to a target enzyme.

FP_Assay_Workflow cluster_components Assay Components cluster_experiment Experimental Setup cluster_analysis Data Analysis Enzyme Target Enzyme (e.g., Tyrosine Kinase) Tracer Fluorescent Tracer (Known Ligand-Fluorophore Conjugate) Competitor Competitor (Z-Tyr(3,5-I2)-oet) Mix_NoComp Incubate Enzyme + Tracer (No Competitor) Measure_FP_High Measure FP (High Polarization Signal) Mix_NoComp->Measure_FP_High Mix_WithComp Incubate Enzyme + Tracer + Serial Dilution of Competitor Measure_FP_Low Measure FP (Decreasing Polarization Signal) Mix_WithComp->Measure_FP_Low Plot Plot FP vs. [Competitor] Measure_FP_High->Plot Measure_FP_Low->Plot Calculate Calculate IC50 / Ki Plot->Calculate

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.

Protocol: Tyrosine Kinase Competitive FP Assay

  • Component Preparation:

    • Enzyme: Dilute the target tyrosine kinase to a 2X working concentration in assay buffer.

    • Tracer: Prepare a 2X working solution of a known fluorescently-labeled pTyr-peptide ligand.

    • Competitor: Prepare a serial dilution series of Z-Tyr(3,5-I2)-oet, typically starting from 1 mM down to low nM concentrations.

  • Assay Plate Setup: In a 384-well microplate, add 10 µL of the Z-Tyr(3,5-I2)-oet dilution series.

  • Enzyme/Tracer Addition: Prepare a 2X Enzyme/Tracer pre-mix and add 10 µL to each well.

    • Self-Validating System: Include controls: (1) Tracer only (for low FP value), and (2) Enzyme + Tracer without competitor (for high FP value).

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the FP signal against the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Z-Tyr(3,5-I2)-oet required to displace 50% of the tracer.

Data Presentation

The results of such a screening can be summarized effectively in a table.

Target KinaseFluorescent TracerTracer Kd (nM)Z-Tyr(3,5-I2)-oet IC50 (µM)
Kinase ApTyr-Peptide-FAM1525.3 ± 2.1
Kinase BpTyr-Peptide-FAM2289.1 ± 7.5
Kinase CpTyr-Peptide-FAM10> 200

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

Z-Tyr(3,5-I2)-oet is a powerful and versatile chemical probe for biochemical research. Its primary strength lies in its dual functionality: the heavy iodine atoms make it an invaluable tool for de novo structure determination by X-ray crystallography, while its core diiodotyrosine structure allows it to serve as a non-radioactive mimic of phosphotyrosine in enzymatic and binding assays. While its use in crystallography is well-established, its potential as a fragment or lead compound in drug discovery for tyrosine kinases, phosphatases, and other tyrosine-recognizing proteins warrants further exploration. Future research could focus on developing derivatives with improved solubility and cell permeability to extend its application to cell-based assays and in vivo studies.

References

  • Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318. [Link]

  • Garman, E. F., & Pike, A. C. W. (2016). An overview of heavy-atom derivatization of protein crystals. PubMed. [Link]

  • Sun, P. D., & Davies, D. R. (2008). Towards a rational approach for heavy-atom derivative screening in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 3), 268–274. [Link]

  • Sun, P. D. (2000). A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 10), 1326–1329. [Link]

  • Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329–336. [Link]

  • Nelson, J. C., Weiss, R. M., Palmer, F. J., Lewis, J. E., & Wilcox, R. B. (1976). A multiple ligand-binding radioimmunoassay of diiodotyrosine. The Journal of Clinical Investigation, 57(3), 712–721. [Link]

  • Wikipedia. (n.d.). Diiodotyrosine. Wikipedia. [Link]

  • Cheméo. (n.d.). Chemical Properties of L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester (CAS 195067-03-9). Cheméo. [Link]

  • Balsam, A., & Ingbar, S. H. (1979). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism. The Journal of Clinical Investigation, 63(4), 830–837. [Link]

  • Meinhold, H., & Schürnbrand, P. (1981). Effects of iodotyrosine deiodinase inhibition on serum concentrations and turnover of diiodotyrosine (DIT) and thyroxine (T4) in the rat. Acta Endocrinologica, 98(3), 394–401. [Link]

  • NIST. (n.d.). L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. NIST WebBook. [Link]

  • Wang, S., Wang, Z., Li, B., & Sun, J. (2020). Dityrosine suppresses the cytoprotective action of thyroid hormone T3 via inhibiting thyroid hormone receptor-mediated transcriptional activation. RSC Advances, 10(36), 21057–21070. [Link]

  • J&K Scientific. (n.d.). Z-3,5-diiodo-L-tyrosine ethyl ester. J&K Scientific. [Link]

Sources

The Strategic Role of Z-Tyr(3,5-I₂)-OEt in the Synthesis of Iodinated Pharmaceuticals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of N-α-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, commonly referred to as Z-Tyr(3,5-I₂)-OEt, a pivotal precursor in the development of iodinated pharmaceuticals. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, purification, and strategic applications of this compound, with a focus on the underlying chemical principles and experimental best practices.

Introduction: The Significance of Iodinated Tyrosine Derivatives

Iodinated organic molecules play a crucial role in both physiology and pharmacology. The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are iodinated derivatives of the amino acid tyrosine, essential for regulating metabolism throughout the body.[1] The synthesis of these and other bioactive iodinated compounds often relies on strategically protected and activated building blocks. Z-Tyr(3,5-I₂)-OEt emerges as a highly valuable precursor in this context. Its structure incorporates three key features:

  • A di-iodinated aromatic ring: This core structure mimics that of di-iodotyrosine (DIT), a natural precursor to thyroid hormones, making it an ideal starting point for synthesizing hormone analogues.[1][2] The iodine atoms also enhance the reactivity of the aromatic ring.[3]

  • A benzyloxycarbonyl (Cbz or Z) protecting group: This moiety protects the α-amino group of the tyrosine backbone, preventing unwanted side reactions during subsequent synthetic steps.[3] The Cbz group is stable under a range of conditions but can be selectively removed, often via hydrogenolysis, providing orthogonality in a multi-step synthesis.[4]

  • An ethyl ester (OEt) protecting group: The esterification of the carboxylic acid enhances the solubility of the compound in organic solvents, facilitating its handling and purification, particularly in chromatographic methods.[3]

These features collectively make Z-Tyr(3,5-I₂)-OEt a versatile and widely utilized intermediate in the synthesis of thyroid hormone analogues, radiolabeled imaging agents, and other specialized pharmaceuticals.[5]

Synthesis and Purification of Z-Tyr(3,5-I₂)-OEt

The synthesis of Z-Tyr(3,5-I₂)-OEt is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic pathway involves the protection of L-tyrosine, followed by iodination.

Synthetic Workflow Overview

The synthesis can be conceptualized as a three-stage process, starting from the commercially available N-Cbz-L-tyrosine ethyl ester (Z-Tyr-OEt).

SynthesisWorkflow Start Z-Tyr-OEt Iodination Iodination Reaction Start->Iodination Iodinating Agent (e.g., ICl) Workup Aqueous Workup & Extraction Iodination->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct Z-Tyr(3,5-I2)-OEt Purification->FinalProduct UllmannCondensation Precursor1 Z-Tyr(3,5-I2)-OEt Coupling Ullmann Condensation Precursor1->Coupling Precursor2 4-Hydroxyphenyl derivative Precursor2->Coupling Cu catalyst, Base CoupledProduct Protected Thyroxine Analogue Coupling->CoupledProduct Deprotection Deprotection Steps (Hydrolysis & Hydrogenolysis) CoupledProduct->Deprotection FinalAnalogue Thyroxine Analogue Deprotection->FinalAnalogue

Sources

The Strategic Role of Z-Tyr(3,5-I2)-OEt in Advancing Thyroid Hormone Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester (Z-Tyr(3,5-I2)-OEt), a critical building block in the synthesis of thyroid hormone analogs. We will delve into its strategic importance, the rationale behind its use, and detailed methodologies for its application in studying thyroid hormone receptors and deiodinase enzymes. This document is designed to equip researchers with the foundational knowledge and practical protocols to leverage this compound in their thyroid hormone research programs.

Introduction: The Significance of Z-Tyr(3,5-I2)-OEt in Thyroid Hormone Analog Synthesis

The thyroid hormones, primarily thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), are essential regulators of metabolism, growth, and development.[1] Their actions are mediated through binding to nuclear thyroid hormone receptors (TRs) and are metabolized by a family of enzymes called deiodinases.[2] Understanding the intricate structure-activity relationships of these hormones is paramount for developing therapeutics for thyroid-related disorders.

Z-Tyr(3,5-I2)-OEt serves as a pivotal precursor in the synthesis of a diverse array of thyroid hormone analogs.[3][4] Its structure contains the core 3,5-diiodotyrosine moiety, which is the foundational inner ring structure of thyroid hormones. The N-benzyloxycarbonyl (Z) group and the ethyl ester (-OEt) provide crucial protection to the amine and carboxylic acid functionalities, respectively, preventing unwanted side reactions during the chemical synthesis of more complex analogs. This strategic protection allows for precise modifications to be made to the molecule, enabling the systematic exploration of how different chemical groups at various positions affect biological activity.

The Core Utility: A Gateway to Probing Thyroid Hormone Biology

The primary role of Z-Tyr(3,5-I2)-OEt in thyroid hormone studies is as a starting material for the synthesis of analogs that can then be used to investigate two key aspects of thyroid hormone action:

  • Thyroid Hormone Receptor (TR) Binding: By synthesizing a library of analogs with varied substituents, researchers can perform competitive binding assays to determine the affinity of each compound for the different TR isoforms (TRα and TRβ). This information is crucial for developing isoform-selective thyromimetics.[5][6]

  • Deiodinase Inhibition: Thyroid hormone analogs can also be screened for their ability to inhibit the activity of deiodinase enzymes (D1, D2, and D3), which are responsible for the activation and inactivation of thyroid hormones.[7][8] Identifying selective deiodinase inhibitors is a key strategy for modulating thyroid hormone levels in specific tissues.

The following sections will provide detailed protocols for the synthesis of a generic thyroid hormone analog from Z-Tyr(3,5-I2)-OEt, followed by methodologies for assessing its biological activity in TR binding and deiodinase inhibition assays.

Experimental Workflows

Synthesis of a Thyroid Hormone Analog from Z-Tyr(3,5-I2)-OEt

The following is a generalized, multi-step protocol for the synthesis of a 3,5-diiodo-L-thyronine analog. This process typically involves an Ullmann condensation reaction to form the diaryl ether linkage characteristic of thyroid hormones.

Step 1: Ullmann Condensation

This step creates the diaryl ether bond between the protected diiodotyrosine and a substituted phenol.

  • Reactants:

    • Z-Tyr(3,5-I2)-OEt (1 equivalent)

    • A substituted phenol (e.g., 4-hydroxyphenol derivative) (1.5 equivalents)

    • Copper(II) acetate (0.2 equivalents)

    • Pyridine (as solvent)

  • Procedure:

    • Dissolve Z-Tyr(3,5-I2)-OEt and the substituted phenol in pyridine.

    • Add copper(II) acetate to the solution.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the pyridine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to remove pyridine and copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected thyroid hormone analog.

    • Purify the product by column chromatography on silica gel.

Step 2: Deprotection

The N-benzyloxycarbonyl (Z) and ethyl ester protecting groups are removed to yield the final thyroid hormone analog.

  • Reactants:

    • Protected thyroid hormone analog from Step 1

    • Palladium on carbon (10 mol%)

    • Hydrogen gas

    • Aqueous base (e.g., 1M NaOH) followed by acidic workup

    • Solvent (e.g., methanol or ethanol)

  • Procedure:

    • Dissolve the protected analog in methanol or ethanol.

    • Add palladium on carbon to the solution.

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the Z group is cleaved (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the palladium catalyst.

    • To the filtrate, add an aqueous solution of sodium hydroxide and stir at room temperature for 2-4 hours to hydrolyze the ethyl ester.

    • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the final thyroid hormone analog.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow Z_Tyr_OEt Z-Tyr(3,5-I2)-OEt Ullmann Ullmann Condensation Z_Tyr_OEt->Ullmann Phenol Substituted Phenol Phenol->Ullmann Protected_Analog Protected Thyroid Hormone Analog Ullmann->Protected_Analog Deprotection Deprotection (Hydrogenolysis & Saponification) Protected_Analog->Deprotection Final_Analog Final Thyroid Hormone Analog Deprotection->Final_Analog

Caption: Synthetic workflow for a thyroid hormone analog.

Thyroid Hormone Receptor Competitive Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a synthesized analog for thyroid hormone receptors.[5]

  • Materials:

    • Synthesized thyroid hormone analog

    • Recombinant human TRα or TRβ ligand-binding domain

    • [¹²⁵I]-T3 (radioligand)

    • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 5 mM DTT)

    • Unlabeled T3 (for positive control and non-specific binding determination)

    • 96-well filter plates with GFC filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a dilution series of the synthesized analog and unlabeled T3 in the binding buffer.

    • In a 96-well plate, add a fixed concentration of recombinant TR protein to each well.

    • Add the diluted analog or T3 to the respective wells.

    • Add a fixed concentration of [¹²⁵I]-T3 to all wells. For determining non-specific binding, add a high concentration of unlabeled T3.

    • Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.

    • Transfer the incubation mixtures to the filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.

    • Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of [¹²⁵I]-T3) from the curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Deiodinase Inhibition Assay

This protocol describes an assay to measure the inhibition of deiodinase activity by a synthesized analog.[7]

  • Materials:

    • Synthesized thyroid hormone analog

    • Microsomal preparations from cells expressing human deiodinase (D1, D2, or D3)

    • Thyroxine (T4) or reverse T3 (rT3) as the substrate

    • Dithiothreitol (DTT) as a cofactor

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)

    • Propylthiouracil (PTU) as a known deiodinase inhibitor (positive control)

    • Method for detecting iodide release (e.g., Sandell-Kolthoff reaction or LC-MS/MS)

  • Procedure:

    • Prepare a dilution series of the synthesized analog and PTU in the assay buffer.

    • In a 96-well plate, add the microsomal preparation containing the deiodinase enzyme.

    • Add the diluted analog or PTU to the respective wells.

    • Initiate the reaction by adding the substrate (T4 or rT3) and DTT.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the amount of iodide released or the product formed using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the analog.

    • Plot the percentage of inhibition against the logarithm of the analog concentration.

    • Determine the IC₅₀ value for the analog.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis Z_Tyr_OEt Z-Tyr(3,5-I2)-OEt Synthesis Chemical Synthesis Z_Tyr_OEt->Synthesis Analog_Library Library of Thyroid Hormone Analogs Synthesis->Analog_Library TR_Binding Thyroid Receptor Binding Assay Analog_Library->TR_Binding Test for Receptor Affinity Deiodinase_Inhibition Deiodinase Inhibition Assay Analog_Library->Deiodinase_Inhibition Screen for Enzyme Inhibition SAR_TR Structure-Activity Relationship (TR) TR_Binding->SAR_TR Determine IC₅₀/Ki SAR_Deiodinase Structure-Activity Relationship (Deiodinases) Deiodinase_Inhibition->SAR_Deiodinase Determine IC₅₀

Caption: Overall experimental workflow from synthesis to biological evaluation.

Data Presentation and Interpretation

The quantitative data obtained from the binding and inhibition assays are crucial for understanding the structure-activity relationships of the synthesized analogs. Below is a representative table summarizing the kind of data that would be generated.

CompoundR Group at 3' positionTRα Ki (nM)TRβ Ki (nM)D1 IC₅₀ (µM)
T3-I0.20.2>10
Analog 1-H5.64.82.5
Analog 2-CH₃1.20.97.8
Analog 3-Br0.50.41.5

Data are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Interpretation of Results:

  • TR Binding Affinity: A lower Ki value indicates a higher binding affinity. By comparing the Ki values of different analogs, researchers can deduce which chemical modifications enhance or diminish binding to each TR isoform. For instance, in the hypothetical data above, the bromine-substituted analog (Analog 3) shows a higher affinity than the unsubstituted analog (Analog 1).

  • Deiodinase Inhibition: A lower IC₅₀ value signifies more potent inhibition. This data allows for the identification of analogs that can selectively inhibit specific deiodinase enzymes, which could be valuable for therapeutic applications.

Conclusion: A Versatile Tool for Thyroid Hormone Research

Z-Tyr(3,5-I2)-OEt is an indispensable tool for medicinal chemists and endocrinologists working in the field of thyroid hormone research. Its protected diiodotyrosine structure provides a versatile platform for the synthesis of a wide range of thyroid hormone analogs. By systematically modifying the structure of these analogs and evaluating their biological activity through receptor binding and enzyme inhibition assays, researchers can gain profound insights into the molecular mechanisms of thyroid hormone action and develop novel therapeutic agents for the treatment of thyroid-related diseases. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for the effective utilization of Z-Tyr(3,5-I2)-OEt in advancing our understanding of thyroid hormone biology.

References

  • Jorgensen, E. C. (1978). Thyroid hormone analogues. 2. Structure-activity relationships. Pharmaceutical Therapeutics, 2(4), 661-682.
  • Virion, A., Deme, D., Pommier, J., & Nunez, J. (1981). The role of iodide and of free diiodotyrosine in enzymatic and non-enzymatic thyroid hormone synthesis. European Journal of Biochemistry, 118(2), 239-245.
  • Shahid, M. A., Ashraf, M. A., & Sharma, S. (2023). Physiology, Thyroid Hormone. In StatPearls.
  • Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329-336.
  • Nakamura, M., & Ohtaki, S. (1994). [Molecular mechanism of thyroid hormone synthesis]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 52(4), 857-863.
  • Wikipedia. (2023). Diiodotyrosine. Retrieved from [Link]

  • Goglia, F. (2015). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 6, 93.
  • Moreno, M., Lanni, A., Lombardi, A., & Goglia, F. (2010). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology, 1, 11.
  • Battersby, A. R., & Jones, J. H. (1974). Synthesis of thyroxine: Biomimetic studies. Journal of the Chemical Society, Perkin Transactions 1, (18), 2187-2191.
  • Visser, T. J., & van Overmeeren, E. (1981). Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite. Biochimica et Biophysica Acta (BBA) - Enzymology, 658(2), 202-208.
  • Hidal, J. T., & Kaplan, M. M. (1985).
  • Koenig, R. J., Leonard, J. L., Senator, D., Rappaport, N., Watson, A. Y., & Larsen, P. R. (1984). Regulation of thyroxine 5'-deiodinase activity by 3,5,3'-triiodothyronine in cultured rat anterior pituitary cells. Endocrinology, 115(4), 1491-1497.
  • Antonelli, A., Fallahi, P., Ferrari, S. M., Di Domenicantonio, A., Moreno, M., Lanni, A., & Goglia, F. (2011). 3,5-Diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects.
  • Lin, H. Y., Davis, F. B., & Davis, P. J. (2014). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Organic Syntheses, 91, 1-10.
  • Cody, V. (1980). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. Recent Progress in Hormone Research, 36, 1-28.
  • Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Wiedmer, P., Schweizer, U., ... & Köhrle, J. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389-399.
  • Shonen, S., & Cheng, S. Y. (1994). Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors: a model of the hormone binding site. Biochemistry, 33(14), 4319-4326.
  • Schapira, M., Raaka, B. M., Das, S., Fan, L., Totrov, M., Zhou, Z., ... & Samuels, H. H. (2003). Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking. Proceedings of the National Academy of Sciences, 100(12), 7354-7359.
  • Benvenga, S., & Guarneri, F. (2019). Thyroid hormone binding motifs and iodination pattern of thyroglobulin.
  • Pitt-Rivers, R. (1948). The oxidation of diiodotyrosine derivatives. The Biochemical Journal, 43(2), 223-231.

Sources

Technical Guide: Z-Tyr(3,5-I2)-oet as a Precursor for Isotopic Exchange Radiolabeling in Diagnostic Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of diagnostic molecular imaging is continually advancing, driven by the need for tracers that offer high specificity, favorable pharmacokinetics, and efficient radiolabeling chemistry. Iodinated compounds, particularly those incorporating radioisotopes of iodine, have long been a cornerstone of nuclear medicine for both Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2] The choice of precursor molecule is paramount to the success of a radiotracer, dictating the labeling strategy, radiochemical yield, and in vivo stability.

This technical guide focuses on Z-Tyr(3,5-I2)-oet , a protected and di-iodinated derivative of tyrosine ethyl ester. Its chemical architecture presents a unique and highly promising platform for radiolabeling via isotopic exchange. Unlike traditional electrophilic substitution methods that label naïve tyrosine residues, Z-Tyr(3,5-I2)-oet provides a pre-iodinated scaffold, enabling a direct and specific swap of a stable iodine atom (¹²⁷I) with a medically relevant radioisotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I.[3]

The presence of the N-terminal benzyloxycarbonyl (Z) group and the C-terminal ethyl ester (oet) offers significant advantages by preventing unwanted side reactions during the labeling process, thereby enhancing the purity of the final radiolabeled product.[4] This guide provides a comprehensive overview of the physicochemical properties of Z-Tyr(3,5-I2)-oet, a detailed examination of the isotopic exchange labeling methodology, validated experimental protocols for synthesis and quality control, and a discussion of its potential as a versatile building block for novel imaging agents.

Physicochemical Profile of the Precursor: Z-Tyr(3,5-I2)-oet

A thorough understanding of the precursor's structure is fundamental to designing an effective radiolabeling strategy. Z-Tyr(3,5-I2)-oet is a molecule meticulously designed for stability and specific reactivity.

Its IUPAC name is ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate.[4] The key structural features are:

  • Di-iodinated Phenolic Ring : The tyrosine core is substituted with two stable iodine atoms at the 3 and 5 positions. This is the active site for isotopic exchange and makes the molecule an ideal substrate for this specific labeling reaction.[4]

  • N-terminal Z-Group (Benzyloxycarbonyl) : This protecting group shields the amino terminus, preventing oxidation or undesired conjugation during the radiolabeling procedure.[4]

  • C-terminal Ethyl Ester (oet) : The esterification of the carboxylic acid terminus enhances solubility in organic solvents commonly used in radiochemistry and protects it from participating in side reactions.[4][5]

Caption: Chemical structure of Z-Tyr(3,5-I2)-oet.

Table 1: Physicochemical Properties of Z-Tyr(3,5-I2)-oet

Property Value Source
IUPAC Name ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate [4]
CAS Number 102202-92-6 [6]
Molecular Formula C19H19I2NO5 [4][6]
Molecular Weight 595.17 g/mol [4][6]
Predicted Boiling Point 575.1 ± 50.0 °C [6]

| Predicted Density | 1.835 ± 0.06 g/cm³ |[6] |

Choice of Radioiodine for Diagnostic Imaging

The selection of a radionuclide is dictated by the intended clinical application, the required imaging timeframe, and the imaging modality. Iodine offers a versatile suite of isotopes suitable for both SPECT and PET.[7][8]

  • Iodine-123 (¹²³I) is ideal for SPECT imaging due to its 13.22-hour half-life and its principal gamma emission of 159 keV, which is optimal for standard gamma cameras.[1][8] Its relatively short half-life is well-suited for studying biological processes that occur over several hours to a day.

  • Iodine-124 (¹²⁴I) is a positron-emitting isotope, making it suitable for PET imaging.[1] With a longer half-life of 4.2 days, ¹²⁴I allows for imaging of slower pharmacokinetic processes, such as the trafficking of antibodies or large molecules, over several days.[8][9]

  • Iodine-125 (¹²⁵I) , with its long half-life of 59.9 days, is not typically used for in-vivo clinical imaging but is an invaluable tool for preclinical research, in-vitro assays, and autoradiography.[7][10]

Table 2: Properties of Medically Relevant Iodine Radioisotopes

Isotope Half-Life Emission Type Principal Energy (keV) Primary Imaging Modality
¹²³I 13.22 hours Gamma (EC) 159 SPECT[1][8]
¹²⁴I 4.2 days Positron (β+), Gamma 511 (from β+), 603 PET[1][8][9]
¹²⁵I 59.9 days Gamma (EC) 35.5 Preclinical/In-vitro[7][10]

| ¹³¹I | 8.02 days | Beta (β-), Gamma | 364 | SPECT/Therapy[7] |

Radiolabeling Strategy: The Isotopic Exchange Advantage

The most common method for radioiodinating peptides and proteins is direct electrophilic substitution on a tyrosine or histidine residue.[3] This process requires an oxidizing agent (e.g., Chloramine-T, Iodogen) to convert radioiodide (I⁻) into an electrophilic species (I⁺) that then attacks the activated aromatic ring.[1][3] However, these oxidizing conditions can potentially damage sensitive biomolecules.[11]

Z-Tyr(3,5-I2)-oet is tailored for a more elegant and gentle approach: isotopic exchange . In this reaction, a radioactive iodine atom directly displaces a stable iodine atom on the precursor molecule.

Causality behind this choice:

  • Specificity: The reaction is highly specific to the iodine atoms already present on the ring, eliminating the risk of labeling other sites or forming di-iodinated byproducts from a mono-iodinated precursor.[3]

  • Milder Conditions: While heat is often used to facilitate the exchange, this method can avoid the use of harsh oxidizing agents, preserving the integrity of the parent molecule and any larger construct it may be part of.[11][12]

  • High Specific Activity: The final product's specific activity is directly related to that of the starting radioiodide, enabling the production of highly sensitive imaging probes.

cluster_workflow Isotopic Exchange Radiolabeling Workflow start Precursor Z-Tyr(3,5-I2)-oet reaction Isotopic Exchange Reaction (Heat, pH control) start->reaction radioiodide Radioiodide (e.g., [¹²⁴I]NaI) radioiodide->reaction purification Purification (e.g., HPLC) reaction->purification Crude Product qc Quality Control (Radio-TLC/HPLC) purification->qc Purified Product final_product Final Product [¹²⁴I]Z-Tyr(3,5-I2)-oet qc->final_product Validated

Caption: Workflow for radiolabeling via isotopic exchange.

Experimental Protocols

The following protocols are presented as a robust framework. As with any radiochemical synthesis, local safety regulations and ALARA (As Low As Reasonably Achievable) principles must be strictly followed.

Protocol 4.1: Radiolabeling of Z-Tyr(3,5-I2)-oet with Iodine-124

This protocol is adapted from established methods for halogen exchange on aromatic rings.

A. Reagent Preparation:

  • Precursor Stock: Prepare a 1 mg/mL solution of Z-Tyr(3,5-I2)-oet in ethanol or DMSO.

  • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.0-7.4.

  • Radioiodide: Obtain a calibrated solution of [¹²⁴I]NaI in 0.05 M NaOH.

  • Quenching Solution: Prepare a fresh solution of sodium metabisulfite (10 mg/mL) in purified water.

B. Labeling Reaction:

  • In a shielded hot cell, place 5-10 µL of the Z-Tyr(3,5-I2)-oet stock solution into a 1.5 mL V-vial.

  • Add 100 µL of the phosphate reaction buffer.

  • Carefully add the desired activity of [¹²⁴I]NaI (e.g., 37-185 MBq / 1-5 mCi) to the vial.

  • Seal the vial tightly with a screw cap.

  • Heat the reaction mixture at 80-100°C for 30-60 minutes in a heating block. Rationale: Thermal energy is required to overcome the activation energy for the iodine-for-iodine substitution on the aromatic ring.

  • Allow the vial to cool to room temperature.

C. Quenching:

  • Once cooled, add 50 µL of the sodium metabisulfite solution to the reaction mixture to quench any potential oxidative species.[10]

Protocol 4.2: Purification via High-Performance Liquid Chromatography (HPLC)

A. System Preparation:

  • HPLC System: An HPLC system equipped with a C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm), a UV detector (set to 280 nm), and an in-line radioactivity detector is required.[13]

  • Mobile Phase: Prepare a mobile phase gradient. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 20 minutes. Flow rate: 1 mL/min.

B. Purification Procedure:

  • Inject the crude reaction mixture onto the prepared HPLC system.

  • Monitor the separation using both the UV and radioactivity detectors. The unlabeled precursor, Z-Tyr(3,5-I2)-oet, will have a distinct retention time visible on the UV chromatogram.

  • The radiolabeled product, [¹²⁴I]Z-Tyr(3,5-I2)-oet, should co-elute with the unlabeled standard, and its peak will be identified by the radioactivity detector.

  • Collect the radioactive peak corresponding to the product into a sterile vial containing a suitable buffer or ethanol for formulation.

Quality Control: A Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the purity, identity, and safety of any radiopharmaceutical intended for further use.[14][15]

Protocol 5.1: Radiochemical Purity (RCP) Determination

A. Method: Radio-Thin Layer Chromatography (Radio-TLC)

  • Stationary Phase: Use a silica gel TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a suitable starting point.

  • Procedure:

    • Spot a small aliquot (~1 µL) of the final purified product onto the TLC plate.

    • Develop the plate in a chromatography tank containing the mobile phase.

    • Allow the plate to dry completely.

    • Analyze the plate using a radio-TLC scanner or by cutting the plate into sections and counting them in a gamma counter.

  • Analysis: Free radioiodide ([¹²⁴I]I⁻) will remain at the origin (Rf = 0), while the lipophilic radiolabeled product ([¹²⁴I]Z-Tyr(3,5-I2)-oet) will migrate up the plate (Rf > 0.5). RCP is calculated as the percentage of total activity in the product spot. An RCP of >95% is typically required.

B. Method: Radio-HPLC

  • Inject a small aliquot of the final product onto the calibrated HPLC system as described in Protocol 4.2.

  • The RCP is determined by integrating the area under the radioactive peak corresponding to the product and dividing it by the total integrated radioactive area in the chromatogram.[13]

cluster_qc Quality Control Workflow product Purified [¹²⁴I]Z-Tyr(3,5-I2)-oet rcp_hplc RCP by Radio-HPLC product->rcp_hplc rcp_tlc RCP by Radio-TLC product->rcp_tlc stability Stability Assay (Time course in saline/serum) product->stability release Release for Use (RCP > 95%) rcp_hplc->release rcp_tlc->release stability->release

Caption: A multi-faceted quality control validation workflow.

Potential Applications and Future Directions

The radiolabeled product, [*I]Z-Tyr(3,5-I2)-oet, is not merely an endpoint but a versatile radiolabeled synthon. Its primary utility lies as a building block for more complex molecules:

  • Peptide Synthesis: Following radiolabeling, the protecting groups (Z and oet) can be chemically removed. The resulting radiolabeled di-iodotyrosine can then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis. This allows for the site-specific introduction of a radioiodine label into a biologically active peptide without exposing the full peptide to potentially harsh labeling conditions.

  • Prosthetic Group Development: The molecule could be further modified to create a bifunctional chelating agent, where one part binds the radioiodine and another part conjugates to a targeting vector like an antibody or nanoparticle.

  • Metabolic Studies: While less direct, the tracer itself could potentially be used in preclinical models to study the transport and metabolism of protected amino acid derivatives, although deprotection would likely occur in vivo.

The development of robust methods for producing [*I]Z-Tyr(3,5-I2)-oet opens the door to a new class of radiotracers. Future work should focus on optimizing the isotopic exchange conditions to maximize radiochemical yield and exploring the deprotection and conjugation chemistries to link this valuable radiolabeled precursor to a wide array of targeting molecules for cancer, neurological disorders, and cardiovascular disease.

Conclusion

Z-Tyr(3,5-I2)-oet stands out as a highly valuable precursor for radiolabeling in diagnostic imaging. Its pre-iodinated and protected structure is ideally suited for the specific and gentle isotopic exchange methodology, circumventing many of the challenges associated with traditional electrophilic iodination. By providing a reliable pathway to produce high-purity, site-specifically labeled iodinated synthons, this precursor empowers researchers and drug development professionals to create the next generation of sophisticated and effective SPECT and PET imaging agents. The self-validating protocols for synthesis and quality control outlined in this guide provide a clear and scientifically grounded framework for harnessing its full potential.

References

  • Applied Sciences. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. [Link]

  • National Institutes of Health. (n.d.). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC. [Link]

  • National Institutes of Health. (n.d.). Rapid and Efficient Radiolabeling of Short Peptides - PMC. [Link]

  • The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. [Link]

  • ResearchGate. (n.d.). Radioiodine labeling scheme for tyrosine residue in peptides and proteins. [Link]

  • National Institutes of Health. (n.d.). Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC. [Link]

  • National Institutes of Health. (n.d.). Good practices for 89Zr radiopharmaceutical production and quality control - PMC. [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link]

  • VCU Scholars Compass. (n.d.). Radiopharmaceutical Production and Quality Control. [Link]

  • MDPI. (n.d.). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. [Link]

  • Wiley Online Library. (n.d.). Radiolabeling, quality control, biodistribution, and imaging studies of 177 Lu-ibandronate. [Link]

  • ResearchGate. (n.d.). Radioiodination of Proteins and Peptides | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. [Link]

  • National Institutes of Health. (n.d.). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC. [Link]

  • ACS Publications. (n.d.). Iodine-124 as a Label for Pharmacological PET Imaging | Molecular Pharmaceutics. [Link]

  • National Institutes of Health. (n.d.). Hybrid SPECT-CT and PET-CT imaging of differentiated thyroid carcinoma - PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 3,5-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of probes, therapeutics, and biomaterials with enhanced properties. 3,5-Diiodotyrosine (Tyr(I₂)), a key intermediate in thyroid hormone synthesis, is of particular interest for introducing unique steric and electronic properties, as well as for radiolabeling applications.[1] This guide provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Tyr(I₂). We will address the selection of the appropriate protected amino acid derivative, detail a step-by-step Fmoc-based synthesis protocol, and provide critical insights into the final cleavage step to prevent the common pitfall of deiodination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of iodinated tyrosine residues in their work.

Introduction to 3,5-Diiodotyrosine in Peptide Synthesis

3,5-Diiodotyrosine is a derivative of L-tyrosine where iodine atoms are substituted at the 3 and 5 positions of the phenolic ring.[1] This modification imparts several significant characteristics:

  • Increased Steric Bulk: The large iodine atoms can enforce specific peptide conformations and influence protein-protein interactions.

  • Altered Acidity: The electron-withdrawing nature of iodine lowers the pKa of the phenolic hydroxyl group.

  • Enhanced Biological Activity: Iodination is a key post-translational modification in thyroid hormones and can modulate the activity of other bioactive peptides.[2]

  • Radiolabeling Handle: The use of radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) is a well-established method for tracking peptides in biological systems for imaging and therapeutic applications.[3]

Solid-phase peptide synthesis (SPPS) provides an efficient and robust methodology for assembling peptides in a stepwise manner on an insoluble resin support.[4][5] The most prevalent strategy, Fmoc/tBu chemistry, relies on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection, ensuring orthogonal control during synthesis.[6]

Selecting the Appropriate Building Block for Fmoc-SPPS

A common point of confusion is the selection of the correct amino acid derivative. While various derivatives of diiodotyrosine are commercially available, only one form is suitable for direct incorporation in a standard Fmoc-SPPS workflow.

The Correct Building Block: Fmoc-Tyr(3,5-I₂)-OH

For successful incorporation, the amino acid must have:

  • An Nα-Fmoc group for temporary protection, removable with piperidine.

  • A free carboxyl group (-COOH) to be activated for coupling to the growing peptide chain.

  • A stable side chain that does not require protection or is protected with an acid-labile group. The hydroxyl group of diiodotyrosine is sufficiently acidic that it often does not require protection during synthesis.

Unsuitable Derivative: Z-Tyr(3,5-I₂)-OEt

The molecule Z-Tyr(3,5-I₂)-OEt, or ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate, is not suitable for direct use in Fmoc-SPPS for two primary reasons[7]:

  • Nα-Protection: It is protected with a Carbobenzyloxy (Z) group, which is typically removed via hydrogenolysis, a condition incompatible with standard SPPS resins and side-chain protecting groups.

  • C-Terminus Blockage: The carboxyl group is esterified as an ethyl ester (-OEt). This prevents its activation and coupling to the resin-bound peptide. This derivative is designed for solution-phase synthesis, not solid-phase.

PropertyFmoc-Tyr(3,5-I₂)-OH (Correct)Z-Tyr(3,5-I₂)-OEt (Incorrect for SPPS)
Nα-Protecting Group Fmoc (Fluorenylmethyloxycarbonyl)Z (Carbobenzyloxy)
C-Terminus Free Carboxylic Acid (-COOH)Ethyl Ester (-OEt)
SPPS Compatibility Yes , designed for Fmoc-SPPSNo , designed for solution-phase synthesis
Molecular Weight ~655.2 g/mol ~595.2 g/mol [7]

Core Protocol: Fmoc-SPPS of a Tyr(I₂) Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a Tyr(I₂) residue using the standard Fmoc/tBu strategy.

Experimental Workflow Overview

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection  Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage

Caption: General workflow for a single elongation cycle in Fmoc-SPPS.

Step-by-Step Methodology

Reagents & Equipment:

  • Solid-phase synthesis vessel

  • Shaker or bubbler (for mixing)

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Tyr(3,5-I₂)-OH)

  • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)

  • Cleavage Cocktail: 94% TFA, 2.5% Water, 2.5% EDT (1,2-Ethanedithiol), 1% TIS (Triisopropylsilane)

  • Cold Diethyl Ether

Protocol:

  • Resin Preparation (0.1 mmol scale):

    • Place 135 mg of Fmoc-Rink Amide resin (substitution ~0.74 mmol/g) into the synthesis vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain.

    • Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • First Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq.):

      • Dissolve the Fmoc-AA-OH in 1.5 mL of DMF.

      • Add HATU (150 mg, 0.395 mmol, 3.95 eq.).

      • Add DIPEA (139 µL, 0.8 mmol, 8 eq.).

      • Allow to activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the coupling solution. Wash the resin with DMF (3 x 2 mL).

    • (Optional): Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), recouple.[6]

  • Peptide Chain Elongation:

    • Repeat the cycle for each amino acid in the sequence:

      • Fmoc Deprotection: As in Step 2.

      • Washing: DMF (5 x 2 mL).

      • Coupling: As in Step 3, using the next Fmoc-amino acid in the sequence, including Fmoc-Tyr(3,5-I₂)-OH when it appears.

  • Final Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 2.

    • Wash the resin with DMF (5 x 2 mL), followed by DCM (5 x 2 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Critical Step: Cleavage and Preventing Deiodination

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is the most critical step for peptides containing iodinated residues. The strong acid, Trifluoroacetic acid (TFA), can protonate the aromatic ring, leading to the cleavage of the carbon-iodine bond—a process known as deiodination.[8] This results in a heterogeneous product with significantly reduced or abolished biological activity.

To mitigate this, a carefully formulated "cleavage cocktail" containing scavengers is essential. Scavengers are reagents that "trap" reactive carbocations generated from the cleavage of other protecting groups (like Boc and tBu), preventing them from attacking the iodinated tyrosine ring.[8]

Cleavage_Mechanism cluster_0 Cleavage Process cluster_1 Fate of Iodinated Peptide TFA TFA (Strong Acid) Protecting_Groups Side-Chain Protecting Groups (e.g., tBu) TFA->Protecting_Groups Cleaves Peptide_I2 Resin-Bound Peptide-Tyr(I₂) TFA->Peptide_I2 Cleaves from Resin Carbocations Reactive Carbocations (e.g., tBu⁺) Protecting_Groups->Carbocations Generates Carbocations->Peptide_I2 Attacks Scavengers Scavengers (TIS, Water, EDT) Carbocations->Scavengers Quenched by Deiodinated_Peptide Deiodinated Peptide (Undesired Product) Peptide_I2->Deiodinated_Peptide Desired_Peptide Intact Peptide-Tyr(I₂) (Desired Product) Peptide_I2->Desired_Peptide Trapped_Cations Trapped Cations Scavengers->Trapped_Cations

Caption: Role of scavengers in preventing deiodination during TFA cleavage.

Optimized Cleavage Protocol:

  • Place the dried resin-peptide in a reaction vial.

  • Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS . Use 2-3 mL for the 0.1 mmol scale synthesis.

    • TIS: A highly effective carbocation scavenger.

    • Water: Helps with solvation and scavenges some reactive species.

    • EDT: Scavenges other reactive species and helps prevent side reactions with other residues like Trp or Met.

  • Add the cleavage cocktail to the resin. Cap the vial tightly.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether.

  • A white precipitate should form. Centrifuge the tube (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • After the final wash, lightly cap the tube and allow the peptide pellet to air dry or dry under vacuum.

Purification and Quality Control

Due to the inherent complexities of SPPS, the crude product will contain the desired peptide along with deletion sequences and products from side reactions.[9] Purification and rigorous analysis are mandatory.

TechniquePurposeKey Metrics / Observations
RP-HPLC Purification & Purity Assessment. Separates the target peptide from impurities based on hydrophobicity.[10]A single major peak indicates high purity. Purity is reported as % peak area at a specific wavelength (e.g., 220 nm).
LC-MS Identity Confirmation. Couples liquid chromatography with mass spectrometry to confirm the molecular weight of the peptide.[11][12]The observed mass should match the theoretical mass. Look for a secondary peak with a mass of -127 Da, which indicates single deiodination.
MS/MS Sequence Verification. Fragments the peptide to confirm the amino acid sequence.[11]The fragmentation pattern (b- and y-ions) should match the expected sequence.
Amino Acid Analysis Quantification. Determines the exact amount of peptide by hydrolyzing it and quantifying the constituent amino acids.[11]Provides an accurate peptide content, crucial for preparing solutions of known concentration for biological assays.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Significant Deiodination - Insufficient scavengers in the cleavage cocktail.- Extended cleavage time.- Presence of highly sensitive protecting groups generating excess carbocations.- Increase the concentration of TIS in the cocktail to 2-5%.- Reduce cleavage time to 1.5-2 hours and monitor progress.- Ensure high-quality, fresh TFA is used.
Low Coupling Efficiency - Steric hindrance from the bulky Tyr(I₂) residue.- Aggregation of the growing peptide chain on the resin.[6]- Double couple the amino acid following the Tyr(I₂) residue.- Use a more potent coupling agent like HATU or HCTU.- Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) if using a microwave synthesizer.
Peptide Aggregation - The iodinated peptide may have reduced solubility.[13][14]- During purification, use a shallow gradient in RP-HPLC.- Lyophilize the final peptide from a solution containing a small amount of acetonitrile or acetic acid to improve solubility.
Oxidation of Met/Trp - Scavengers in the cleavage cocktail were insufficient or degraded.- Ensure EDT is included in the cleavage cocktail.- Store cleavage reagents properly and use fresh solutions.

References

  • Vulcanchem. (n.d.). Z-3,5-Diiodo-l-tyrosine ethyl ester for sale.
  • ChemicalBook. (n.d.). Z-TYR-OET | 16679-94-0.
  • Pommier, J., Dème, D., & Nunez, J. (1975). Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. PubMed.
  • BenchChem. (2025). Technical Support Center: Preventing Deiodination During Peptide Synthesis.
  • Kou, T. Y., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering.
  • Kou, T. Y., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed.
  • Kubik, L., et al. (2019). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • Sigma-Aldrich. (n.d.). Z-Tyr-OH 97 1164-16-5.
  • Kubik, L., et al. (2019). Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. ResearchGate.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Perlman, R. L., & Edelhoch, H. (1967). The formation of diiodotyrosine in iodinated human serum albumin. Journal of Biological Chemistry.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Singh, S. K., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central.
  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
  • Cutrone, J., et al. (2017). Tiered analytics for purity assessment of macrocyclic peptides in drug discovery. PubMed.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.
  • PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine.
  • PubChem. (n.d.). L-Tyrosine ethyl ester.

Sources

Application Note & Protocols: Solution-Phase Peptide Coupling of Z-Tyr(3,5-I2)-OEt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the successful solution-phase peptide coupling of N-α-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester (Z-Tyr(3,5-I2)-OEt). This particular amino acid derivative presents unique challenges due to significant steric hindrance and altered electronic properties imparted by the two large iodine atoms on the phenolic ring.[1] Standard peptide coupling conditions may prove inefficient, leading to low yields and side reactions. This document explores the causality behind these challenges and presents field-proven strategies using robust coupling reagents to achieve high efficiency and product purity. We will detail protocols for carbodiimide, phosphonium salt, and aminium/uronium salt-based methods, tailored for researchers, chemists, and professionals in peptide chemistry and drug development.

Introduction: The Challenge of Coupling Z-Tyr(3,5-I2)-OEt

Z-Tyr(3,5-I2)-OEt is a valuable building block in synthetic organic chemistry, particularly as a precursor for synthetic thyroxine analogs and other pharmacologically active peptides.[1] Its structure consists of three key components:

  • N-α-Benzyloxycarbonyl (Z) group: A classic urethane-type protecting group for the amine terminus, commonly used in solution-phase synthesis.[2][3]

  • 3,5-diiodo-tyrosine core: The bulky iodine atoms ortho to the hydroxyl group create a sterically crowded environment. This hindrance can significantly slow down the rate of acylation by impeding the approach of the incoming nucleophile (the N-terminus of the coupling partner).[4][5]

  • C-α-Ethyl ester (OEt) group: A simple and effective protecting group for the carboxyl terminus, enhancing solubility in common organic solvents.[1]

The primary obstacle in utilizing this reagent is overcoming the steric hindrance to form the peptide bond efficiently. The selection of an appropriate coupling reagent is therefore not merely a choice of convenience but a critical parameter for success. The ideal reagent must be highly reactive to drive the reaction to completion but also selective enough to prevent side reactions, most notably racemization at the chiral center of the activated amino acid.[4][6]

Strategic Selection of Coupling Reagents

For sterically demanding couplings, the choice of activating agent is paramount. Reagents are broadly categorized into carbodiimides and onium salts (phosphonium and aminium/uronium).

  • Carbodiimides (e.g., DCC, DIC): These are traditional and cost-effective coupling reagents.[7] They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[8] However, this intermediate is highly susceptible to racemization.[4] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable and less racemization-prone active ester.[9][10] For solution-phase synthesis, DCC is often used, as its dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration.[7]

  • Onium Salts (Phosphonium & Aminium/Uronium): These reagents are generally more reactive and efficient for hindered couplings.[11]

    • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), directly convert the carboxylic acid into its OBt active ester in the presence of a base.[12] They are highly regarded for their reactivity and are less likely to cause the side reactions associated with uronium salts, making them an excellent choice for difficult sequences.[11][13]

    • Aminium/Uronium Salts (e.g., HBTU, HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents available.[7][10] HATU forms a highly reactive OAt ester, and the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group further accelerates the coupling reaction.[11] While extremely effective, uronium salts must be used with care, as excess reagent can react with the free N-terminus of the peptide chain to form a non-reactive guanidinium species, terminating chain elongation.[11][14]

The following workflow provides a general overview of the solution-phase coupling process.

G cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Purification Z_AA Z-Tyr(3,5-I2)-OEt (Carboxyl Component) Activation Activation (Coupling Reagent + Base) Z_AA->Activation H_AA Amino Acid Ester HCl (Amine Component) Coupling Peptide Bond Formation H_AA->Coupling Activation->Coupling Reactive Intermediate Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purify Chromatography or Recrystallization Workup->Purify Dipeptide Dipeptide Purify->Dipeptide Protected Dipeptide

Caption: General workflow for solution-phase peptide coupling.

Recommended Protocols

The following protocols are designed for a typical coupling of Z-Tyr(3,5-I2)-OEt with a generic amino acid ethyl ester hydrochloride (H-AA-OEt·HCl). All reactions should be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Carbodiimide-Mediated Coupling using DCC/HOBt

This method is a classic, cost-effective approach. The key is the pre-activation step to form the HOBt ester, which minimizes racemization.

Materials:

  • Z-Tyr(3,5-I2)-OEt (1.0 eq)

  • H-AA-OEt·HCl (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.05 eq for the HCl salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution & Activation: In a clean, dry round-bottom flask, dissolve Z-Tyr(3,5-I2)-OEt (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice-water bath.

  • Add DCC (1.1 eq) to the solution and stir at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. This step pre-forms the reactive HOBt ester.[15]

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (H-AA-OEt·HCl, 1.05 eq) in DCM and neutralize with NMM or DIPEA (1.05 eq).

  • Coupling: Add the neutralized amine solution to the pre-activated carboxylic acid mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[16][17]

  • Work-up:

    • Once complete, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography or recrystallization.

G cluster_mech DCC/HOBt Activation Mechanism RCOOH Z-Tyr(3,5-I2)-OH O_Acylisourea O-Acylisourea (Reactive, Prone to Racemization) RCOOH->O_Acylisourea + DCC DCC DCC->O_Acylisourea HOBt_Ester OBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + DCU DCU HOBt HOBt HOBt->HOBt_Ester Peptide Peptide Bond + HOBt HOBt_Ester->Peptide + Amine R'-NH2 Amine->Peptide

Caption: Activation pathway for carbodiimide coupling with HOBt.

Protocol 2: Phosphonium Salt-Mediated Coupling using PyBOP

PyBOP is highly effective for coupling sterically hindered amino acids and is a preferred method for ensuring high yields.[12]

Materials:

  • Z-Tyr(3,5-I2)-OEt (1.0 eq)

  • H-AA-OEt·HCl (1.1 eq)

  • PyBOP (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve Z-Tyr(3,5-I2)-OEt (1.0 eq) and the amine hydrochloride salt (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add DIPEA (2.5 - 3.0 eq) to the stirred solution. The base serves to neutralize the amine salt and facilitate the activation.[12]

  • Coupling Reagent Addition: Add PyBOP (1.1 eq) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with carbodiimides.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic phase successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove DMF and reagent byproducts.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_mech_pybop PyBOP Activation Mechanism RCOOH Z-Tyr(3,5-I2)-OH Acyloxyphosphonium Acyloxyphosphonium Salt RCOOH->Acyloxyphosphonium + PyBOP PyBOP PyBOP->Acyloxyphosphonium Base Base (DIPEA) Base->Acyloxyphosphonium HOBt_Ester OBt Active Ester Acyloxyphosphonium->HOBt_Ester Peptide Peptide Bond HOBt_Ester->Peptide + Amine R'-NH2 Amine->Peptide Byproducts Hexamethylphosphoramide + Pyrrolidine

Caption: Activation pathway for phosphonium salt (PyBOP) coupling.

Protocol 3: Aminium/Uronium Salt-Mediated Coupling using HATU

HATU is one of the most powerful coupling reagents, ideal for the most challenging, sterically hindered couplings.[7][10]

Materials:

  • Z-Tyr(3,5-I2)-OEt (1.0 eq)

  • H-AA-OEt·HCl (1.1 eq)

  • HATU (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Activation (Recommended): In a separate vial, dissolve Z-Tyr(3,5-I2)-OEt (1.0 eq), HATU (1.05 eq), and DIPEA (2.0 eq) in a minimum amount of DMF. Allow this mixture to "pre-activate" for 5-10 minutes. This ensures the formation of the highly reactive OAt-ester before the amine is introduced.

  • Amine Preparation: In the main reaction flask, dissolve the amine hydrochloride salt (1.1 eq) in DMF and add the remaining portion of the base (DIPEA, 1.0 eq).

  • Coupling: Add the pre-activated acid solution to the amine solution at room temperature.

  • Reaction: Stir for 30-90 minutes at room temperature. These reactions are typically very rapid.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: The work-up procedure is identical to that described for the PyBOP protocol (Protocol 2, Step 7).

  • Purification: Purify the crude product by flash column chromatography.

Data Summary and Method Comparison

The choice of method depends on the specific requirements of the synthesis, including cost, scale, and the steric hindrance of the coupling partner.

ParameterMethod 1: DCC/HOBtMethod 2: PyBOPMethod 3: HATU
Reactivity ModerateHighVery High
Relative Cost LowHighVery High
Reaction Time 8-24 hours1-4 hours0.5-1.5 hours
Racemization Risk Low (with HOBt)[10]Very Low[12]Very Low[7]
Key Advantage Cost-effective; DCU byproduct is easily filtered.[7]Excellent for hindered couplings; no guanidinylation side reaction.[11]Highest reactivity for the most difficult couplings.[10]
Key Disadvantage Slower reaction; potential for N-acylurea side reaction.[6]Higher cost; byproducts are water-soluble and require extractive workup.Highest cost; potential for guanidinylation of the amine if not used carefully.[11][14]

Conclusion

The successful solution-phase coupling of the sterically hindered amino acid derivative Z-Tyr(3,5-I2)-OEt is highly dependent on the selection of a potent coupling reagent. While traditional carbodiimide methods can be effective, they require longer reaction times and careful control to minimize side reactions. For more rapid and efficient synthesis, especially when dealing with challenging sequences, onium salt reagents are superior. Phosphonium salts like PyBOP offer a robust and reliable method with a low risk of side reactions. For maximum reactivity in the most demanding cases, aminium salts like HATU are the reagents of choice, provided the stoichiometry is carefully controlled. By understanding the principles behind each method and adhering to the detailed protocols, researchers can confidently incorporate this valuable building block into complex peptide targets.

References

  • Benchchem.
  • Li, P.; Xu, J.-C. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Introduction to Peptide Synthesis.
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. An In-depth Technical Guide to Phosphonium Salt Coupling Reagents.
  • El-Faham, A.; Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Benchchem. Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • AAPPTec. Coupling Reagents.
  • Castro, B., et al. Phosphonium Salts. Science of Synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Salas-Ambrosio, P., et al. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
  • Vulcanchem. Z-3,5-Diiodo-l-tyrosine ethyl ester for sale.
  • Nowick, J. S.
  • DR. Raghu Prasad. Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube.
  • Carpino, L. A., et al. The Uronium/Guanidinium Peptide Coupling Reagents.
  • Kang, J., et al. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • Novabiochem. Peptide Coupling Reagents Guide.
  • Benchchem. Application Notes and Protocols for Peptide Synthesis Reagents.
  • Cahnmann, H. J., et al. Spatial requirement for coupling of iodotyrosine residues to form thyroid hormones.
  • G-L, M., et al. Tyrosine bioconjugation with hypervalent iodine. Chemical Science.
  • Ferrazzano, L., et al. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry.
  • Joanta, A. E., et al. Possible coupling reaction sequence. Oxidation of iodotyrosines may....
  • Tetrahedron. 102202-92-6 | Z-3,5-diiodo-tyr-oet.
  • Cahnmann, H. J., et al. Spatial requirement for coupling of iodotyrosine residues to form thyroid hormones. PNAS.
  • Taurog, A., et al. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro. The Journal of Clinical Endocrinology & Metabolism.
  • ChemicalBook. Z-TYR-OET | 16679-94-0.
  • Kundu, L. M. Lecture 27: Peptide coupling agents, Solid phase synthesis, peptide based therapeutics. NPTEL.
  • Ferrazzano, L., et al. Speeding up sustainable solution-phase peptide synthesis using T3P® as green coupling reagent: methods and challenges.
  • Sigma-Aldrich. Z-Tyr-OH 97%.
  • Sigma-Aldrich. Z-Tyr-OH 97%.

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Application Notes and Protocols for the Incorporation of Z-Tyr(3,5-I₂)-OEt into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Diiodotyrosine in Peptide Chemistry

The selective incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Among these, halogenated amino acids, and specifically 3,5-diiodotyrosine, offer a unique set of tools for enhancing peptide stability, receptor affinity, and for introducing probes for biochemical and diagnostic applications. The presence of two iodine atoms on the tyrosine ring significantly alters its electronic and steric properties, leading to profound effects on the resulting peptide's structure and function.

This guide provides a comprehensive overview and detailed protocols for the incorporation of N-α-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, hereafter referred to as Z-Tyr(3,5-I₂)-OEt , into peptide sequences. We will delve into both solid-phase and solution-phase synthesis strategies, offering insights into the rationale behind procedural choices, potential challenges, and robust analytical characterization methods.

Z-Tyr(3,5-I₂)-OEt is a key building block for these endeavors. The benzyloxycarbonyl (Z or Cbz) group provides robust protection of the α-amino group, while the ethyl ester protects the C-terminus, rendering it suitable for various coupling strategies. The di-iodinated phenyl ring is the main feature of interest, offering several advantages:

  • Increased Hydrophobicity: The iodine atoms increase the lipophilicity of the amino acid side chain, which can influence peptide folding and membrane interactions.

  • Altered Acidity: The electron-withdrawing nature of iodine lowers the pKa of the phenolic hydroxyl group, which can be exploited to create pH-responsive peptides.

  • Enhanced Stability: The bulky iodine atoms can sterically shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.

  • Radio-labeling Potential: The presence of iodine allows for the straightforward introduction of radioactive isotopes (e.g., ¹²⁵I, ¹³¹I) for use in radioimmunoassays and in vivo imaging.

This document is structured to provide both the theoretical underpinnings and the practical, step-by-step guidance necessary for the successful synthesis and characterization of peptides containing this valuable unnatural amino acid.

Part 1: Pre-Synthesis Considerations and Material Properties

Before embarking on the synthesis of a peptide containing Z-Tyr(3,5-I₂)-OEt, a thorough understanding of its physicochemical properties and careful selection of reagents are crucial.

Physicochemical Properties of Z-Tyr(3,5-I₂)-OEt
PropertyValueSource
Molecular Formula C₁₉H₁₉I₂NO₅[1]
Molecular Weight 595.16 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DCM, and alcohols.
N-α-Protecting Group Benzyloxycarbonyl (Z or Cbz)[1]
C-terminus Protection Ethyl ester (OEt)[1]
Sourcing and Quality Control of Z-Tyr(3,5-I₂)-OEt

It is imperative to source Z-Tyr(3,5-I₂)-OEt from a reputable supplier. Upon receipt, the identity and purity of the compound should be verified.

  • Identity Verification: This can be achieved through Mass Spectrometry, which should show a prominent molecular ion peak corresponding to the molecular weight of the compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing purity. A high-purity starting material (>98%) is essential to minimize the introduction of impurities into the final peptide product.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols

The most common method for synthesizing peptides is the Solid-Phase Peptide Synthesis (SPPS) approach, pioneered by Merrifield. The Fmoc/tBu strategy is particularly popular due to its use of milder deprotection conditions.[2] While Z-Tyr(3,5-I₂)-OEt is protected with a Z-group, it can be incorporated into an Fmoc-based SPPS workflow by using the corresponding Fmoc-Tyr(3,5-I₂)-OH building block.

Workflow for Fmoc-based SPPS

The following diagram illustrates the iterative cycle of deprotection and coupling in Fmoc-SPPS.

SPPS_Workflow Start Start: Resin Support Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue cycle Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final cycle Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: The iterative cycle of deprotection and coupling in SPPS.

Detailed SPPS Protocol using Fmoc-Tyr(3,5-I₂)-OH

This protocol assumes a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swelled resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-Tyr(3,5-I₂)-OH:

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(3,5-I₂)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

    • Rationale: HBTU/HOBt is a robust and widely used activation system that efficiently forms the active ester of the amino acid, minimizing side reactions.[3] DIPEA is a non-nucleophilic base required to activate the coupling reagents and neutralize the protonated amino group on the resin.

  • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

4. Washing:

  • After a successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

5. Repeat Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • Cleavage Cocktail: A common and effective cleavage cocktail for peptides containing tyrosine is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[4][5]

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The scavengers (water, phenol, thioanisole, EDT) are crucial to quench the reactive carbocations generated during deprotection, which can otherwise lead to side reactions, particularly with sensitive residues like tyrosine and tryptophan.[4]

  • Procedure:

    • Ensure the peptide-resin is dry.

    • In a fume hood, add the freshly prepared cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

7. Peptide Precipitation and Purification:

  • Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess). A white precipitate of the crude peptide should form.

  • Washing: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers and dissolved protecting group fragments.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis offers advantages for large-scale production and for the synthesis of short peptides or peptide fragments. Here, Z-Tyr(3,5-I₂)-OEt can be used directly. The general strategy involves the coupling of two protected amino acids in a suitable organic solvent, followed by selective deprotection to allow for the next coupling step.

Workflow for Solution-Phase Dipeptide Synthesis

Solution_Phase_Workflow Start Start: Z-Tyr(3,5-I₂)-OEt + Boc-AA-OH Coupling 1. Coupling Reaction (e.g., DCC/HOBt in DCM/DMF) Start->Coupling Workup 2. Aqueous Workup & Extraction Coupling->Workup Purification1 3. Purification (e.g., Crystallization, Chromatography) Workup->Purification1 Dipeptide Protected Dipeptide: Boc-AA-Tyr(3,5-I₂)-OEt Purification1->Dipeptide Deprotection 4. Selective Deprotection (e.g., TFA for Boc removal) Dipeptide->Deprotection Purification2 5. Purification Deprotection->Purification2 End Final Dipeptide Fragment Purification2->End

Caption: General workflow for a solution-phase dipeptide synthesis.

Detailed Solution-Phase Protocol: Synthesis of a Dipeptide

This protocol describes the synthesis of a generic dipeptide, Boc-Xaa-Tyr(3,5-I₂)-OEt, where Xaa is any other amino acid.

1. C-Terminal Deprotection of Z-Tyr(3,5-I₂)-OEt:

  • To use Z-Tyr(3,5-I₂)-OEt as the C-terminal residue in a coupling reaction, the ethyl ester must first be saponified to the free carboxylic acid.

  • Dissolve Z-Tyr(3,5-I₂)-OEt in a mixture of an alcohol (e.g., ethanol) and water.

  • Add 1 equivalent of NaOH or LiOH and stir at room temperature, monitoring the reaction by TLC or HPLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., 1N HCl) to pH ~3-4 and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Z-Tyr(3,5-I₂)-OH.

2. Coupling Reaction:

  • Dissolve Z-Tyr(3,5-I₂)-OH (1 eq.) and the N-protected amino acid with a free C-terminus (e.g., H-Xaa-OMe, 1 eq.) in a suitable solvent like DCM or DMF.

  • Add a coupling reagent such as Dicyclohexylcarbodiimide (DCC, 1.1 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.1 eq.) to the reaction mixture at 0°C.[6]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Rationale: DCC/HOBt is a classic and effective coupling system for solution-phase synthesis. HOBt is crucial for suppressing racemization and improving coupling efficiency.[6]

3. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash chromatography or recrystallization.

4. Selective Deprotection for Chain Elongation:

  • Z-group removal: The Z-group can be removed by catalytic hydrogenation (H₂/Pd-C). This method is generally clean and efficient. However, care must be taken as prolonged exposure can potentially lead to deiodination.

  • Boc-group removal: If the N-terminal amino acid was Boc-protected, the Boc group can be selectively removed with TFA in DCM.

Part 4: Characterization and Quality Control

Rigorous characterization of the final peptide is essential to confirm its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary tool for assessing the purity of the synthesized peptide and for its purification.

  • Column: A C18 column is typically used for peptide separations.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.

  • Detection: UV detection at 210-220 nm is standard for monitoring the peptide backbone.

  • Expected Behavior: The incorporation of the bulky and hydrophobic diiodotyrosine residue will significantly increase the retention time of the peptide on a reverse-phase column compared to its non-iodinated counterpart.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Expected Mass: The observed molecular weight should match the calculated theoretical mass of the peptide containing the diiodotyrosine residue.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the peptide sequence. The fragmentation of peptides containing tyrosine can be complex, and the presence of the two iodine atoms will further influence the fragmentation pattern. The primary fragmentation occurs at the peptide bonds, leading to the formation of b- and y-ions. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position. The mass of the diiodotyrosine residue is approximately 433.1 Da.

Part 5: Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the coupling step in SPPS, consider double coupling (repeating the coupling step with fresh reagents) or using a more powerful coupling reagent like HATU.

  • Side Reactions: Be mindful of potential side reactions such as racemization, especially during the activation step. Using additives like HOBt or HOAt can minimize this.[7] For sequences prone to aspartimide formation, consider using protecting groups like Hmb on the preceding residue.[8]

  • Stability of Diiodotyrosine: While generally stable, the iodine-carbon bond can be susceptible to cleavage under harsh conditions. Avoid prolonged exposure to strong acids or reducing agents. During catalytic hydrogenation for Z-group removal, careful monitoring is necessary to prevent deiodination.

  • Solubility Issues: Peptides rich in hydrophobic residues, including diiodotyrosine, may be difficult to dissolve. Using solvents like DMSO or co-solvents may be necessary for analysis.

Conclusion

The incorporation of Z-Tyr(3,5-I₂)-OEt and its Fmoc-protected counterpart into peptide sequences provides a versatile tool for peptide chemists and drug developers. The unique properties conferred by the diiodotyrosine residue can lead to peptides with enhanced stability, altered receptor binding profiles, and the potential for radio-labeling. By following the detailed protocols and considering the key principles outlined in this guide, researchers can confidently synthesize and characterize these modified peptides, paving the way for new discoveries in peptide-based therapeutics and diagnostics.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Coupling Reagents.
  • Mass Spectrometry of Peptides and Proteins. (n.d.).
  • VulcanChem. (n.d.). Z-3,5-Diiodo-l-tyrosine ethyl ester for sale.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Harrison, A. G. (2005). Structural and sequence effects in the fragmentation of protonated tripeptides containing tyrosine. Canadian Journal of Chemistry, 83(11), 1969–1977.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Strategic Deprotection of the Z-Group from Z-Tyr(3,5-I₂)-OEt: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective removal of the benzyloxycarbonyl (Z) protecting group from Z-Tyr(3,5-I₂)-OEt is a critical step in the synthesis of peptides and pharmacologically active molecules containing the 3,5-diiodotyrosine moiety. This guide provides a comprehensive overview of the strategic considerations, detailed experimental protocols, and mechanistic insights for the successful deprotection of this challenging substrate. We will explore optimized catalytic hydrogenolysis conditions that mitigate the common side reaction of deiodination, as well as alternative acid-mediated deprotection strategies. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and in-depth resource for this important synthetic transformation.

Introduction: The Significance of Diiodotyrosine and the Z-Group Conundrum

3,5-Diiodo-L-tyrosine is a non-canonical amino acid of significant interest in medicinal chemistry and chemical biology. Its incorporation into peptides can induce specific conformational constraints and enhance binding affinities to biological targets. Furthermore, it serves as a key precursor in the synthesis of thyroid hormones. The Z-protected ethyl ester, Z-Tyr(3,5-I₂)-OEt, is a commonly used building block in these synthetic endeavors.

The benzyloxycarbonyl (Z or Cbz) group is a robust and widely employed amine protecting group.[1] However, its removal in the presence of the diiodo-tyrosine scaffold presents a significant synthetic challenge. The carbon-iodine bonds are susceptible to cleavage under standard deprotection conditions, leading to the formation of undesired mono-iodo or fully deiodinated byproducts. This guide will provide a detailed exploration of the strategies to achieve selective Z-group deprotection while preserving the integrity of the diiodotyrosine residue.

Catalytic Hydrogenolysis: The Preferred Method with Critical Modifications

Catalytic hydrogenolysis is the most common and generally mildest method for Z-group removal. The reaction proceeds via the reductive cleavage of the benzylic C-O bond using a palladium catalyst and a hydrogen source, yielding the free amine, toluene, and carbon dioxide.

The Challenge of Deiodination

Standard catalytic hydrogenolysis conditions, such as using 10% Pd/C with hydrogen gas, are often too harsh for Z-Tyr(3,5-I₂)-OEt, leading to significant hydrodehalogenation.[2] The C-I bond is the weakest of the carbon-halogen bonds and is therefore the most susceptible to reductive cleavage.

The Solution: Catalyst Poisoning for Enhanced Selectivity

To circumvent deiodination, a strategy of "catalyst poisoning" can be employed. This involves the addition of a substance that selectively deactivates the catalyst's ability to cleave the C-I bonds without significantly impeding the hydrogenolysis of the Z-group. Pyridine and diphenylsulfide are two such effective catalyst poisons.[3][4]

Mechanism of Selective Deprotection via Catalyst Poisoning

Caption: Selective hydrogenolysis with a catalyst poison.

The nitrogen atom in pyridine and the sulfur atom in diphenylsulfide have lone pairs of electrons that can coordinate to the palladium surface. This coordination preferentially occurs at the most active sites responsible for C-I bond cleavage, effectively "poisoning" them towards this reaction while leaving other sites active for the desired Z-group hydrogenolysis.

Optimized Hydrogenolysis Protocol with Pyridine

This protocol is based on the principle of using a Pd/C-pyridine catalyst system for selective deprotection.[3][5]

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Z-Tyr(3,5-I₂)-OEt≥98%Commercially Available
10% Palladium on Carbon (Pd/C)Degussa typeMajor Chemical Suppliers
PyridineAnhydrousMajor Chemical Suppliers
Methanol (MeOH)AnhydrousMajor Chemical Suppliers
Hydrogen (H₂) gasHigh purityLocal Gas Supplier
Celite®---Filtration Aid Suppliers

Experimental Workflow

G start Dissolve Z-Tyr(3,5-I₂)-OEt and Pyridine in MeOH add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate Hydrogenate at atmospheric pressure add_catalyst->hydrogenate monitor Monitor reaction by TLC hydrogenate->monitor monitor->hydrogenate Incomplete workup Filter through Celite and evaporate solvent monitor->workup Reaction complete product H-Tyr(3,5-I₂)-OEt workup->product

Caption: Optimized hydrogenolysis workflow.

Step-by-Step Procedure

  • Dissolution: Dissolve Z-Tyr(3,5-I₂)-OEt (1.0 mmol) in anhydrous methanol (20 mL) in a suitable hydrogenation flask.

  • Addition of Poison: Add pyridine (0.1 mmol, 0.1 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg, ~5 mol% Pd) to the flask.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, H-Tyr(3,5-I₂)-OEt. The product can be purified by column chromatography if necessary.

Acid-Mediated Deprotection: An Alternative Strategy

While catalytic hydrogenolysis is generally preferred, acid-mediated deprotection offers an alternative, albeit more aggressive, approach. The two most common reagents for this purpose are hydrogen bromide in acetic acid (HBr/AcOH) and trifluoroacetic acid (TFA).

Deprotection using HBr in Acetic Acid

A 33% solution of HBr in acetic acid is a classical reagent for Z-group cleavage. However, its strong acidity can lead to side reactions, including potential degradation of the diiodo-tyrosine ring. Furthermore, impurities in the HBr/AcOH solution, such as free bromine, can lead to bromination of the tyrosine ring.[6]

Protocol for HBr/AcOH Deprotection

  • Reaction Setup: Dissolve Z-Tyr(3,5-I₂)-OEt (1.0 mmol) in glacial acetic acid (5 mL).

  • Reagent Addition: Add 33% HBr in acetic acid (2 mL) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by pouring the mixture into ice-water. Neutralize carefully with a base (e.g., NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Deprotection using Trifluoroacetic Acid (TFA)

TFA is another strong acid commonly used for the cleavage of protecting groups in peptide synthesis.[7] It is typically used with "scavengers" to trap the reactive carbocations generated during the deprotection process, which can otherwise lead to side reactions with nucleophilic amino acid residues like tyrosine.[8]

Protocol for TFA Deprotection

  • Reaction Setup: Dissolve Z-Tyr(3,5-I₂)-OEt (1.0 mmol) in a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5, v/v/v) (5 mL).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: Remove the TFA under a stream of nitrogen and precipitate the product by adding cold diethyl ether.

  • Purification: Collect the precipitate by filtration or centrifugation and wash with cold ether.

Comparative Analysis of Deprotection Strategies

Deprotection MethodKey AdvantagesKey DisadvantagesTypical Yield Range
Catalytic Hydrogenolysis with Pyridine High selectivity, mild conditions, minimal side reactions.[3]Requires specialized hydrogenation equipment, catalyst can be pyrophoric.>90%
HBr in Acetic Acid Rapid reaction, readily available reagents.Harsh acidic conditions, potential for ring bromination and degradation.[6]60-80%
Trifluoroacetic Acid (TFA) Effective for many protecting groups, well-established in peptide synthesis.[7]Harsh acidic conditions, requires scavengers to prevent side reactions.[8]70-85%

Conclusion

The selective deprotection of Z-Tyr(3,5-I₂)-OEt is a critical yet manageable synthetic challenge. For optimal results, catalytic hydrogenolysis using a Pd/C catalyst in the presence of a pyridine poison is the recommended strategy . This method offers high yields and excellent selectivity, preserving the integrity of the diiodotyrosine moiety. While acid-mediated methods provide viable alternatives, they require careful control to minimize side reactions. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and successfully perform this important deprotection reaction.

References

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • Wiley-VCH. (2002). 1 Protection Reactions. In Peptide Synthesis. [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. [Link]

  • Google Patents. (2004). Deprotection of protected peptides.
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). [Link]

  • Seebach, D., & Miller, D. D. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(26), 5371-5377. [Link]

  • Wester, H. J., et al. (1999). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 40(1), 205-212. [Link]

  • Pitt-Rivers, R. (1948). The oxidation of diiodotyrosine derivatives. Biochemical Journal, 43(2), 223-231. [Link]

  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]

  • Google Patents. (2016).
  • Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. ResearchGate. [Link]

  • Wiley-VCH. (2002). 1 Protection Reactions. In Peptide Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis and Selective Reduction (Dehalogenation). [Link]

  • Google Patents. (2009). Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
  • ResearchGate. (1993). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]

Sources

Application Notes and Protocols: Z-Tyr(3,5-I2)-oet for Targeted Theranostic Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A New Horizon for Targeted Drug Delivery with Z-Tyr(3,5-I2)-oet

The evolution of targeted drug delivery systems is relentlessly moving towards multifunctional platforms that not only deliver a therapeutic payload to a specific site but also offer the ability to visualize and monitor the treatment process in real-time. In this context, we introduce Z-Tyr(3,5-I2)-oet (N-α-Carbobenzyloxy-3,5-diiodo-L-tyrosine ethyl ester) as a versatile building block for the construction of sophisticated theranostic agents. The unique chemical architecture of this molecule, featuring a di-iodinated phenyl ring, provides a powerful tool for integrating imaging modalities with targeted therapy.

The two iodine atoms on the tyrosine ring can serve a dual purpose. Firstly, they can be leveraged for imaging, either directly in computed tomography (CT) due to their high atomic number or by replacing them with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging and radiotherapy.[1][2] Secondly, the di-iodotyrosine core can act as a robust linker, connecting a targeting moiety (such as a peptide or antibody fragment) to a cytotoxic drug.

This guide provides a comprehensive overview of the conceptual framework and detailed protocols for the utilization of Z-Tyr(3,5-I2)-oet in the development of a targeted theranostic agent. We will walk through the necessary deprotection steps, conjugation strategies, and characterization methods, culminating in a blueprint for a novel drug delivery system.

Physicochemical Properties of Z-Tyr(3,5-I2)-oet

A thorough understanding of the starting material is paramount. The table below summarizes the key physicochemical properties of Z-Tyr(3,5-I2)-oet.

PropertyValueSource
Molecular Formula C₁₉H₁₉I₂NO₅Vulcanchem
Molecular Weight 595.17 g/mol Vulcanchem
Appearance White to off-white powderGeneric
Solubility Soluble in organic solvents like DMF, DMSO, and alcoholsInferred
Structure A di-iodinated tyrosine core with a Z-protected amine and an ethyl ester-protected carboxylic acidVulcanchem

Conceptual Design of a Z-Tyr(3,5-I2)-oet-Based Theranostic Agent

Our proposed theranostic agent consists of three key components conjugated to the central di-iodotyrosine core:

  • Targeting Ligand: A peptide that specifically binds to receptors overexpressed on cancer cells.

  • Therapeutic Payload: A potent cytotoxic drug to induce cancer cell death.

  • Imaging/Therapeutic Core: The di-iodotyrosine moiety, which can be radiolabeled for imaging and/or radiotherapy.

The following diagram illustrates the conceptual structure of the final conjugate.

G cluster_0 Targeted Theranostic Conjugate Di-iodotyrosine Core Di-iodotyrosine Core Linker2 Linker Di-iodotyrosine Core->Linker2 Targeting Ligand Targeting Ligand Linker1 Linker Targeting Ligand->Linker1 Therapeutic Payload Therapeutic Payload Linker1->Di-iodotyrosine Core Linker2->Therapeutic Payload

Caption: Conceptual design of a theranostic agent.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of a Z-Tyr(3,5-I2)-oet-based targeted theranostic agent.

Protocol 1: Deprotection of Z-Tyr(3,5-I2)-oet

The initial and critical step is the removal of the Z (benzyloxycarbonyl) and ethyl ester protecting groups to expose the amine and carboxylic acid functionalities for subsequent conjugation. Standard catalytic hydrogenation for Z-group removal is not recommended as it can lead to de-iodination.

Objective: To synthesize 3,5-diiodo-L-tyrosine from Z-Tyr(3,5-I2)-oet.

Method: Two-Step Deprotection

Step 1: Saponification of the Ethyl Ester

  • Dissolve Z-Tyr(3,5-I2)-oet (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (NaOH, 4 equivalents) in water dropwise at room temperature.[3]

  • Stir the reaction mixture at room temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Z-Tyr(3,5-I2)-OH.

Step 2: Acidolytic Deprotection of the Z-Group

  • Dissolve the Z-Tyr(3,5-I2)-OH from the previous step in a solution of 33% HBr in acetic acid.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 3,5-diiodo-L-tyrosine hydrobromide.

The following diagram illustrates the deprotection workflow.

G Z-Tyr(3,5-I2)-oet Z-Tyr(3,5-I2)-oet Saponification (NaOH) Saponification (NaOH) Z-Tyr(3,5-I2)-oet->Saponification (NaOH) Z-Tyr(3,5-I2)-OH Z-Tyr(3,5-I2)-OH Saponification (NaOH)->Z-Tyr(3,5-I2)-OH Acidolysis (HBr/AcOH) Acidolysis (HBr/AcOH) Z-Tyr(3,5-I2)-OH->Acidolysis (HBr/AcOH) 3,5-diiodo-L-tyrosine 3,5-diiodo-L-tyrosine Acidolysis (HBr/AcOH)->3,5-diiodo-L-tyrosine

Caption: Deprotection workflow for Z-Tyr(3,5-I2)-oet.

Protocol 2: Conjugation of Di-iodotyrosine to a Targeting Peptide and a Drug

This protocol outlines a possible strategy for conjugating a targeting peptide to the free amine and a drug to the free carboxyl group of the deprotected di-iodotyrosine.

Objective: To synthesize a Peptide-DIT-Drug conjugate.

Materials:

  • 3,5-diiodo-L-tyrosine

  • Targeting peptide with a C-terminal carboxylic acid (e.g., c(RGDfK))

  • Drug with a primary amine group (e.g., Doxorubicin)

  • Coupling agents: HATU, HBTU, or EDC/NHS[4]

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Method:

Step 1: Activation of the Targeting Peptide's Carboxyl Group

  • Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the C-terminal carboxyl group.

Step 2: Conjugation to the Amine of Di-iodotyrosine

  • Dissolve 3,5-diiodo-L-tyrosine (1 equivalent) in anhydrous DMF.

  • Add the activated peptide solution from Step 1 to the di-iodotyrosine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by HPLC-MS.

Step 3: Activation of the Di-iodotyrosine Carboxyl Group

  • To the reaction mixture from Step 2, add a coupling agent (e.g., HBTU, 1.1 equivalents) and DIPEA (2 equivalents).

  • Stir at room temperature for 30 minutes to activate the carboxyl group of the di-iodotyrosine moiety.

Step 4: Conjugation of the Drug

  • Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.

  • Add the drug solution to the activated intermediate from Step 3.

  • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Purify the final conjugate using preparative reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry and NMR.

The following diagram outlines the conjugation strategy.

G cluster_0 Peptide Conjugation cluster_1 Drug Conjugation Targeting Peptide Targeting Peptide Activate COOH Activate COOH Targeting Peptide->Activate COOH Di-iodotyrosine Di-iodotyrosine Activate COOH->Di-iodotyrosine Couple to NH2 Peptide-DIT Peptide-DIT Di-iodotyrosine->Peptide-DIT Activate DIT-COOH Activate DIT-COOH Peptide-DIT->Activate DIT-COOH Drug-NH2 Drug-NH2 Activate DIT-COOH->Drug-NH2 Couple Final Conjugate Final Conjugate Drug-NH2->Final Conjugate

Caption: Sequential conjugation of peptide and drug.

Protocol 3: Radioiodination of the Di-iodotyrosine Conjugate

This protocol describes a method for replacing the stable iodine atoms with a radioactive isotope for imaging purposes.

Objective: To radiolabel the Peptide-DIT-Drug conjugate with a radioactive iodine isotope.

Method: Chloramine-T Method [5]

WARNING: This procedure involves radioactive materials and must be performed in a designated radiochemistry laboratory with appropriate shielding and safety precautions.

  • To a shielded vial, add the Peptide-DIT-Drug conjugate (10-50 µg) dissolved in phosphate buffer (pH 7.4).

  • Add the desired radioactive iodine solution (e.g., Na¹²⁵I).

  • Initiate the reaction by adding a fresh solution of Chloramine-T (1 mg/mL in phosphate buffer).

  • Allow the reaction to proceed at room temperature for 1-2 minutes.

  • Quench the reaction by adding a solution of sodium metabisulfite.

  • Purify the radiolabeled conjugate from unreacted radioiodine using a desalting column (e.g., Sephadex G-25).

  • Determine the radiochemical purity and specific activity using radio-TLC or radio-HPLC.

In Vitro and In Vivo Evaluation

Once the targeted theranostic agent is synthesized and characterized, a series of in vitro and in vivo studies are necessary to evaluate its efficacy and safety.

Table of Recommended Evaluation Assays
Assay TypePurposeKey Parameters to Measure
In Vitro Stability To assess the stability of the conjugate in biological fluids.Half-life in plasma and buffer.
Cellular Uptake To confirm receptor-mediated internalization.Quantification of internalized conjugate in target vs. control cells.
Cytotoxicity Assay To determine the potency of the drug conjugate.IC₅₀ values in target vs. control cell lines.
In Vivo Biodistribution To determine the tissue distribution and tumor targeting efficiency.Percentage of injected dose per gram of tissue (%ID/g) at various time points.
In Vivo Imaging To visualize tumor targeting and drug delivery.SPECT/CT or PET/CT imaging at different time points post-injection.
In Vivo Efficacy To evaluate the anti-tumor effect in an animal model.Tumor growth inhibition, survival analysis.

Conclusion and Future Perspectives

Z-Tyr(3,5-I2)-oet presents a promising, albeit underexplored, platform for the development of targeted theranostic agents. The protocols outlined in this guide provide a foundational framework for researchers to begin exploring its potential. The true power of this building block lies in its versatility, allowing for the integration of various targeting ligands, therapeutic payloads, and imaging modalities. Future work should focus on optimizing the conjugation chemistries, exploring different linker technologies to control drug release, and conducting rigorous preclinical evaluations to validate the efficacy and safety of these novel theranostic agents. The path from this conceptual framework to a clinically viable therapeutic is challenging, but the potential rewards in personalized medicine are immense.

References

  • Creative Biolabs. Chemical Conjugation. Available from: [Link].

  • ResearchGate. Radioiodine labeling scheme for tyrosine residue in peptides and proteins. Available from: [Link].

  • MDPI. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Available from: [Link].

  • Radiopaedia.org. Iodinated contrast media. Available from: [Link].

  • IntechOpen. Chapter 14: Thyroid Imaging and Radionuclide Therapy. Available from: [Link].

  • PMC - NIH. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Available from: [Link].

  • PMC - NIH. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Available from: [Link].

  • PMC - NIH. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction. Available from: [Link].

Sources

Application Note & Protocol: Synthesis of Radiolabeled Peptides Using Z-Tyr(3,5-I2)-oet as a Precursor for Isotopic Exchange

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of radiolabeled peptides is a cornerstone in the development of novel radiopharmaceuticals for molecular imaging and targeted radionuclide therapy.[1][2] This application note provides a comprehensive guide to the synthesis of radioiodinated peptides utilizing N-α-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester (Z-Tyr(3,5-I2)-oet) as a precursor. This method leverages an isotopic exchange reaction, a direct radioiodination strategy where a stable iodine atom is replaced with a radioactive isotope.[1] We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for radiosynthesis, purification, and quality control, and offer insights into troubleshooting common challenges. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Radiolabeled Peptides and the Z-Tyr(3,5-I2)-oet Precursor

Peptides, with their high specificity and affinity for biological targets, are invaluable vectors for delivering radionuclides to sites of disease for both diagnostic imaging (e.g., SPECT and PET) and therapeutic applications.[1][3][4] Radioiodination is a widely used method for labeling peptides, with isotopes such as ¹²³I, ¹²⁴I, and ¹³¹I offering a range of half-lives and emission properties suitable for various applications.[1][5]

Direct radioiodination of tyrosine residues is a common strategy, typically achieved through electrophilic substitution on the phenol ring.[1] However, this can sometimes lead to a mixture of mono- and di-iodinated products, potentially affecting the peptide's biological activity.[2] An alternative approach is to use a precursor already containing stable iodine, facilitating a more controlled isotopic exchange reaction.

Z-Tyr(3,5-I2)-oet is an ideal precursor for this purpose. Its chemical structure consists of a tyrosine core di-iodinated at the 3 and 5 positions of the aromatic ring, with the amine group protected by a benzyloxycarbonyl (Z) group and the carboxylic acid protected as an ethyl ester.[6] These protecting groups prevent unwanted side reactions during peptide synthesis and handling.[6] The presence of stable iodine atoms allows for a direct isotopic exchange with radioactive iodine, offering a streamlined path to the desired radiolabeled product.

The Chemistry of Isotopic Exchange Radioiodination

Isotopic exchange is a direct radioiodination method where a stable halogen atom within a molecule is swapped with a radioactive isotope of the same halogen.[1] In the context of Z-Tyr(3,5-I2)-oet, one of the stable ¹²⁷I atoms is replaced by a radioactive iodine isotope (e.g., ¹²⁵I or ¹³¹I). This reaction is typically facilitated by an oxidizing agent that generates an electrophilic radioiodine species (e.g., I⁺), which then attacks the aromatic ring.[3]

Commonly used oxidizing agents for this purpose include Chloramine-T and Iodogen.[1] While effective, Chloramine-T is a harsh oxidizing agent that can potentially damage sensitive amino acid residues in a peptide.[1][7][8] Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a milder and insoluble alternative, often preferred for labeling peptides as it can be easily removed from the reaction mixture by filtration.[1][9][10]

The general workflow for the synthesis of a radiolabeled peptide using Z-Tyr(3,5-I2)-oet is as follows:

G cluster_0 Radiosynthesis cluster_1 Purification cluster_2 Quality Control Precursor Z-Tyr(3,5-I2)-oet Peptide Conjugate Reaction Isotopic Exchange Reaction Precursor->Reaction Radioiodine Radioactive Iodide (e.g., Na¹²⁵I) Radioiodine->Reaction OxidizingAgent Oxidizing Agent (e.g., Iodogen) OxidizingAgent->Reaction CrudeProduct Crude Radiolabeled Peptide Reaction->CrudeProduct HPLC HPLC Purification CrudeProduct->HPLC PurifiedProduct Purified Radiolabeled Peptide HPLC->PurifiedProduct QC_Sample Purified Product Sample PurifiedProduct->QC_Sample TLC Radio-TLC Analysis QC_Sample->TLC FinalProduct Final Radiolabeled Peptide (>95% Purity) TLC->FinalProduct

Caption: General workflow for peptide radioiodination.

Materials and Methods

Materials and Reagents
Reagent/MaterialGrade/PuritySupplierNotes
Z-Tyr(3,5-I2)-oet conjugated peptide>95%Custom SynthesisThe peptide of interest should be conjugated to Z-Tyr(3,5-I2)-oet prior to radiolabeling.
Sodium [¹²⁵I]IodideRadiopharmaceuticalPerkinElmer or equivalentHandle with appropriate radiation safety precautions.[11][12][13]
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)>98%Pierce/Thermo Fisher Scientific
Chloramine-T>98%Sigma-AldrichTo be used as an alternative oxidizing agent.
Sodium MetabisulfiteACS GradeSigma-AldrichUsed to quench the reaction.
Phosphate Buffer (0.1 M, pH 7.4)Molecular Biology GradeIn-house preparation
Acetonitrile (ACN)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeFisher Scientific
Deionized Water (18 MΩ·cm)Millipore Milli-Q system
C18 Sep-Pak CartridgesWatersFor initial purification/desalting.
HPLC System with UV and Radio-detectorAgilent, Waters, or equivalent
C18 Reverse-Phase HPLC ColumnPhenomenex, Waters, or equivalent
TLC Plates (Silica Gel 60 F254)Merck
Gamma Counter or Radio-TLC ScannerPerkinElmer, Berthold, or equivalent
Equipment
  • Lead-shielded fume hood

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Analytical balance

  • Syringes and needles

  • Reaction vials (e.g., 1.5 mL Eppendorf tubes)

  • Lyophilizer (optional)

Experimental Protocols

Protocol 1: Radioiodination using the Iodogen Method

This protocol describes the radioiodination of a Z-Tyr(3,5-I2)-oet conjugated peptide using the milder Iodogen method.

Step-by-Step Methodology:

  • Iodogen Coating: Prepare Iodogen-coated reaction vials by dissolving Iodogen in a volatile organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. Add 100 µL of this solution to a 1.5 mL reaction vial and evaporate the solvent under a gentle stream of nitrogen. The coated vials can be stored under vacuum for several weeks.

  • Peptide Preparation: Dissolve the Z-Tyr(3,5-I2)-oet conjugated peptide in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

  • Reaction Setup: In the Iodogen-coated vial, add 50 µL of the peptide solution (50 µg).

  • Radioiodide Addition: Carefully add 1-5 µL of the Sodium [¹²⁵I]Iodide solution (activity will depend on the desired specific activity) to the reaction vial.

  • Reaction Incubation: Gently vortex the reaction mixture and incubate at room temperature for 15-20 minutes. The reaction progress can be monitored by taking small aliquots (0.5 µL) for radio-TLC analysis at different time points.[5]

  • Reaction Quenching: To stop the reaction, transfer the reaction mixture to a clean vial containing 100 µL of a quenching solution (e.g., 0.1 M phosphate buffer with 1 mg/mL sodium metabisulfite).

Protocol 2: Radioiodination using the Chloramine-T Method

This protocol provides an alternative using the more reactive Chloramine-T. This method is faster but carries a higher risk of oxidizing sensitive amino acids.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a fresh solution of Chloramine-T in 0.1 M phosphate buffer (pH 7.4) at a concentration of 2 mg/mL.

    • Prepare a quenching solution of sodium metabisulfite in 0.1 M phosphate buffer (pH 7.4) at a concentration of 4 mg/mL.

  • Reaction Setup: In a 1.5 mL reaction vial, combine 50 µL of the peptide solution (1 mg/mL in 0.1 M phosphate buffer, pH 7.4) and 1-5 µL of the Sodium [¹²⁵I]Iodide solution.

  • Initiation of Reaction: Add 10 µL of the Chloramine-T solution to the reaction vial and vortex immediately.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 minutes.[16]

  • Reaction Quenching: Add 20 µL of the sodium metabisulfite solution to stop the reaction.

Protocol 3: Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying radiolabeled peptides, effectively separating the desired product from unreacted radioiodide and other impurities.[1][17][18][19]

Step-by-Step Methodology:

  • HPLC System Preparation:

    • Equilibrate the HPLC system with a reverse-phase C18 column.

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dilute the quenched reaction mixture with 200 µL of Mobile Phase A.

  • Injection and Separation: Inject the diluted sample onto the HPLC column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes) at a flow rate of 1 mL/min.

  • Fraction Collection: Monitor the elution profile using both UV (at 220 nm and 280 nm) and radio-detectors. Collect fractions corresponding to the radiolabeled peptide peak.[20]

  • Solvent Removal: The collected fractions can be lyophilized to remove the solvents and obtain the purified radiolabeled peptide as a solid.

G cluster_0 HPLC Purification Workflow Start Quenched Reaction Mixture Dilution Dilute with Mobile Phase A Start->Dilution Injection Inject onto C18 Column Dilution->Injection Gradient Apply Gradient Elution (5-95% ACN with 0.1% TFA) Injection->Gradient Detection Monitor with UV and Radio-detectors Gradient->Detection Collection Collect Radiolabeled Peptide Fractions Detection->Collection Lyophilization Lyophilize to Remove Solvents Collection->Lyophilization End Purified Radiolabeled Peptide Lyophilization->End

Caption: HPLC purification workflow for radiolabeled peptides.

Protocol 4: Quality Control by Radio-TLC

Thin-Layer Chromatography (TLC) is a rapid and straightforward method to determine the radiochemical purity of the final product.[5][21] While HPLC is more robust for identifying all impurities, radio-TLC is suitable for routine quality control.[22][23][24][25]

Step-by-Step Methodology:

  • TLC Plate Preparation: Draw a baseline with a pencil approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Spot a small amount (approx. 1 µL) of the purified radiolabeled peptide solution onto the baseline.

  • Chromatography Development: Place the TLC plate in a chromatography chamber containing a suitable mobile phase (e.g., a mixture of acetonitrile and water). Allow the solvent front to travel up the plate.

  • Analysis: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Analyze the distribution of radioactivity using a radio-TLC scanner or by cutting the plate into sections and counting them in a gamma counter.

  • Calculation of Radiochemical Purity:

    • The radiolabeled peptide should have a specific retention factor (Rf).

    • Free radioiodide will typically migrate with the solvent front.

    • Radiochemical Purity (%) = (Counts in the product peak / Total counts on the plate) x 100.

    • A radiochemical purity of >95% is generally required for in vitro and in vivo studies.[26]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Radiolabeling Yield Inactive oxidizing agentUse freshly prepared Chloramine-T solution or a new Iodogen-coated vial.
Low reactivity of the peptideIncrease reaction time or temperature (with caution to avoid degradation).
Impurities in the radioiodide solutionUse a fresh batch of radioiodide.
Peptide Degradation Harsh reaction conditionsUse the milder Iodogen method instead of Chloramine-T.[1] Reduce reaction time and/or temperature.
Presence of oxidizing impuritiesEnsure all reagents and buffers are of high purity.
Poor HPLC Separation Inappropriate gradientOptimize the HPLC gradient to achieve better resolution between the product and impurities.
Column degradationUse a new HPLC column or a guard column.
Multiple Radioactive Peaks on TLC/HPLC Formation of byproductsOptimize reaction conditions (e.g., lower concentration of oxidizing agent).
RadiolysisMinimize exposure of the radiolabeled peptide to light and store at low temperatures.[22]

Safety Precautions

Working with radioactive materials requires strict adherence to safety protocols to minimize radiation exposure to personnel and prevent contamination.

  • ALARA Principle: All work should be conducted following the principle of "As Low As Reasonably Achievable" for radiation exposure.

  • Designated Work Area: All handling of radioactive materials must be performed in a designated and properly shielded fume hood.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves.

  • Radiation Monitoring: Use appropriate radiation monitoring devices (e.g., ring dosimeters, survey meters) to track exposure.

  • Waste Disposal: Dispose of all radioactive waste (liquid and solid) in properly labeled and shielded containers according to institutional guidelines.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling radioactive materials.[13][27]

  • Emergency Procedures: Be familiar with institutional emergency procedures for radioactive spills.

For patients receiving therapies with radioiodine, it is important to follow specific safety instructions to minimize exposure to others, such as maintaining distance, especially from children and pregnant women, and practicing good hygiene.[11][12][28]

Conclusion

The use of Z-Tyr(3,5-I2)-oet as a precursor for the synthesis of radiolabeled peptides via isotopic exchange offers a reliable and controlled method for producing high-purity radiopharmaceuticals. By understanding the underlying chemistry and following the detailed protocols provided in this application note, researchers can confidently synthesize radiolabeled peptides for a wide range of applications in biomedical research and drug development. The emphasis on methodological rationale, purification, and quality control ensures the generation of high-quality data and promotes the successful translation of these powerful molecular tools from the bench to preclinical and clinical settings.

References

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Rapid and Efficient Radiolabeling of Short Peptides. (2025, September 17). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. (n.d.). Journal of Pharmaceutical Analysis. Retrieved January 15, 2026, from [Link]

  • Developments in Techniques for Radioiodination of Peptide Hormones and Other Proteins. (n.d.). Karger Publishers. Retrieved January 15, 2026, from [Link]

  • Limitations of Thin Layer Chromatography (TLC) in the evaluation of radiolabeling of new peptide compound. (n.d.). Scientific Research Publishing. Retrieved January 15, 2026, from [Link]

  • Radioiodination of Proteins and Peptides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Technical information for iodinating proteins and peptides with iodine 125. (n.d.). Iodination Consultancy Group. Retrieved January 15, 2026, from [Link]

  • Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method. (1990, February). Experimental and Clinical Endocrinology. Retrieved January 15, 2026, from [Link]

  • Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups. (2000, January 15). Analytical Biochemistry. Retrieved January 15, 2026, from [Link]

  • Radiolabeled Peptides and Antibodies in Medicine. (2020, December 16). Bioconjugate Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Iodine-131 Therapy Safety Instructions. (n.d.). Cleveland Clinic Abu Dhabi. Retrieved January 15, 2026, from [Link]

  • Radioiodine Therapies - General Safety for Patients Receiving Radioactive Iodine Therapy. (n.d.). Stanford Environmental Health & Safety. Retrieved January 15, 2026, from [Link]

  • Radioactive Iodine: What to Expect at Home. (n.d.). MyHealth.Alberta.ca. Retrieved January 15, 2026, from [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. (2022, November 4). EJNMMI Radiopharmacy and Chemistry. Retrieved January 15, 2026, from [Link]

  • Fact Sheet: Guidelines for Patients Receiving Radioiodine I-131 Treatment. (n.d.). Society of Nuclear Medicine and Molecular Imaging. Retrieved January 15, 2026, from [Link]

  • A rapid and systematic approach for the optimization of radio-TLC resolution. (n.d.). EJNMMI Radiopharmacy and Chemistry. Retrieved January 15, 2026, from [Link]

  • Precautions after Out-patient Radioactive Iodine (I-131) Therapy. (2008, June 17). St. Joseph's Healthcare Hamilton. Retrieved January 15, 2026, from [Link]

  • Chloramine-T in Radiolabeling Techniques. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques. (n.d.). Analytical Biochemistry. Retrieved January 15, 2026, from [Link]

  • Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent. (2023, June 27). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Chloramine-t – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. (2022, November 4). EJNMMI Radiopharmacy and Chemistry. Retrieved January 15, 2026, from [Link]

  • Peptide Purification. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

  • (PDF) Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [Lu]Lu-PSMA. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Gamma Spectroscopy of HPLC-Purified Peptide. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. (2023, January 6). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction. (2023, July 26). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. (2022, June 16). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. (2024, April 4). Scientific Reports. Retrieved January 15, 2026, from [Link]

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The Role of Z-Tyr(3,5-I2)-oet in the Development of PET and SPECT Imaging Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Iodinated Tyrosine Precursors in Nuclear Medicine

The landscape of molecular imaging is continually advancing, driven by the need for highly specific and sensitive probes to visualize complex biological processes in vivo. Within this landscape, radiolabeled amino acids have carved out a significant niche, particularly in oncology, for their ability to target the increased metabolic activity of tumor cells.[1][2] Among these, derivatives of tyrosine are of particular interest for labeling with radioisotopes of iodine, offering versatile applications in both Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[3]

This guide focuses on a key precursor molecule: N-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, abbreviated as Z-Tyr(3,5-I2)-oet. This compound serves as a stable, readily available starting material for the synthesis of advanced imaging agents. Its di-iodinated structure is pivotal, providing a platform for introducing radioactive iodine isotopes such as Iodine-123 (¹²³I) for SPECT or Iodine-124 (¹²⁴I) for PET.[3][4] The ethyl ester and the benzyloxycarbonyl (Z) protecting group enhance its solubility in organic solvents and prevent unwanted side reactions during the radiolabeling process, respectively.[5]

The primary rationale for using radiolabeled tyrosine analogs stems from their ability to exploit the upregulated amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), in malignant cells to achieve high tumor-to-background contrast, especially in brain tumor imaging.[6] This document provides a comprehensive overview of the scientific principles and detailed protocols for leveraging Z-Tyr(3,5-I2)-oet in the development of next-generation radiopharmaceuticals.

PART 1: Scientific Principles and Rationale

The Chemistry of Radioiodination

The introduction of a radioactive iodine atom onto an aromatic ring, such as the phenol group of tyrosine, is the cornerstone of this methodology. The choice of iodine isotope is dictated by the desired imaging modality.

  • ¹²³I for SPECT: With a half-life of 13.2 hours and gamma emission at 159 keV, ¹²³I is well-suited for SPECT imaging, offering excellent image quality and manageable patient dosimetry.[7]

  • ¹²⁴I for PET: This isotope has a longer half-life of 4.2 days and decays by positron emission, making it ideal for PET imaging.[4] Its longer half-life is particularly advantageous for tracking the biodistribution of large molecules like antibodies over several days.[7][8]

Two primary strategies are employed for incorporating these isotopes using a precursor like Z-Tyr(3,5-I2)-oet.

dot

Caption: Key strategies for radioiodinating the Z-Tyr(3,5-I2)-oet precursor.

  • Isotope Exchange: This method involves replacing one of the stable ¹²⁷I atoms on the Z-Tyr(3,5-I2)-oet molecule with a radioactive isotope (¹²³I or ¹²⁴I). This reaction is typically driven by heat and relies on the equilibrium between the stable and radioactive iodine in the reaction mixture. While straightforward, this method often results in lower specific activity compared to other techniques.[1]

  • Iododestannylation: A more efficient and widely used method involves first converting the iodinated precursor into an organotin (stannane) derivative.[3][9] The stable iodine is replaced with a trialkyltin group (e.g., tributyltin). This stannylated precursor then undergoes a rapid, high-yield reaction with radioactive iodide in the presence of a mild oxidizing agent (e.g., Chloramine-T, Iodogen).[9] This electrophilic substitution reaction is highly efficient and allows for the production of radiotracers with high specific activity.

Biological Targeting: Amino Acid Transporters

Cancer cells exhibit an increased demand for amino acids to sustain their rapid proliferation and protein synthesis.[2] This demand is met by the overexpression of amino acid transporters on the cell membrane. Imaging agents derived from Z-Tyr(3,5-I2)-oet are designed to mimic natural tyrosine and are thus actively transported into tumor cells by systems like LAT1.[6] This active uptake mechanism leads to the accumulation of the radiotracer in malignant tissues, while uptake in surrounding healthy tissue, particularly in the brain, is significantly lower. This differential uptake is the basis for the high-contrast images obtained in PET and SPECT scans.[10]

PART 2: Experimental Protocols

These protocols are designed as a foundational guide. Researchers must optimize specific parameters (e.g., precursor concentration, radioactivity, reaction times, and purification conditions) based on their specific molecular target and available laboratory infrastructure.

Protocol 2.1: Radioiodination via Isotope Exchange

This protocol describes a direct labeling method suitable for producing moderate specific activity tracers.

Materials:

  • Z-Tyr(3,5-I2)-oet

  • [¹²³I]NaI or [¹²⁴I]NaI solution in 0.05 M NaOH

  • Ethanol, absolute

  • Heating block or oil bath

  • Reaction vial (1.5 mL, conical)

  • HPLC system (Reversed-Phase C18 column) for purification and analysis

  • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Preparation: In a clean reaction vial, dissolve 1-2 mg of Z-Tyr(3,5-I2)-oet in 100 µL of absolute ethanol.

  • Radioisotope Addition: Carefully add 50-200 MBq of the desired radioiodide ([¹²³I]NaI or [¹²⁴I]NaI) solution to the vial.

  • Reaction: Seal the vial tightly and heat the mixture at 80-100°C for 30-60 minutes. The heat facilitates the exchange between the stable ¹²⁷I on the precursor and the radioactive isotope in the solution.[1]

  • Quenching & Dilution: After the incubation period, cool the vial to room temperature. Dilute the reaction mixture with 200 µL of the HPLC mobile phase (e.g., 30% acetonitrile in water with 0.1% TFA) to prepare it for purification.

  • Purification: Inject the entire reaction mixture onto a semi-preparative reversed-phase C18 HPLC column. Elute with a gradient of acetonitrile in water (containing 0.1% TFA) to separate the radiolabeled product from unreacted precursor and free radioiodide.

  • Product Collection: Collect the fraction corresponding to the radiolabeled product peak, which should elute slightly earlier or at the same time as the non-radioactive standard.

  • Formulation: Evaporate the solvent from the collected fraction under a stream of nitrogen. Reconstitute the final product in a sterile, injectable solution, such as phosphate-buffered saline (PBS) containing a small percentage of ethanol for solubility.

Protocol 2.2: Radioiodination via Iododestannylation (Hypothetical Stannyl Precursor)

This protocol outlines a higher-yield approach, assuming the prior synthesis of a stannylated precursor from Z-Tyr(3,5-I2)-oet.

dot

G cluster_1 Iododestannylation Workflow P1 Dissolve Stannyl Precursor in Ethanol/Acetic Acid P2 Add [¹²⁴I]NaI Solution P1->P2 P3 Add Oxidizing Agent (e.g., Chloramine-T) P2->P3 P4 React at Room Temp (2-5 min) P3->P4 P5 Quench Reaction (e.g., Sodium Metabisulfite) P4->P5 P6 HPLC Purification (Reversed-Phase C18) P5->P6 P7 Formulation in Injectable Buffer P6->P7

Caption: Workflow for high-yield radioiodination via iododestannylation.

Materials:

  • Z-Tyr(3,5-SnBu₃)-oet (Tributylstannyl precursor, synthesized separately)

  • [¹²³I]NaI or [¹²⁴I]NaI solution

  • Chloramine-T solution (1 mg/mL in water)

  • Sodium metabisulfite solution (2 mg/mL in water)

  • Ethanol/Acetic Acid mixture (e.g., 9:1 v/v)

  • HPLC system and formulation buffers as described in Protocol 2.1

Procedure:

  • Preparation: Dissolve 50-100 µg of the stannyl precursor in 100 µL of the ethanol/acetic acid mixture in a reaction vial. The acidic environment facilitates the reaction.

  • Radioisotope Addition: Add 100-500 MBq of the radioiodide solution to the precursor.

  • Oxidation & Labeling: Add 10-20 µL of the Chloramine-T solution to initiate the reaction. The Chloramine-T oxidizes the iodide (I⁻) to a more reactive electrophilic species (I⁺) which then displaces the stannyl group.[9] Vortex the mixture gently and let it react at room temperature for 2-5 minutes.

  • Quenching: Stop the reaction by adding 20-30 µL of the sodium metabisulfite solution. This reduces any excess oxidizing agent.

  • Purification and Formulation: Proceed with HPLC purification and final formulation as described in steps 5-7 of Protocol 2.1.

Protocol 2.3: Quality Control

Ensuring the purity and identity of the final radiopharmaceutical is critical for reliable in vivo studies.

1. Radiochemical Purity (RCP):

  • Method: Analytical Reversed-Phase HPLC.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA), for example, 10% to 90% acetonitrile over 20 minutes.

  • Detection: A UV detector (set to the absorbance wavelength of the precursor, ~254 nm) in series with a radioactivity detector.

  • Acceptance Criteria: The radiochemical purity should be >98%, with the main radioactive peak co-eluting with the non-radioactive reference standard. Free radioiodide should be less than 2%.[11]

2. Molar Activity (Specific Activity):

  • Method: Calculate by dividing the total radioactivity of the final product (in GBq or mCi) by the total number of moles of the compound (determined from the UV peak area on HPLC, calibrated against a standard curve).

  • Expected Value: For iododestannylation, high molar activities (e.g., >50 GBq/µmol) are typically achievable.[11]

PART 3: In Vitro and In Vivo Applications & Expected Results

In Vitro Cell Uptake Assay

Objective: To confirm the specific uptake of the radiotracer in cancer cells known to overexpress amino acid transporters (e.g., U87MG glioma cells).[12]

Procedure:

  • Culture U87MG cells in appropriate media.

  • Incubate the cells with the radiolabeled tyrosine derivative (~0.1 MBq/well) for various time points (e.g., 15, 30, 60, 120 minutes).

  • For blocking studies, pre-incubate a parallel set of cells with a high concentration of non-radioactive tyrosine or a known LAT1 inhibitor for 15 minutes before adding the radiotracer.

  • After incubation, wash the cells with cold PBS to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in a gamma counter.

Expected Results:

  • Time-dependent increase in tracer uptake in the U87MG cells.

  • Significantly reduced uptake in the "blocked" group, demonstrating that the uptake is a specific, carrier-mediated process.

In Vivo SPECT/PET Imaging and Biodistribution

Objective: To evaluate the tumor-targeting capabilities and pharmacokinetic profile of the radiotracer in a xenograft mouse model.

Procedure:

  • Establish subcutaneous tumors in immunodeficient mice using a relevant cancer cell line (e.g., Capan-2 for pancreatic cancer, U87MG for glioma).[6][13]

  • Once tumors reach a suitable size (e.g., 100-200 mm³), inject 2-5 MBq of the purified radiotracer intravenously via the tail vein.

  • Perform dynamic or static PET/SPECT scans at various time points post-injection (e.g., 30, 60, 120, 240 minutes).[11][12]

  • Following the final imaging session, euthanize the animals and collect major organs and tumors.

  • Weigh the tissues and measure the radioactivity in a gamma counter to determine the biodistribution, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Expected Results and Data Presentation:

Imaging studies are expected to show clear tumor visualization with high contrast against surrounding tissues. Biodistribution data will quantify this observation.

Organ 30 min (%ID/g) 120 min (%ID/g) Tumor-to-Muscle Ratio (120 min)
Blood2.5 ± 0.50.8 ± 0.2
Tumor2.0 ± 0.42.2 ± 0.3 ~5.5
Muscle0.6 ± 0.10.4 ± 0.1
Liver4.5 ± 0.83.0 ± 0.6
Kidneys15.0 ± 2.58.0 ± 1.5
Brain0.2 ± 0.050.15 ± 0.04
(Note: Data are representative examples based on published results for similar radioiodinated amino acid tracers and should be adapted based on experimental outcomes.)[6][12]

The data should demonstrate preferential accumulation in the tumor and rapid clearance from blood and non-target organs. The primary clearance routes for such small molecules are typically renal and hepatobiliary.[6]

Conclusion

Z-Tyr(3,5-I2)-oet is a valuable and versatile precursor for the development of targeted PET and SPECT imaging agents. By leveraging well-established radioiodination chemistries, researchers can synthesize probes that effectively target the increased amino acid metabolism of tumors. The protocols and principles outlined in this guide provide a solid framework for the radiolabeling, quality control, and preclinical evaluation of novel imaging agents derived from this platform, paving the way for more precise diagnostic tools in oncology and beyond.

References

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences. Available from: [Link]

  • A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC. National Institutes of Health. Available from: [Link]

  • Comparison of O-(2- 18 F-Fluoroethyl)-l-Tyrosine PET and 3- 123 I-Iodo-α-Methyl-l-Tyrosine SPECT in Brain Tumors. Journal of Nuclear Medicine. Available from: [Link]

  • Synthesis of radioiodinated labeled peptides. AKJournals. Available from: [Link]

  • Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71 - PMC. National Institutes of Health. Available from: [Link]

  • Iodine-124: A Promising Positron Emitter for Organic PET Chemistry - PubMed Central. National Institutes of Health. Available from: [Link]

  • Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. MDPI. Available from: [Link]

  • A Putative Single-Photon Emission CT Imaging Tracer for Erythropoietin-Producing Hepatocellular A2 Receptor - PMC. National Institutes of Health. Available from: [Link]

  • Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase - PubMed. National Institutes of Health. Available from: [Link]

  • Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. MDPI. Available from: [Link]

  • Radioiodine labeling scheme for tyrosine residue in peptides and proteins. ResearchGate. Available from: [Link]

  • Radiolabeled amino acids: basic aspects and clinical applications in oncology - PubMed. National Institutes of Health. Available from: [Link]

  • The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. MDPI. Available from: [Link]

  • Radiosynthesis of [124I]iodometomidate and biological evaluation using small-animal PET. Springer. Available from: [Link]

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  • Z-3,5-diiodo-L-tyrosine ethyl ester | 102202-92-6. J&K Scientific. Available from: [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC. National Institutes of Health. Available from: [Link]

  • Development of Antibody Immuno-PET/SPECT Radiopharmaceuticals for Imaging of Oncological Disorders—An Update. MDPI. Available from: [Link]

  • Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging - PubMed. National Institutes of Health. Available from: [Link]

  • Feasibility of tumor imaging using L-3-[iodine-123]-iodo-alpha-methyl-tyrosine in extracranial tumors. University of Groningen. Available from: [Link]

  • Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. Journal of Nuclear Medicine. Available from: [Link]

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  • New Developments in PET Aid Diagnosis, Rx of Cancers | CancerNetwork. CancerNetwork. Available from: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. National Institutes of Health. Available from: [Link]

  • SPECT/CT Imaging, Biodistribution and Radiation Dosimetry of a 177Lu-DOTA-Integrin αvβ6 Cystine Knot Peptide in a Pancreatic Cancer Xenograft Model - PubMed. National Institutes of Health. Available from: [Link]

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  • 123I-2-iodo-tyrosine, a New Tumour Imaging Agent: Human Biodistribution, Dosimetry and Initial Clinical Evaluation in Glioma Patients - PubMed. National Institutes of Health. Available from: [Link]

Sources

Z-Tyr(3,5-I2)-oet: A Versatile Building Block for the Design of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Halogenated Amino Acids

In the landscape of modern drug discovery, the strategic modification of amino acid scaffolds represents a cornerstone of rational inhibitor design. Halogenation, in particular, has emerged as a powerful tool to modulate the pharmacological properties of bioactive molecules, enhancing binding affinity, metabolic stability, and cell permeability. Among these, the di-iodinated tyrosine derivative, Z-Tyr(3,5-I2)-oet (N-carbobenzyloxy-3,5-diiodo-L-tyrosine ethyl ester), stands out as a building block of significant interest for the development of potent and selective enzyme inhibitors.

This comprehensive guide provides detailed application notes and protocols for researchers, medicinal chemists, and drug development professionals on leveraging Z-Tyr(3,5-I2)-oet in their inhibitor design programs. We will delve into the scientific rationale behind its use, provide step-by-step protocols for its incorporation into peptide-based inhibitors, and outline screening methodologies to evaluate their efficacy.

Scientific Foundation: Why Z-Tyr(3,5-I2)-oet?

The utility of Z-Tyr(3,5-I2)-oet as a pharmacophore is rooted in the known biological activity of its core structure, 3,5-diiodotyrosine. Research has demonstrated that free diiodotyrosine can act as a competitive inhibitor of thyroid peroxidase (TPO) , a key enzyme in the biosynthesis of thyroid hormones.[1] This inhibitory activity is attributed to the ability of the diiodotyrosine moiety to interact with the enzyme's active site, competing with the natural substrate, thyroglobulin.[1]

This intrinsic inhibitory potential makes Z-Tyr(3,5-I2)-oet an attractive starting point for designing inhibitors for a broader range of enzymes, particularly those that recognize tyrosine or phosphorylated tyrosine residues. The bulky, electron-withdrawing iodine atoms can introduce favorable steric and electronic interactions within an enzyme's active site, potentially leading to enhanced binding affinity and selectivity. Furthermore, the protected nature of Z-Tyr(3,5-I2)-oet, with its N-terminal Z (carbobenzyloxy) group and C-terminal ethyl ester, renders it fully compatible with standard solid-phase peptide synthesis (SPPS) methodologies.

Target Enzyme Classes: Expanding the Horizon

While the inhibitory activity of diiodotyrosine against TPO is established, the incorporation of Z-Tyr(3,5-I2)-oet into larger scaffolds opens up possibilities for targeting other critical enzyme families.

Protein Tyrosine Phosphatases (PTPs)

PTPs are a large family of enzymes that play crucial roles in cellular signaling by dephosphorylating phosphotyrosine (pTyr) residues on their protein substrates. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[2][3] Given that the 3,5-diiodotyrosine residue shares structural similarities with phosphotyrosine, peptides containing this modified amino acid are promising candidates for the development of potent and selective PTP inhibitors.[2][4] The di-iodo-phenyl moiety can mimic the negatively charged phosphate group of pTyr, facilitating binding to the PTP active site.

Other Tyrosine-Utilizing Enzymes

Numerous other enzymes utilize tyrosine as a substrate or rely on tyrosine residues for their catalytic activity. The incorporation of Z-Tyr(3,5-I2)-oet into substrate-mimicking peptides could lead to the development of inhibitors for these enzymes as well.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of enzyme inhibitors incorporating Z-Tyr(3,5-I2)-oet. These are intended as a starting point and may require optimization based on the specific target enzyme and peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Diiodotyrosine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a diiodotyrosine residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Z-Tyr(3,5-I2)-oet

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the desired Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Z-Tyr(3,5-I2)-oet:

    • Follow the same coupling procedure as in step 3, using Z-Tyr(3,5-I2)-oet in place of the Fmoc-amino acid.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Workflow for Solid-Phase Peptide Synthesis of a Diiodotyrosine-Containing Peptide

SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple_diiodo 4. Incorporate Z-Tyr(3,5-I2)-oet deprotect2->couple_diiodo deprotect3 Fmoc Deprotection couple_diiodo->deprotect3 elongate 5. Chain Elongation (Repeat Steps 2 & 3) deprotect3->elongate final_deprotect 6. Final Fmoc Deprotection elongate->final_deprotect cleave 7. Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleave purify 8. RP-HPLC Purification cleave->purify characterize 9. Characterization (MS, HPLC) purify->characterize end_product Purified Peptide characterize->end_product

Caption: Workflow for the synthesis of a diiodotyrosine-containing peptide.

Protocol 2: High-Throughput Screening of Thyroid Peroxidase (TPO) Inhibitors

This protocol describes a fluorescent-based assay for screening potential TPO inhibitors, adapted for a high-throughput format.[5][6][7][8]

Materials:

  • Human or rat thyroid microsomes (as a source of TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (diiodotyrosine-containing peptides and controls) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex® UltraRed in potassium phosphate buffer.

    • Prepare a working solution of H₂O₂ in potassium phosphate buffer.

    • Dilute the thyroid microsomes in potassium phosphate buffer to the desired concentration.

  • Assay Plate Preparation:

    • Add 1 µL of test compound solution (or DMSO for control wells) to the wells of the 384-well plate.

    • Add 20 µL of the diluted thyroid microsome suspension to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Reaction:

    • Add a mixture of Amplex® UltraRed and H₂O₂ working solutions to each well to initiate the reaction.

  • Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of 590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the DMSO control.

    • Determine the IC₅₀ values for active compounds by performing the assay with a range of inhibitor concentrations.

Workflow for High-Throughput Screening of TPO Inhibitors

TPO_Screening_Workflow start Start: Prepare Reagents plate_prep 1. Plate Preparation (Add Compounds & Microsomes) start->plate_prep incubation1 2. Pre-incubation (15 min, RT) plate_prep->incubation1 reaction_start 3. Initiate Reaction (Add Amplex UltraRed & H₂O₂) incubation1->reaction_start incubation2 4. Incubation (30 min, RT, dark) reaction_start->incubation2 read_plate 5. Measure Fluorescence (Ex: 530-560nm, Em: 590nm) incubation2->read_plate analyze 6. Data Analysis (% Inhibition, IC₅₀) read_plate->analyze end_result Identified Inhibitors analyze->end_result

Caption: Workflow for screening thyroid peroxidase inhibitors.

Data Presentation and Interpretation

The results from the enzyme inhibition assays should be tabulated to allow for clear comparison of the inhibitory potencies of the synthesized compounds.

Table 1: Inhibitory Activity of Diiodotyrosine-Containing Peptides against Thyroid Peroxidase (TPO)

Compound IDPeptide SequenceIC₅₀ (µM)
Control-PeptideAc-Gly-Tyr-Gly-NH₂> 100
DIT-Peptide-1Ac-Gly-Tyr(3,5-I₂)-Gly-NH₂15.2 ± 2.1
DIT-Peptide-2Ac-Ala-Tyr(3,5-I₂)-Ala-NH₂10.8 ± 1.5
.........

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Z-Tyr(3,5-I2)-oet is a valuable and versatile building block for the design and synthesis of novel enzyme inhibitors. Its inherent ability to interact with the active sites of enzymes, coupled with its compatibility with standard peptide synthesis techniques, makes it an attractive tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of diiodotyrosine-containing peptides as inhibitors of a wide range of enzymes. Future work in this area could focus on expanding the library of diiodotyrosine-containing peptides, exploring their inhibitory activity against other enzyme classes, and optimizing their pharmacokinetic properties for in vivo applications.

References

  • Paul Friedman, K., et al. (2016). Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors within the ToxCast Phase I and II Chemical Libraries. Toxicological Sciences, 151(1), 160-180. [Link]

  • Hornung, M. W., et al. (2021). A high throughput screening assay for human Thyroperoxidase inhibitors. Toxicology and Applied Pharmacology, 411, 115377. [Link]

  • Paul, K. B., et al. (2014). Development of a thyroperoxidase inhibition assay for high-throughput screening. Chemical Research in Toxicology, 27(3), 387-399. [Link]

  • Paul, K. B., et al. (2014). Development of a thyroperoxidase inhibition assay for high-throughput screening. PubMed, 24635337. [Link]

  • Taurog, A., & Howells, E. M. (1972). Evidence for a Catalytic Role for Thyroid Peroxidase in the Conversion of Diiodotyrosine to Thyroxine. Endocrinology, 90(5), 1417-1422. [Link]

  • Dème, D., et al. (1975). Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. European Journal of Biochemistry, 51(2), 329-336. [Link]

  • Hornung, M. W., et al. (2017). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 158(2), 389-402. [Link]

  • Nakamura, M., et al. (1984). Iodothyronine-induced catalatic activity of thyroid peroxidase. The Journal of Biochemistry, 96(3), 647-654. [Link]

  • Magnusson, R. P., et al. (1984). Mechanism of iodide-dependent catalatic activity of thyroid peroxidase and lactoperoxidase. The Journal of Biological Chemistry, 259(22), 13995-14002. [Link]

  • Magnusson, R. P., et al. (1984). Mechanism of iodide-dependent catalatic activity of thyroid peroxidase and lactoperoxidase. PubMed, 6501222. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Zhang, Z. Y. (2002). Peptidomimetic competitive inhibitors of protein tyrosine phosphatases. Current Pharmaceutical Design, 8(19), 1733-1744. [Link]

  • Kostrzewa, T., et al. (2018). Synthesis of small peptide compounds, molecular docking, and inhibitory activity evaluation against phosphatases PTP1B and SHP2. Drug Design, Development and Therapy, 12, 4149-4159. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 62, 1-9. [Link]

  • Patel, K. (2022). The Solid Phase Synthesis Approach to Making Peptides. UWindsor Scholarship at UWindsor. [Link]

  • Zhang, Z. Y. (2002). Peptidomimetic Competitive Inhibitors of Protein Tyrosine Phosphatases. Bentham Science Publishers. [Link]

  • Kostrzewa, T., et al. (2018). Synthesis of small peptide compounds, molecular docking, and inhibitory activity evaluation against phosphatases PTP1B and SHP2. Semantic Scholar. [Link]

  • Giraud, M., et al. (2004). solid phase peptide. Moodle@Units. [Link]

  • Wu, L., et al. (2003). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. The Journal of Organic Chemistry, 68(23), 9034-9041. [Link]

  • Lee, Y., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 30(29), 1705682. [Link]

  • Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(11), 3761-3765. [Link]

  • Li, L., et al. (2022). Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. Journal of Medicinal Chemistry, 65(1), 533-546. [Link]

  • Kitagawa, K., et al. (2001). Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39. The Journal of Organic Chemistry, 66(10), 3378-3385. [Link]

  • Penke, B., & Rivier, J. (1987). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.

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Application Notes & Protocols: Leveraging Z-Tyr(3,5-I2)-oet for High-Specificity Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The derivatization of peptides and proteins is a cornerstone of modern bioanalytical techniques. This guide provides an in-depth exploration of N-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, or Z-Tyr(3,5-I2)-oet, a key reagent in the development of specific and sensitive bioassays. We will dissect the chemical rationale behind its use, provide detailed protocols for its application in radioiodination for immunoassays, and discuss its broader implications in drug development and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their bioanalytical methodologies.

Foundational Principles: Understanding Z-Tyr(3,5-I2)-oet

Z-Tyr(3,5-I2)-oet is a derivative of the amino acid L-tyrosine, distinguished by three key modifications: a benzyloxycarbonyl (Z or Cbz) group protecting the amine, an ethyl ester (oet) protecting the carboxyl group, and the addition of two iodine atoms at the 3 and 5 positions of the phenol ring.[1] These modifications impart specific chemical properties that make it an invaluable tool in bioassay development.

The IUPAC name for this compound is ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate.[1] The Cbz and ethyl ester protecting groups prevent unwanted side reactions during peptide synthesis, while the di-iodo configuration is central to its utility in assays requiring a stable, high-mass tag or a precursor for radiolabeling.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of Z-Tyr(3,5-I2)-oet is essential for its effective application.

PropertyValueSource
Molecular Formula C19H19I2NO5[1]
Molecular Weight 595.2 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF, DMSO[1]
pKa (Phenolic Hydroxyl) ~6.89 (Predicted)[1]

The presence of the two iodine atoms significantly increases the molecular weight and alters the electronic properties of the phenol ring.[1] This di-iodination is a critical feature, as it provides a stable isotopic signature for mass spectrometry and serves as a non-radioactive analogue for developing assays that will ultimately use radioiodinated tracers.

Core Application: A Gateway to Radioiodination

The primary application of iodinated tyrosine derivatives in bioassays is in the introduction of iodine isotopes (e.g., ¹²⁵I or ¹³¹I) into peptides and proteins.[2] This process, known as radioiodination, creates tracers with high specific activity, enabling detection at femtomolar concentrations. Such tracers are the linchpin of techniques like Radioimmunoassay (RIA), Radiometric Assays, and in vivo imaging modalities like Single Photon Emission Computed Tomography (SPECT).

The Rationale for Di-iodotyrosine

While radioiodination can occur on native tyrosine residues in a peptide, the use of a di-iodinated precursor like Z-Tyr(3,5-I2)-oet in the synthesis of standards or competitors offers several advantages:

  • Structural Homology: It closely mimics the structure of a radioiodinated tyrosine, ensuring comparable binding affinity to antibodies or receptors in a competitive assay.

  • Preventing Iodination of the Tracer: In some assay designs, it is desirable to have a non-iodinatable competitor to prevent any potential in-assay iodination if free radioiodine is present.

  • Enhanced Stability: Halogenation can increase the stability of peptides against enzymatic degradation in some contexts.[3]

The following diagram illustrates the general workflow for developing a radioimmunoassay using a radioiodinated peptide.

G cluster_0 Peptide Synthesis & Derivatization cluster_1 Radioimmunoassay (RIA) Peptide Target Peptide Synthesis Iodination Radioiodination with ¹²⁵I Peptide->Iodination Introduction of ¹²⁵I Purification HPLC Purification of ¹²⁵I-Peptide Iodination->Purification Isolate Radiolabeled Peptide Incubation Incubation Purification->Incubation Add ¹²⁵I-Peptide Tracer Antibody Specific Antibody Antibody->Incubation Sample Unknown Sample or Standard Sample->Incubation Separation Separation of Bound/Free Tracer Incubation->Separation Detection Gamma Counting Separation->Detection Analysis Data Analysis & Concentration Determination Detection->Analysis

Caption: Workflow for Peptide Radioiodination and subsequent Radioimmunoassay.

Experimental Protocol: Radioiodination of a Tyrosine-Containing Peptide

This protocol provides a generalized yet detailed method for the radioiodination of a peptide containing a tyrosine residue, a common procedure for which Z-Tyr(3,5-I2)-oet serves as a non-radioactive analogue for assay development. The Chloramine-T method is described here due to its widespread use.

Disclaimer: All work with radioactive materials must be conducted in licensed facilities with appropriate safety precautions and personal protective equipment.

Materials and Reagents
  • Peptide containing at least one tyrosine residue (1 mg/mL in 0.01 M HCl)

  • Sodium Iodide [¹²⁵I] (carrier-free, high specific activity)

  • Chloramine-T (1 mg/mL in Phosphate Buffer)

  • Sodium Metabisulfite (2 mg/mL in Phosphate Buffer)

  • Phosphate Buffer (0.5 M, pH 7.5)

  • Bovine Serum Albumin (BSA) solution (1% w/v in water)

  • Sephadex G-25 column or equivalent for purification

  • Gamma counter

Step-by-Step Iodination Procedure
  • Reaction Setup: In a shielded vial, combine 10 µL of 0.5 M Phosphate Buffer (pH 7.5) and 5-10 µL of the peptide solution (5-10 µg).

  • Addition of Radioiodine: Carefully add 1 mCi (37 MBq) of Na[¹²⁵I] to the vial. Mix gently.

  • Initiation of Reaction: Add 10 µL of Chloramine-T solution. This oxidizing agent converts I⁻ to a more reactive iodine species (I⁺) that will undergo electrophilic substitution on the tyrosine ring.[2][4]

  • Incubation: Incubate the reaction mixture for 60 seconds at room temperature with gentle tapping. The reaction is rapid.

  • Quenching the Reaction: Terminate the reaction by adding 20 µL of Sodium Metabisulfite solution. This reducing agent scavenges any unreacted oxidizing agent.

  • Addition of Carrier: Add 100 µL of 1% BSA solution. This helps to prevent non-specific adsorption of the radiolabeled peptide to surfaces.

Purification of the Radiolabeled Peptide
  • Column Equilibration: Equilibrate a Sephadex G-25 column with an appropriate buffer (e.g., PBS with 0.1% BSA).

  • Sample Loading: Load the entire reaction mixture onto the equilibrated column.

  • Elution: Elute the column with the equilibration buffer and collect 0.5 mL fractions.

  • Fraction Analysis: Measure the radioactivity of each fraction using a gamma counter. The radiolabeled peptide will elute in the earlier fractions, while the smaller, unincorporated ¹²⁵I will elute later.

  • Pooling and Storage: Pool the peak fractions containing the purified ¹²⁵I-peptide. Store at -20°C or below.

Application Protocol: Competitive Radioimmunoassay (RIA)

This protocol outlines the use of the newly synthesized ¹²⁵I-peptide tracer in a competitive RIA to determine the concentration of the unlabeled peptide in a sample. A standard curve is generated using known concentrations of a non-radiolabeled standard peptide (the synthesis of which could involve Z-Tyr(3,5-I2)-oet for structural similarity).

Assay Principle

The principle of competitive RIA is based on the competition between a fixed amount of radiolabeled antigen (the ¹²⁵I-peptide tracer) and a variable amount of unlabeled antigen (from the sample or standard) for a limited number of binding sites on a specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

Caption: Principle of Competitive Radioimmunoassay (RIA).

RIA Protocol
  • Prepare Standard Curve: Perform serial dilutions of the non-radiolabeled standard peptide in assay buffer to create a range of known concentrations.

  • Assay Setup: In appropriately labeled tubes, add:

    • 100 µL of standard or unknown sample.

    • 100 µL of the specific primary antibody (at a predetermined optimal dilution).

    • 100 µL of the ¹²⁵I-peptide tracer (diluted to give approximately 10,000 CPM per 100 µL).

  • Incubation: Vortex all tubes gently and incubate for 18-24 hours at 4°C to reach binding equilibrium.

  • Separation: Separate the antibody-bound tracer from the free tracer. A common method is to use a secondary antibody precipitation reagent (e.g., goat anti-rabbit serum with polyethylene glycol).

  • Centrifugation: Centrifuge the tubes to pellet the antibody-antigen complexes.

  • Decantation: Carefully decant the supernatant containing the free tracer.

  • Counting: Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

  • Data Analysis: Plot the percentage of bound tracer (%B/B₀) against the concentration of the standard peptide to generate a standard curve. Determine the concentration of the unknown samples by interpolating their %B/B₀ values from this curve.

Broader Implications and Advanced Applications

The use of iodinated tyrosine derivatives extends beyond RIA. These molecules are crucial in the development of targeted radiopharmaceuticals for medical imaging and therapy.[4][5] For instance, somatostatin analogues containing iodotyrosine can be used for the localization and treatment of neuroendocrine tumors.[5]

Furthermore, the introduction of iodine can modulate the biological properties of peptides. Studies have shown that iodination can affect peptide aggregation and susceptibility to enzymatic cleavage, which are important considerations in drug design.[3]

Conclusion

Z-Tyr(3,5-I2)-oet is more than just a protected amino acid; it is a versatile tool that facilitates the development of highly specific and sensitive bioassays. Its stable, di-iodinated structure makes it an ideal non-radioactive analogue for the development of radioimmunoassays and a valuable building block in the synthesis of peptide-based diagnostics and therapeutics. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the power of this and similar derivatization reagents to advance their scientific objectives.

References

  • Woltering, E. A., O'Dorisio, M. S., Murphy, W. A., Chen, F., Drouant, G. J., Espenan, G. D., Fisher, D. R., Sharma, C., Diaco, D. S., Maloney, T. M., Fuselier, J. A., Nelson, J. A., O'Dorisio, T. M., & Coy, D. H. (1999). Synthesis and characterization of multiply-tyrosinated, multiply-iodinated somatostatin analogs. Journal of Peptide Research, 53(2), 201–213. Available from: [Link]

  • Gupta, S., Uthaman, S., & Ghandehari, H. (2021). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

  • Thakur, M. L. (2018). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Molecules, 23(11), 2841. Available from: [Link]

  • ResearchGate. Examples of radioiodinated or radiofluorinated tyrosine analogs. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Z-Tyr(3,5-I2)-oet Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Z-Tyr(3,5-I2)-oet. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and challenging peptide building block. The presence of the di-iodinated tyrosine residue introduces specific steric and electronic effects that require careful consideration to achieve optimal yields. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Core Synthesis Strategy & Key Challenges

The synthesis of a dipeptide like Z-Tyr(3,5-I2)-oet, or its incorporation into a larger sequence, presents challenges beyond standard peptide synthesis. The two large iodine atoms on the tyrosine ring create significant steric bulk and are electron-withdrawing, which can impact coupling efficiency and increase the risk of side reactions.[1]

Below is a general workflow for the synthesis. Subsequent sections will address specific issues that can arise at each stage.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Analysis start Select Protected Amino Acids (e.g., Z-Tyr(3,5-I2)-OH & H-Xaa-oet) reagents Choose Coupling Reagents & Solvents start->reagents activation Activate Carboxyl Group of Z-Tyr(3,5-I2)-OH reagents->activation coupling Couple to N-terminus of second amino acid activation->coupling monitor Monitor Reaction Progress (TLC/LC-MS) coupling->monitor workup Aqueous Work-up monitor->workup purify Purification (e.g., Flash Chromatography/HPLC) workup->purify analysis Characterize Product (NMR, MS, HPLC) purify->analysis final Isolated Z-Tyr(3,5-I2)-oet analysis->final

Caption: General workflow for Z-Tyr(3,5-I2)-oet synthesis.

Section 2: Troubleshooting Guide & FAQs

Category 1: Low or No Coupling Yield

Question: My coupling reaction to incorporate Z-Tyr(3,5-I2)-OH is showing very low yield. What are the most likely causes and how can I fix it?

Answer: Low coupling yield is the most common issue encountered with this residue. The root cause is almost always related to the steric hindrance imposed by the two bulky iodine atoms flanking the phenolic hydroxyl group. This bulkiness impedes the approach of the activated carboxyl group to the amine of the coupling partner.

Here is a decision tree to troubleshoot this issue:

G cluster_reagents Reagent Choice cluster_conditions Condition Optimization start Low Coupling Yield Detected q1 What coupling reagent are you using? start->q1 carbodiimide Standard Carbodiimide (DCC/DIC) q1->carbodiimide DCC/DIC aminium Aminium-based (HATU/HBTU) q1->aminium HATU/HBTU a1 Carbodiimides can be inefficient for sterically hindered couplings. Over-activation can also lead to side reactions like N-acylurea formation. [7] carbodiimide->a1 a2 Aminium salts are generally more effective for difficult couplings. [5, 18] Is the reaction still slow? aminium->a2 a1->aminium Switch to q2 Have you optimized reaction conditions? a2->q2 time Extend Reaction Time (e.g., from 2h to 12-24h) q2->time temp Increase Temperature (e.g., from RT to 40-50 °C) q2->temp double Perform a Double Coupling q2->double a3 This provides more time for the sterically hindered components to react. time->a3 a4 Increased kinetic energy can help overcome the activation barrier. temp->a4 a5 After the first coupling, filter and wash, then add fresh reagents to couple any remaining unreacted amines. [5] double->a5 final Yield Improved a3->final a4->final a5->final

Caption: Troubleshooting decision tree for low coupling yield.

Expert Insight: The choice of coupling reagent is critical. While standard carbodiimides like DCC or DIC are cost-effective, they are often insufficient for this substrate. Aminium-based reagents are highly recommended.

Coupling ReagentCommon BaseAdvantages for Z-Tyr(3,5-I2)-oet SynthesisDisadvantages
HATU DIPEA, 2,4,6-CollidineHighest reactivity, fast kinetics, lower racemization risk.[2][3]High cost, potential for side reactions if not used correctly.
HBTU/HCTU DIPEAGood reactivity, more cost-effective than HATU.Slightly less reactive than HATU for severe steric hindrance.
DIC/HOBt N/ALow cost, simple workup.Often too slow, risk of N-acylurea byproduct formation.[4]
Category 2: Side Reaction Management

Question: I am observing a significant impurity with the same mass as my desired product in the crude LC-MS. What could this be?

Answer: This is likely a diastereomer resulting from racemization of the Z-Tyr(3,5-I2)-OH during the activation step. The electron-withdrawing nature of the iodine atoms can make the α-proton slightly more acidic, increasing its susceptibility to epimerization under basic conditions.

Mitigation Strategies:

  • Base Selection: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using N-methylmorpholine (NMM) if racemization is a concern.

  • Additive Use: When using carbodiimide-based coupling, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is mandatory to suppress racemization.[4]

  • Pre-activation Time: Minimize the time between the activation of the amino acid (when the coupling reagent and base are added) and its introduction to the amine component. A long pre-activation time allows the activated species to racemize before it has a chance to couple.

Question: Are there any side reactions specific to the iodinated phenol side chain?

Answer: Yes. While the Z (Carbobenzoxy) group protects the N-terminus and the ethyl ester protects the C-terminus, the phenolic hydroxyl group of tyrosine is typically left unprotected or protected with an acid-labile group.[5][6] During synthesis, especially under basic conditions, this hydroxyl group can be deprotonated.

  • O-Acylation: The resulting phenoxide is nucleophilic and can potentially be acylated by another activated Z-Tyr(3,5-I2)-OH molecule, leading to dimer formation. This is a form of overactivation side reaction.[4]

  • Impact on Stability: The pKa of the phenolic hydroxyl group is lowered by the electron-withdrawing iodine atoms, making it more acidic than a standard tyrosine residue. This should be considered when choosing pH conditions for work-up and purification.[7]

To minimize these risks, use precise stoichiometry (1.0-1.2 equivalents of the amino acid) and avoid an excessive amount of base.

Category 3: Purification and Analysis

Question: My crude product appears as a broad peak or multiple overlapping peaks on HPLC. How can I improve purification?

Answer: The introduction of the di-iodinated tyrosine significantly increases the hydrophobicity of the peptide. This can lead to aggregation and poor chromatographic behavior.[1]

Purification Protocol - Recommended Starting Point:

  • Column Choice: Use a C18 reversed-phase column with a wide pore size (e.g., 300 Å) if aggregation is suspected.

  • Solvent System:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

  • Gradient Optimization: Start with a shallow gradient. Due to the high hydrophobicity, your product will likely elute at a higher percentage of ACN than a non-iodinated equivalent. A typical starting gradient might be 30-70% B over 30 minutes.

  • Solvent Modifiers: If aggregation persists, consider adding a "chaotropic" solvent like isopropanol to Mobile Phase B or using mixed solvents like DMSO/DMF to improve solubility.[2]

Question: What should I look for in the mass spectrum to confirm the identity of Z-Tyr(3,5-I2)-oet?

Answer: You should look for the correct molecular ion peak corresponding to the calculated mass. Critically, you should also observe the characteristic isotopic pattern of iodine. A compound with two iodine atoms will have a distinctive M+1 and M+2 pattern that can be simulated and compared to your experimental data for confirmation.

Section 3: Experimental Protocols

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol describes the coupling of Z-Tyr(3,5-I2)-OH to an amino acid ethyl ester (H-Xaa-OEt).

Materials:

  • Z-Tyr(3,5-I2)-OH (1.0 eq)

  • H-Xaa-OEt·HCl (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Z-Tyr(3,5-I2)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • In a separate flask, dissolve H-Xaa-OEt·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt. Stir for 5 minutes.

  • Cool the Z-Tyr(3,5-I2)-OH/HATU solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the cooled solution and stir for 2 minutes. This is the activation step.

  • Add the neutralized H-Xaa-OEt solution from step 2 to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central. Available at: [Link]

  • Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. PubMed. Available at: [Link]

  • Protecting groups. Source not formally available.
  • Spatial requirement for coupling of iodotyrosine residues to form thyroid hormones. NIH. Available at: [Link]

  • How to Optimize Peptide Synthesis?. Peptide Synthesis Blog. Available at: [Link]

  • Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. ResearchGate. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Sous la direction de Renata MARCIA DE FIGUEIREDO et Jean-Marc CAMPAGNE. ENSCM. Available at: [Link]

  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. Available at: [Link]

  • Tyrosine bioconjugation with hypervalent iodine. Chemical Science (RSC Publishing). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Protective groups for the hydroxyl group of tyrosine during peptide synthesis. Google Patents.
  • Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. Peptide Synthesis Blog. Available at: [Link]

  • The pH-Dependent Stability of Wild-type and Mutant Transthyretin Oligomers. PMC - NIH. Available at: [Link]

  • Z-Tyr-OH [1164-16-5]. Aapptec Peptides. Available at: [Link]

Sources

Preventing iodine loss during "Z-Tyr(3,5-I2)-oet" deprotection

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: Preventing Iodine Loss During Z-Tyr(3,5-I2)-oet Deprotection

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling iodinated tyrosine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the critical challenge of preventing iodine loss during the benzyloxycarbonyl (Z or Cbz) group deprotection of Z-Tyr(3,5-I2)-oet. Our goal is to equip you with the scientific rationale and practical steps needed to maximize the yield and purity of your target compound, H-Tyr(3,5-I2)-oet.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses common issues encountered during the deprotection of diiodotyrosine derivatives in a direct question-and-answer format.

Question 1: Why am I observing significant iodine loss during the deprotection of my Z-Tyr(3,5-I2)-oet using standard catalytic hydrogenation (H₂/Pd-C)?

Answer: Standard catalytic hydrogenation is a highly efficient method for cleaving the Z-group, but it is often too harsh for substrates containing aryl iodides.[1] The palladium catalyst, which is designed to activate hydrogen for the hydrogenolysis of the benzylic C-O bond of the Z-group, is also highly effective at catalyzing reductive dehalogenation.[2][3]

The mechanism involves the oxidative addition of the aryl-iodine bond to the palladium(0) surface, followed by hydrogenolysis, which cleaves the C-I bond and replaces it with a C-H bond. This process is often faster than or competitive with Z-group removal, leading to a mixture of mono-iodinated, non-iodinated, and fully deprotected-deiodinated products.

Question 2: What are the recommended alternative methods for Z-group removal that can preserve the diiodo-moiety?

Answer: To avoid reductive deiodination, switching to a non-hydrogenation-based method is the most robust strategy. Acid-mediated deprotection is a highly effective alternative.[4]

  • HBr in Acetic Acid (HBr/AcOH): This is a classic and reliable method for Z-group cleavage.[5] The strong acid protonates the carbamate, making the benzylic carbon susceptible to nucleophilic attack by the bromide ion, leading to the release of the free amine. This method completely avoids the use of metal catalysts and reducing agents.

  • Trifluoroacetic Acid (TFA): While more commonly used for Boc-group removal, concentrated TFA can also cleave Z-groups, although it may require elevated temperatures or longer reaction times. It is crucial to monitor the reaction closely as prolonged exposure to strong acid can lead to other side reactions.

Question 3: My downstream application is sensitive to acidic reagents. Can I modify a reductive protocol to minimize deiodination?

Answer: Yes, it is possible to modulate the reactivity of the catalytic system. While complete prevention of deiodination is challenging, it can be significantly suppressed.

  • Catalyst Poisoning/Modulation: You can introduce a "catalyst poison" that selectively inhibits the dehalogenation reaction more than the Z-group hydrogenolysis. Thiophene or sulfur-based compounds like diphenylsulfide can be added in controlled amounts to temper the catalyst's activity.[6] Similarly, adding a nitrogen-containing base can sometimes suppress dehalogenation.[7]

  • Catalytic Transfer Hydrogenation (CTH): Instead of using high-pressure hydrogen gas, CTH employs a hydrogen donor like ammonium formate, cyclohexene, or triethylsilane.[1][8] This technique can sometimes offer better selectivity. Using ammonium formate with Pd-C can be effective, as the reaction conditions are generally milder than high-pressure hydrogenation.

Question 4: How can I effectively monitor the reaction to prevent side reactions and determine the endpoint?

Answer: Close monitoring is critical for success.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for tracking the disappearance of the starting material (Z-Tyr(3,5-I2)-oet) and the appearance of the product (H-Tyr(3,5-I2)-oet) and any deiodinated byproducts. A proper solvent system should be developed to clearly separate these spots.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the preferred method.[9] It allows you to quantify the percentage of starting material, desired product, and byproducts (mono-iodinated and non-iodinated species) at different time points, enabling you to stop the reaction at the optimal moment to maximize the yield of the desired product.

Frequently Asked Questions (FAQs)

  • Is the diiodotyrosine moiety stable to strong acids? Generally, the carbon-iodine bond on an aromatic ring is stable to acidic conditions like HBr/AcOH or TFA, especially at or below room temperature.[9] However, iodinated phenols are known to be sensitive to strong oxidizing conditions and certain hydrolytic conditions, particularly at high temperatures.[9]

  • Which palladium catalyst is best to avoid deiodination? If a reductive method must be used, the choice of catalyst and support can influence selectivity. Catalysts with lower palladium loading (e.g., 1-5% Pd) might be less aggressive. However, the most significant factor is the reaction type itself. Shifting from catalytic hydrogenation to an acid-based method is a more reliable control measure than optimizing the catalyst.[10]

  • Can I use sodium in liquid ammonia (Birch reduction) for deprotection? No, this is not recommended. Dissolving metal reductions, such as Na/NH₃, are potent methods for cleaving Z-groups but will rapidly cause reductive deiodination of the aromatic ring.

Visualizing the Challenge and Solution

The diagrams below illustrate the chemical structures involved and the competing reaction pathways.

G cluster_0 Structures cluster_1 Reaction Pathways start Z-Tyr(3,5-I2)-oet (Starting Material) deprotect Z-Group Deprotection start->deprotect Desired Pathway deiodinate Reductive Deiodination start->deiodinate Competing Side Reaction prod H-Tyr(3,5-I2)-oet (Desired Product) byprod Deiodinated Species (Byproduct) deprotect->prod deiodinate->byprod

Caption: Competing reaction pathways during deprotection.

Troubleshooting_Workflow start Start: Deprotection of Z-Tyr(3,5-I2)-oet check_deiod Observe significant deiodination? start->check_deiod method What is the current method? check_deiod->method Yes success Success: Product Isolated check_deiod->success No h2_pdc Catalytic Hydrogenation (H₂/Pd-C) method->h2_pdc acid Acidic Method (e.g., HBr/AcOH) method->acid recommend_acid Switch to Acidic Deprotection (Protocol A) h2_pdc->recommend_acid optimize_acid Optimize: - Temperature - Time - Scavengers acid->optimize_acid recommend_acid->success optimize_acid->success

Caption: Troubleshooting workflow for deiodination issues.

Recommended Protocols

Protocol A: Acidic Deprotection with HBr in Acetic Acid

This is the primary recommended method due to its high selectivity and avoidance of metal catalysts.

Materials:

  • Z-Tyr(3,5-I2)-oet

  • 33% (w/w) HBr in glacial acetic acid

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve Z-Tyr(3,5-I2)-oet (1 equivalent) in a minimal amount of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 33% HBr in acetic acid (4-5 equivalents) dropwise.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, precipitate the product hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

  • Filter the precipitate and wash it thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.

  • To obtain the free amine, dissolve the salt in water and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield H-Tyr(3,5-I2)-oet.

Protocol B: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

Use this method only if acidic conditions are not viable. Expect some level of deiodination and plan for purification.

Materials:

  • Z-Tyr(3,5-I2)-oet

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Celite

Procedure:

  • Dissolve Z-Tyr(3,5-I2)-oet (1 equivalent) in methanol.

  • Add ammonium formate (5-10 equivalents).

  • Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to a gentle reflux (40-60 °C) and stir. Monitor the reaction very closely by TLC/HPLC every 15-30 minutes.

  • Upon consumption of the starting material, immediately cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue will contain the product and ammonium salts. Purify by partitioning between ethyl acetate and water, followed by column chromatography if necessary to separate any deiodinated byproducts.

Data Summary: Method Comparison

The following table provides a qualitative comparison of the expected outcomes from different deprotection methods. Actual yields will vary based on specific reaction conditions and substrate purity.

MethodExpected Yield of H-Tyr(3,5-I2)-oetRisk of DeiodinationKey Considerations
Catalytic Hydrogenation (H₂/Pd-C) Low to ModerateVery HighNot recommended; leads to significant byproduct formation.
Catalytic Transfer Hydrogenation Moderate to GoodModerateMilder than H₂/Pd-C, but still requires careful monitoring and purification.[8]
HBr in Acetic Acid Good to ExcellentVery LowThe most reliable method for preserving the iodine atoms.[5]
Trifluoroacetic Acid (TFA) Moderate to GoodVery LowMay require harsher conditions (heat/time) than HBr/AcOH.

References

  • Analysis of fluorine and iodine deriv
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons,
  • Peptide synthesis. Wikipedia,
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis,
  • Cbz-Protected Amino Groups. Organic Chemistry Portal,
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
  • Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium C
  • Complete dehalogenation of bromochloroacetic acid by liquid phase catalytic hydrogenation over Pd/CeO2 c
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Semantic Scholar,
  • Technical Support Center: Cbz Deprotection of Iodin

Sources

Technical Support Center: HPLC Purification of Z-Tyr(3,5-I₂)-OEt Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of peptides incorporating the N-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester (Z-Tyr(3,5-I₂)-OEt) moiety. This modification introduces significant hydrophobicity and steric bulk, presenting unique challenges for purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of two iodine atoms, a benzyloxycarbonyl (Z) protecting group, and an ethyl ester dramatically increases the peptide's retention time compared to its non-iodinated counterpart.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate these challenges. Our goal is to explain the causality behind experimental choices, enabling you to develop robust and efficient purification protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the RP-HPLC purification of Z-Tyr(3,5-I₂)-OEt peptides in a practical question-and-answer format.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)

Question: My target peptide peak is very broad and shows significant tailing. What is causing this, and how can I improve the peak shape?

Answer: Poor peak shape is a common issue when purifying highly hydrophobic peptides. Several factors can contribute to this phenomenon:

  • Secondary Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing peak tailing.[4][5]

  • Slow Mass Transfer: The bulky Z-Tyr(3,5-I₂) moiety can hinder the peptide's ability to move freely in and out of the stationary phase pores, leading to peak broadening.[6][7]

  • Sample Overload: Injecting too much peptide can saturate the column, resulting in broad, asymmetric peaks.

  • Inappropriate Sample Solvent: Dissolving the peptide in a solvent significantly stronger than the initial mobile phase (e.g., high organic content) will cause the sample to spread on the column before the gradient starts, leading to broad or split peaks.[7][8]

Solutions & Optimization Workflow
  • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent for peptide purification.[9][10] It sharpens peaks by masking silanol interactions and forming neutral ion pairs with charged peptide residues.[11][12]

    • Standard Concentration: Start with 0.1% TFA in both mobile phase A (Water) and B (Acetonitrile).[9][13]

    • Increase TFA Concentration: For particularly stubborn peak tailing, especially with peptides containing multiple basic residues, increasing the TFA concentration to 0.2-0.25% can sometimes improve resolution.[14]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape.[6][11]

    • Mechanism: Higher temperatures reduce mobile phase viscosity, which improves mass transfer kinetics. It also enhances peptide solubility and can disrupt secondary structures that may contribute to broadening.[6][11]

  • Reduce Flow Rate: Lowering the flow rate gives the peptide more time to equilibrate between the mobile and stationary phases, which can lead to sharper peaks.[7]

  • Check Sample Solvent: Always try to dissolve your crude peptide in a solvent that is as weak as or weaker than your starting mobile phase conditions.[8] If solubility is an issue, use the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with your initial mobile phase.

Issue 2: Low or No Recovery of the Target Peptide

Question: After my HPLC run, I can't find my target peptide, or the recovery is extremely low. Where did it go?

Answer: Low recovery is a frustrating problem often linked to the extreme hydrophobicity of Z-Tyr(3,5-I₂)-OEt peptides.

  • Irreversible Adsorption: The peptide may be so hydrophobic that it binds irreversibly to the C18 stationary phase under the conditions used. It fails to elute even at high acetonitrile concentrations.

  • Aggregation & Precipitation: Highly hydrophobic peptides have a strong tendency to aggregate, especially at high concentrations or in aqueous environments.[15][16] The peptide may precipitate on the column or in the tubing.

  • Poor Solubility: The peptide may not have fully dissolved in the injection solvent, meaning only a fraction of it was actually loaded onto the column.

Solutions & Optimization Workflow
  • Change the Stationary Phase: If your peptide is irreversibly binding to a C18 column, switch to a less retentive stationary phase.

    • Recommended Phases: C8 or C4 columns are less hydrophobic and are often better suited for very hydrophobic peptides.[9][13][17] A Phenyl column can also offer alternative selectivity.[13][17]

  • Modify the Organic Solvent: Acetonitrile is the standard organic modifier, but others can be more effective for hydrophobic molecules.

    • Add Isopropanol (IPA) or n-Propanol: Adding a percentage of a stronger alcohol like IPA or n-propanol to your mobile phase B (e.g., 80% Acetonitrile, 20% IPA) can enhance the elution of very "sticky" peptides.[18][19] These solvents can also help disrupt aggregates.[18]

  • Perform a Column Wash: After your run, perform a "strip" wash of the column with a very strong solvent mixture (like 100% IPA or a high concentration of n-propanol) to see if the missing peptide elutes. This can confirm if the issue is irreversible binding.

  • Improve Solubility: Address solubility issues during sample preparation.

    • Solubility Testing: Before injecting, test the solubility of your peptide in various solvent mixtures.[19] A good starting point is a mixture of water and acetonitrile, but you may need to add small amounts of formic acid, DMSO, or use chaotropic agents like guanidine hydrochloride for very difficult sequences.[9]

Issue 3: Co-elution of Impurities with the Main Peak

Question: I have an impurity that elutes very close to my main product peak. How can I improve the resolution?

Answer: Achieving baseline separation from closely eluting impurities, such as deletion sequences or diastereomers, requires fine-tuning of the chromatographic parameters. Iodination itself can produce a heterogeneous mixture of non-, mono-, and di-iodinated species, which elute in that order due to increasing hydrophobicity.[1][20]

Solutions & Optimization Workflow
  • Shallow the Gradient: This is the most effective tool for improving resolution. Once you know the approximate percentage of acetonitrile at which your peptide elutes, run a much shallower gradient around that point. For example, if your peptide elutes at 45% Acetonitrile in a 5-95% gradient over 30 minutes, try a gradient of 35-55% Acetonitrile over 60 minutes. This gives more time for the column to differentiate between closely related species.[9]

  • Change Selectivity: If a shallow gradient isn't enough, you need to change the selectivity of the separation.

    • Change Organic Modifier: Switching from Acetonitrile to Methanol (or a mix) will alter the selectivity and may resolve your peaks.

    • Change Ion-Pairing Agent: While TFA is standard, using a different acid like formic acid (especially for LC-MS compatibility) can change the retention behavior of peptides.[20]

    • Change Column Chemistry: Switching from a C18 to a Phenyl-Hexyl column can provide a different separation mechanism (π-π interactions) that may resolve aromatic-rich peptides from their impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for purifying a Z-Tyr(3,5-I₂)-OEt containing peptide?

A1: A good starting point is a broad scouting gradient on a C18 column. The extreme hydrophobicity of the Z-Tyr(3,5-I₂) group means you will likely need a higher percentage of organic solvent to elute your peptide compared to a non-modified peptide of similar length.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 120 Å pore sizeStandard for general peptide purification.[10][13]
Mobile Phase A 0.1% TFA in HPLC-grade WaterStandard acidic modifier for good peak shape.[9][12]
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileStandard organic solvent for peptide elution.[9]
Gradient 20% to 80% B over 40 minutesA broad gradient to find the elution point of the highly hydrophobic peptide.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust for column diameter.
Temperature 40 °CElevated temperature improves peak shape and solubility.[6]
Detection 220 nm and 280 nm220 nm for the peptide backbone; 280 nm for the tyrosine aromatic ring.

Q2: My peptide seems to be aggregating. How can I prevent this during purification?

A2: Aggregation is a major concern for hydrophobic peptides and can lead to low recovery, poor peak shape, and even column blockage.[16]

  • Work at Low Concentrations: Prepare your crude sample at the lowest concentration that still provides a good detector signal.

  • Use Disrupting Solvents: Incorporating organic solvents like isopropanol or n-propanol in the mobile phase can help break up aggregates.[18]

  • Elevate Temperature: Running the column at a higher temperature (40-60°C) can disrupt hydrophobic interactions that lead to aggregation.[11]

  • Adjust pH: The pH of the mobile phase affects the charge state of the peptide. While low pH with TFA is standard, sometimes moving to a different pH (if the peptide and column are stable) can disrupt aggregation.[16]

Q3: The Z-Tyr(3,5-I₂)-OEt modification is sensitive. Could it be degrading on the column?

A3: While the C-I bond is relatively stable, it can be susceptible to photolysis, especially with prolonged exposure to UV light in the detector.[21][22] The Z-group and ethyl ester are generally stable to the acidic TFA conditions of RP-HPLC. To minimize potential degradation:

  • Minimize UV Exposure: Use the lowest detector lamp intensity necessary for good signal. If possible, protect fractions from light after collection.

  • Work Quickly: Develop an efficient method to minimize the time the peptide spends on the column and in solution.

  • Analyze Fractions Immediately: Use LC-MS to analyze your collected fractions promptly to confirm the mass of the purified peptide and check for degradation products. The expected mass shift for di-iodination is approximately +252 Da (+126 Da per iodine atom) compared to the non-iodinated peptide.[20]

Q4: How do I confirm the purity and identity of my collected fractions?

A4: HPLC purity is based on peak area percentage at a specific wavelength. However, this does not confirm identity.

  • Mass Spectrometry (MS): This is essential. Analyze the main peak fractions by ESI-MS or MALDI-TOF to confirm that the molecular weight matches your target Z-Tyr(3,5-I₂)-OEt peptide.[20][23]

  • Analytical HPLC: Pool the pure fractions and re-inject a small amount onto a high-resolution analytical column using a shallow gradient to confirm the purity profile.

Visual Diagrams & Workflows

Logical Troubleshooting Flow for Peak Shape Issues

The following diagram outlines a systematic approach to troubleshooting common peak shape problems.

PeakShapeTroubleshooting Start Start: Poor Peak Shape (Broad, Tailing) TFA_Check Is TFA at 0.1%? Start->TFA_Check Increase_TFA Action: Increase TFA to 0.15-0.25% TFA_Check->Increase_TFA No Temp_Check Is Temp < 40°C? TFA_Check->Temp_Check Yes Increase_TFA->Temp_Check Increase_Temp Action: Increase Temp to 40-60°C Temp_Check->Increase_Temp Yes Flow_Check Is Flow Rate High? Temp_Check->Flow_Check No Increase_Temp->Flow_Check Reduce_Flow Action: Reduce Flow Rate Flow_Check->Reduce_Flow Yes Solvent_Check Is Sample Solvent Stronger than Mobile Phase A? Flow_Check->Solvent_Check No Reduce_Flow->Solvent_Check Change_Solvent Action: Dissolve in Weaker Solvent or Dilute Sample Solvent_Check->Change_Solvent Yes End Result: Improved Peak Shape Solvent_Check->End No Change_Solvent->End

Caption: A step-by-step workflow for diagnosing and fixing poor peak shapes.

Decision Tree for Low Peptide Recovery

This diagram helps you decide on the next steps when facing low or no recovery of your hydrophobic peptide.

LowRecovery Start Start: Low or No Peptide Recovery Strip_Wash Action: Perform Column Strip Wash (100% IPA) Start->Strip_Wash Peptide_Elutes Does Peptide Elute in Strip Wash? Strip_Wash->Peptide_Elutes Irreversible_Binding Problem: Irreversible Binding or Extreme Hydrophobicity Peptide_Elutes->Irreversible_Binding Yes Solubility_Issue Problem: Poor Solubility or Aggregation Peptide_Elutes->Solubility_Issue No Change_Column Solution: Use Less Retentive Column (C8, C4, Phenyl) Irreversible_Binding->Change_Column Change_Solvent Solution: Add Stronger Organic (IPA, n-Propanol) to Mobile Phase B Irreversible_Binding->Change_Solvent Improve_Solubility Solution: Test & Optimize Sample Dissolution Solvent Solubility_Issue->Improve_Solubility

Caption: A decision-making guide for troubleshooting low peptide recovery issues.

References

  • Van Staden, J. F., & Tsanwani, M. (2011). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Talanta, 85(1), 589-596. [Link]

  • Rubinstein, M., Chen-Kiang, S., Stein, S., & Udenfriend, S. (1984). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. International Journal of Peptide and Protein Research, 24(2), 112-122. [Link]

  • Janáky, T., Tóth, G., Penke, B., Kovács, K., & László, P. A. (1982). Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC. Journal of Liquid Chromatography, 5(8), 1499-1507. [Link]

  • AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Sci-Hub. (n.d.). Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. BenchChem.
  • Julian, R. R., & Beauchamp, J. L. (2003). Deciphering the peptide iodination code: Influence on subsequent gas-phase radical generation with photodissociation ESI-MS. Journal of the American Society for Mass Spectrometry, 14(6), 612-623. [Link]

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1089(1-2), 115-121. [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • McNary, C. P., et al. (2018). Radical Rearrangement Chemistry in Ultraviolet Photodissociation of Iodotyrosine Systems: Insights from Metastable Dissociation, Infrared Ion Spectroscopy, and Reaction Pathway Calculations. Journal of the American Society for Mass Spectrometry, 29(9), 1791-1801. [Link]

  • ResearchGate. (2021). Any experience with HPLC Peptide purification using only acetonitrile and water (no TFA)?
  • Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
  • Agilent. (2023). Why it matters and how to get good peak shape.
  • Fu, Y., & Li, L. (2009). Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents. Analytical Chemistry, 81(15), 6309-6317. [Link]

  • Janáky, T., et al. (1982). Iodination of peptide hormones and purification of iodinated peptides by HPLC. Marcel Dekker, Inc.
  • ResearchGate. (2025). Peptide aggregation: insights from SEC-HPLC analysis.
  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Peptides Labeled with 2-Iodo-4-azidophenol.
  • Agilent. (2023). Why it matters and how to get good peak shape.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Vulcanchem. (n.d.). Z-3,5-Diiodo-l-tyrosine ethyl ester for sale.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Millennial Scientific. (2024). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification.
  • ChemicalBook. (n.d.). Z-TYR(3,5-I2)-OET | 102202-92-6.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • ACS Publications. (2024).
  • Blagojevic, V., et al. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456-1460. [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • ChemicalBook. (n.d.). Z-TYR-OET | 16679-94-0.
  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Mayberry, W. E., & Hockert, T. J. (1983). On the mechanism of iodination of tyrosine. Biochemical and Biophysical Research Communications, 116(2), 639-643. [Link]

  • ChemicalBook. (2025). Z-TYR-OME | 13512-31-7.
  • Wikipedia. (n.d.). Iodotyrosine deiodinase.
  • Sigma-Aldrich. (n.d.). Z-Tyr-OH 97 1164-16-5.
  • Science Alert. (n.d.). Kinetic and Mechanism Studies of the Reaction Between L-Tyrosine and Iodine on the Basis of UV-Vis Spectrophotometric Method.
  • Dunn, A. D., & Dunn, J. T. (1982). The relative roles of iodination and iodothyronine content on thyroglobulin stability. Endocrinology, 111(1), 290-298. [Link]

Sources

"Z-Tyr(3,5-I2)-oet" solubility issues in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Z-Tyr(3,5-I2)-oet (N-Carbobenzyloxy-3,5-diiodo-L-tyrosine ethyl ester) in peptide synthesis. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges, particularly solubility and coupling, associated with this sterically hindered amino acid derivative.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My Z-Tyr(3,5-I2)-oet is not dissolving in my standard coupling solvent (DMF/NMP). What should I do?

This is the most common issue encountered with Z-Tyr(3,5-I2)-oet. The poor solubility stems from the large, hydrophobic, and rigid structure conferred by the di-iodinated phenyl ring and the Cbz protecting group.[1] Standard solvents like Dichloromethane (DCM) are often poor choices for solvating the growing peptide chain, while even N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) can be insufficient for this specific derivative.[2]

Immediate Actions & Recommendations:

  • Sonication & Gentle Warming: Before abandoning a solvent, attempt to aid dissolution by sonicating the mixture in a water bath for 5-10 minutes. Gentle warming (e.g., to 30-40°C) can also be effective, but be cautious, as prolonged heat can degrade some coupling reagents.

  • Solvent System Modification: If the derivative remains insoluble, a change in the solvent system is necessary. Instead of a single solvent, utilize a solvent mixture. A combination of DMF and DCM (e.g., 1:1 v/v) can sometimes provide the right balance of polarity and swelling for the resin and solubility for the amino acid.[2] For particularly stubborn cases, consider more specialized or "greener" solvents known for high solvation capacity, such as 2-methyltetrahydrofuran (2-MeTHF) or N-butylpyrrolidinone (NBP), though these require more extensive protocol optimization.[3][4]

  • Pre-activation Suspension: In some cases, you can proceed with a fine, well-dispersed suspension. Add the coupling reagents to the suspended Z-Tyr(3,5-I2)-oet to begin pre-activation. Often, the activated species (e.g., the OAt-ester formed with HATU) is more soluble than the parent amino acid derivative. Allow 5-10 minutes for pre-activation before adding the mixture to the deprotected resin.

Below is a decision workflow for addressing solubility issues.

G start Z-Tyr(3,5-I2)-oet fails to dissolve in primary solvent (DMF/NMP) step1 Apply sonication and/or gentle warming (30-40°C) start->step1 step2 Is it soluble? step1->step2 step3 Proceed with pre-activation and coupling step2->step3 Yes step4 Prepare a solvent mixture (e.g., DMF/DCM 1:1 or DMF/NMP 1:1) step2->step4 No step5 Is it soluble? step4->step5 step5->step3 Yes step6 Consider alternative solvents (e.g., NBP) or proceed with a fine suspension step5->step6 No step7 Add coupling reagents to suspension for pre-activation (5-10 min) before adding to resin step6->step7 step7->step3

Caption: Troubleshooting workflow for Z-Tyr(3,5-I2)-oet solubility.

Q2: I achieved dissolution, but the coupling reaction is incomplete. How can I improve the yield?

Incomplete coupling is the second major hurdle. It is a direct consequence of the steric hindrance from the bulky di-iodinated side chain and the Cbz protecting group.[1][5] Standard coupling reagents like DCC or DIC are often too slow and inefficient to overcome this barrier.[6][7]

Optimization Strategies:

  • Upgrade Your Coupling Reagent: This is the most critical factor. For sterically demanding amino acids, potent onium-salt-based reagents are required.[6][8]

    • Uronium/Aminium Salts: HATU is highly recommended as it forms highly reactive OAt-esters, which are more effective than the OBt-esters generated by HBTU or PyBOP.[6][8][9] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction.[9]

    • Phosphonium Salts: PyAOP and PyBOP are also powerful choices. Phosphonium reagents do not carry the risk of terminating the peptide chain through guanidinylation, a potential side reaction with uronium salts if used in excess.[6][8]

  • Extend Reaction Time: A standard 1-2 hour coupling time may be insufficient. For this residue, extend the coupling time to 4 hours or even overnight. Monitor the reaction using a qualitative test like the Kaiser or TNBS test to assess completion.

  • Double Coupling: If a single, extended coupling is still incomplete, perform a second coupling. After the first coupling, wash the resin thoroughly with DMF and then add a fresh solution of activated Z-Tyr(3,5-I2)-oet for another 2-4 hours. Double coupling is a common and effective strategy for difficult residues.[10]

  • Increase Equivalents: While typically using 3-5 equivalents of amino acid and coupling reagents, you may need to increase this to 5-7 equivalents for Z-Tyr(3,5-I2)-oet to drive the reaction to completion.

G center Low Coupling Efficiency solubility Poor Solubility center->solubility contributes to sterics Steric Hindrance (Di-iodo & Cbz Groups) center->sterics caused by reagent Weak Coupling Reagent (e.g., DIC/DCC) center->reagent exacerbated by conditions Suboptimal Conditions (Time, Temp) center->conditions exacerbated by aggregation Peptide Aggregation on Resin center->aggregation can cause

Caption: Key factors contributing to poor coupling of Z-Tyr(3,5-I2)-oet.

Q3: My final peptide is showing a mass corresponding to the desired product plus a modification. What could be the cause?

Unwanted side reactions can occur during peptide synthesis, especially with modified residues or under harsh conditions.[11][12]

  • Guanidinylation: If you used an excess of a uronium/aminium coupling reagent (like HBTU/HATU) relative to the amino acid's carboxylic acid, the free N-terminus of your peptide could have been capped by forming a guanidinium group.[8] To avoid this, always use a slight excess of the amino acid relative to the coupling reagent or switch to a phosphonium-based reagent like PyBOP or PyAOP.[8]

  • Side-chain Modification during Cleavage: The electron-rich di-iodinated phenyl ring is susceptible to modification during the final TFA cleavage cocktail if scavengers are insufficient. Cations (e.g., tert-butyl cations from Boc groups) generated during cleavage can cause alkylation of the tyrosine ring. Always use a comprehensive scavenger cocktail, such as TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5), to quench these reactive species.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Z-Tyr(3,5-I2)-oet that I should be aware of?

Understanding the molecule's structure is key to predicting its behavior. The IUPAC name is ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate.[1]

PropertyValue / DescriptionImpact on Synthesis
Molecular Weight ~595.2 g/mol [1]High mass requires accurate weighing and contributes to steric bulk.
Aromatic Core 4-hydroxy-3,5-diiodophenyl group[1]The two large iodine atoms drastically increase steric hindrance and hydrophobicity, impeding both solubility and reactivity.
N-α Protection Carbobenzyloxy (Cbz or Z) group[1]Adds to the overall steric bulk and hydrophobicity of the molecule.
C-Terminus Ethyl ester (oet)[1]Improves solubility in organic solvents compared to the free carboxylic acid but requires subsequent saponification if a C-terminal acid is desired in solution-phase synthesis.[1]
Predicted pKa ~6.89 (Phenolic Hydroxyl)[1]The phenolic hydroxyl group is more acidic than that of standard tyrosine due to the electron-withdrawing iodine atoms. It typically does not require side-chain protection for standard Fmoc/Boc synthesis but can be a site for side reactions.
Q2: Which solvents are recommended for dissolving Z-Tyr(3,5-I2)-oet and the corresponding coupling reagents?

No single solvent is perfect, and solubility testing is always recommended. However, based on polarity and common usage in SPPS, here is a comparative guide.

SolventAbbreviationProperties & Recommendations
N-Methyl-2-pyrrolidone NMPA highly polar aprotic solvent, generally considered the best starting point for dissolving difficult amino acids and swelling the resin.[2]
Dimethylformamide DMFAlso a polar aprotic solvent, widely used and effective. Can break down over time to release dimethylamine, which can cause premature Fmoc removal.[2] Use high-purity, fresh DMF.
Dichloromethane DCMA less polar solvent. Often poor at solvating peptide chains and not recommended as the primary solvent for coupling this residue, but can be useful in mixtures.[2]
Dimethyl Sulfoxide DMSOA very polar solvent that can be added in small percentages (e.g., 5-10%) to DMF or NMP to disrupt peptide aggregation and improve solubility.[2]
Q3: What are the best coupling reagents for incorporating Z-Tyr(3,5-I2)-oet?

Due to its significant steric hindrance, high-reactivity coupling reagents are mandatory.

Reagent ClassExamplesMechanism & Recommendation
Uronium/Aminium HATU , HCTU, HBTUForms highly reactive activated esters. HATU is the top recommendation as it generates OAt esters, which are more reactive than the OBt esters from HBTU.[6][8][9] Ideal for overcoming steric hindrance.
Phosphonium PyAOP , PyBOPAlso forms highly reactive activated esters. Excellent alternatives to HATU and do not pose a risk of guanidinylation side reactions.[6][7][8]
Carbodiimide DIC, DCCGenerally not recommended for this application. Their reactivity is often insufficient for hindered couplings, leading to low yields and potential racemization.[7][13]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Before committing to a large-scale synthesis, always perform a small-scale solubility test.

  • Preparation: Weigh approximately 10-20 mg of Z-Tyr(3,5-I2)-oet into a small glass vial.

  • Solvent Addition: Add the chosen solvent (e.g., NMP) dropwise to achieve the target concentration for your synthesis (e.g., 0.2 M to 0.5 M).

  • Agitation: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for undissolved solids.

  • Troubleshooting: If solids remain, apply sonication for 5 minutes. If still insoluble, test a different solvent or a solvent mixture as described in the troubleshooting guide.

Protocol 2: Recommended Coupling Protocol for Incorporating Z-Tyr(3,5-I2)-oet in SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a negative Kaiser test turning blue/purple), wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve Z-Tyr(3,5-I2)-oet (5 eq.) and HATU (4.9 eq.) in NMP or a suitable solvent mixture to a concentration of 0.5 M.

  • Activation: Add DIPEA (10 eq.) to the activation solution. Vortex immediately for 1 minute. Allow the solution to pre-activate for at least 5 minutes. The solution should be homogenous.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for a minimum of 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 1 min) to remove any unreacted reagents.

  • Contingency (Double Coupling): If the Kaiser test is positive (blue beads), repeat steps 2-7 for a second coupling cycle.

Protocol 3: Quality Control - Analysis of the Final Peptide

After cleavage and purification, it is essential to confirm the identity and purity of the peptide containing Z-Tyr(3,5-I2)-oet.

  • Primary Analysis (Purity & Identity):

    • Technique: Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient (e.g., 5-65% B over 30 minutes) is recommended to resolve potential impurities from the hydrophobic peptide.

    • Detection: Monitor UV absorbance at 214 nm and 280 nm. The di-iodinated tyrosine will have a distinct UV spectrum.

    • MS Analysis: Use electrospray ionization (ESI) in positive mode to confirm the molecular weight of the final peptide. Look for the characteristic isotopic pattern of the two iodine atoms.

  • Fluorescence Spectroscopy (Optional):

    • Tyrosine-containing peptides possess intrinsic fluorescence.[15] While the di-iodo substitution will alter the quantum yield and emission wavelength, fluorescence detection can be a highly sensitive method for quantification.[15][16]

References

  • Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Merck Millipore. Retrieved January 15, 2026, from [Link]

  • Z-3,5-diiodo-L-tyrosine ethyl ester | 102202-92-6 - J&K Scientific. (n.d.). J&K Scientific. Retrieved January 15, 2026, from [Link]

  • Chemical Properties of L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester (CAS 195067-03-9). (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Biotage. Retrieved January 15, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Bibliomed. Retrieved January 15, 2026, from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Accelerated solid-phase synthesis of post-translationally modified peptides. (n.d.). American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025, February 24). IJSRA. Retrieved January 15, 2026, from [Link]

  • High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis - ResearchGate. (2021, January 11). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Green solvents for solid phase peptide synthesis - Biotage. (2023, February 6). Biotage. Retrieved January 15, 2026, from [Link]

  • Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PubMed. (2016, February 15). PubMed. Retrieved January 15, 2026, from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.). Almac Group. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Managing Aggregation in SPPS of Peptides Containing 3,5-Diiodotyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers encountering challenges with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). This guide specifically addresses the issues arising from the incorporation of the bulky, hydrophobic, non-canonical amino acid 3,5-Diiodotyrosine (Tyr(I₂)).

The user query mentioned "Z-Tyr(3,5-I2)-oet," which is a benzyloxycarbonyl (Z) protected and ethyl esterified derivative of diiodotyrosine, typically used in solution-phase synthesis.[1][2] In the context of standard Fmoc-based SPPS, the relevant building block is Fmoc-Tyr(3,5-I2)-OH .[3][4][5] This guide will focus on aggregation problems encountered when incorporating the Tyr(I₂) residue into a growing peptide chain using the Fmoc-SPPS methodology.

Aggregation is a primary cause of failed or low-yield syntheses, and the unique properties of Tyr(I₂) make it a particularly challenging residue.[6] This resource provides in-depth troubleshooting advice, proactive strategies, and detailed protocols to help you successfully synthesize these complex peptides.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do peptides containing 3,5-Diiodotyrosine have a high tendency to aggregate during SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, which physically blocks reactive sites.[7][8] This is primarily driven by the formation of intermolecular hydrogen bonds that create stable secondary structures, like β-sheets. The 3,5-Diiodotyrosine residue significantly promotes this issue for two main reasons:

  • Extreme Hydrophobicity: The two iodine atoms on the tyrosine ring dramatically increase the hydrophobicity and molecular volume of the side chain.[9] This enhances non-polar interactions between peptide chains, driving them to associate and precipitate on the resin.

  • Steric Bulk: The large iodine atoms introduce considerable steric hindrance, which can slow down coupling and deprotection reactions, giving the peptide chains more time to aggregate.[10]

Q2: What are the common signs of on-resin aggregation?

A2: Identifying aggregation early is critical. Key indicators include:

  • Poor Resin Swelling: A noticeable shrinking of the resin bed volume is a classic sign that the peptide chains have collapsed onto themselves, expelling solvent from the resin matrix.[8][11]

  • Incomplete Reactions: A positive Kaiser test (for primary amines) or TNBS test after a coupling step indicates that the N-terminus is sterically blocked by aggregated chains and inaccessible to the incoming amino acid.[7]

  • Slow Fmoc Deprotection: In automated synthesizers with UV monitoring, a flattened and broadened Fmoc-deprotection peak suggests that the piperidine base is struggling to access the Fmoc group, a common issue with aggregated sequences.[12][13]

  • Physical Clumping: In severe cases, the resin beads may clump together, making them difficult to agitate and wash effectively.

Q3: Is it possible to predict if my Tyr(I₂)-containing sequence will be difficult to synthesize?

A3: While precise prediction is challenging, you can identify high-risk sequences.[14] Aggregation is highly sequence-dependent and is most likely to occur in peptides that:

  • Are rich in hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe) in addition to Tyr(I₂).[6]

  • Are longer than 6-8 residues, as this provides sufficient length for stable secondary structures to form.[8] Online prediction tools can help identify potentially "difficult" sequences, allowing you to implement preventative strategies from the start of your synthesis.[7]

Part 2: Troubleshooting Guide for Active Syntheses

This section addresses issues as they arise during your synthesis.

Problem: Incomplete Coupling
  • Symptom: Positive Kaiser or TNBS test after the coupling step.

  • Probable Cause: On-resin aggregation is preventing the activated amino acid from reaching the N-terminal amine of the growing peptide chain.[7]

Solutions:
StrategyActionRationale
Immediate Actions Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.Pushes the reaction to completion by increasing the time and concentration of reagents available to the sterically hindered sites.
Extend Coupling Time: Increase the reaction time for the coupling step to 2-4 hours or even overnight.Provides more time for the diffusion-limited reaction to proceed in the aggregated state.
Advanced Strategies Change Solvents: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to the DMF.[8]NMP and DMSO are better at solvating peptide structures and disrupting hydrogen bonds than DMF alone, helping to break up aggregates.
Use a "Magic Mixture": Employ a solvent system of DCM/DMF/NMP (1:1:1) for the coupling step.This mixture is known to be highly effective at solvating and synthesizing hydrophobic peptides.
Elevate Temperature: If using a suitable synthesizer, perform the coupling at an elevated temperature (e.g., 50-75°C).Increased thermal energy disrupts the hydrogen bonds holding the aggregates together, improving reagent access.[8]
Problem: Slow or Incomplete Fmoc Deprotection
  • Symptom: Positive Kaiser test after deprotection (indicating residual Fmoc) or a broad, flat peak on UV monitoring.

  • Probable Cause: Aggregated peptide chains are preventing the piperidine base from accessing the Fmoc protecting group.

Solutions:
StrategyActionRationale
Immediate Actions Extend Deprotection Time: Increase the duration of the piperidine treatment (e.g., from 10-15 min to 30 min).Allows more time for the base to diffuse through the collapsed peptide-resin matrix.
Advanced Strategies Use a Stronger Base: Use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.DBU is a stronger, non-nucleophilic base that can deprotect sterically hindered Fmoc groups more efficiently. Caution: This can increase the risk of aspartimide formation if an Asp residue is nearby.[8]
Add Chaotropic Salts: Perform a brief wash with a chaotropic salt solution (see protocol below) before the deprotection step.These salts disrupt the secondary structure of the aggregates, making the Fmoc group more accessible.[8]

Part 3: Proactive Strategies to Prevent Aggregation

For known difficult sequences containing Tyr(I₂), incorporating preventative measures during the planning phase is the most effective approach.

Strategy 1: Disrupt Secondary Structure with Pseudoproline Dipeptides

Pseudoproline dipeptides are one of the most powerful tools for preventing aggregation.[15] They are dipeptides derived from Ser or Thr that are reversibly protected as an oxazolidine ring.

  • Mechanism of Action: When a pseudoproline is incorporated, it forces the preceding amide bond into a cis conformation, creating a "kink" in the peptide backbone similar to a natural proline.[16][17][18] This kink actively disrupts the formation of inter-chain β-sheets, which are the primary cause of aggregation.[15] The native Ser or Thr residue is fully restored during the final TFA cleavage.[17]

G cluster_workflow Pseudoproline Dipeptide Incorporation Workflow A Fmoc-Deprotect Peptide-Resin B Wash (DMF) A->B C Couple Fmoc-Xaa-Ser/Thr(ψPro)-OH (e.g., with HATU/DIPEA) B->C Key Structure- Disrupting Step D Wash (DMF) C->D E Continue Synthesis D->E

Workflow for incorporating a structure-breaking pseudoproline dipeptide.
Protocol: Manual Coupling of a Pseudoproline Dipeptide
  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vial, dissolve the pseudoproline dipeptide (5 eq. relative to resin loading) and a coupling reagent like HATU (5 eq.) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the vial and mix thoroughly.

  • Immediately add the activated solution to the peptide-resin and agitate for 1-2 hours.

  • Check for completion of the coupling using the TNBS test. If the reaction is incomplete, extend the coupling time.

  • Wash the resin thoroughly with DMF (3x) and proceed to the next deprotection step.

Strategy 2: Improve Solvation with Chaotropic Agents

Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[19][20][21] Adding them to washes or coupling solutions can help break up aggregates and keep the peptide chains solvated.

  • Mechanism of Action: Salts like LiCl and NaClO₄ disrupt the intermolecular hydrogen bonds that hold β-sheets together, effectively "dissolving" the aggregates on the resin and making the N-terminus accessible again.[8]

Comparison of Common Chaotropic Agents
AgentTypical ConcentrationApplication Notes
Lithium Chloride (LiCl) 0.8 M in DMFHighly effective. Can be used as a pre-coupling wash or added directly to the coupling mixture.
Sodium Perchlorate (NaClO₄) 0.8 M in DMFSimilar efficacy to LiCl.
Potassium Thiocyanate (KSCN) 4 M in DMFA very strong chaotrope, but can be more difficult to wash away.
Protocol: Chaotropic Salt Wash
  • Perform the standard Fmoc deprotection and subsequent DMF washes.

  • Before coupling the next amino acid , wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 minute).

  • Wash the resin thoroughly with DMF (4-5x) to completely remove the salt.

  • Proceed with the standard coupling protocol for your next amino acid.

Strategy 3: Optimize Synthesis Parameters from the Start
  • Resin Selection: For sequences containing Tyr(I₂), start with a resin designed for difficult peptides.

    • High-Swelling Resins: PEG-based resins (e.g., NovaSyn® TG, PEGA) maintain better solvation in polar solvents, physically separating the peptide chains.

    • Low-Loading Resins: Using a resin with a low substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular interaction and aggregation.

  • On-Resin Monitoring: Advanced automated synthesizers can monitor resin volume in real-time.[12] A decrease in volume during the coupling step is a direct, early indicator of aggregation, allowing for immediate intervention.[12]

G A Bulky/Hydrophobic Residue (e.g., Tyr(I₂)) B Inter-chain H-Bonding A->B C β-Sheet Formation B->C D On-Resin Aggregation (Insolubility) C->D E Incomplete Coupling D->E F Incomplete Deprotection D->F G Synthesis Failure (Low Yield, Impurities) E->G F->G

The causal pathway from a difficult residue to synthesis failure.

References

  • Wikipedia. (2023). Pseudoproline. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

  • Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]

  • Bedin, M., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-4. Retrieved from [Link]

  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14067-14070. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • University of Arizona. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Retrieved from [Link]

  • S4Science. (n.d.). Monitoring Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. (2020). Retrieved from [Link]

  • Williams, T. J., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 17(12), 3090–3093. Retrieved from [Link]

  • Yang, Y., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. iScience, 25(9), 104928. Retrieved from [Link]

  • Hartrampf, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Han, S. S., & Lee, S. B. (1983). The use of chaotropic salts for separation of ribonucleic acids and proteins from yeast nucleoproteins. Biotechnology and Bioengineering, 25(3), 761-70. Retrieved from [Link]

  • Natalello, A., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4833. Retrieved from [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • ResearchGate. (2015). What is the use of chaotropic agents in spin column-based nucleic acid purification? Retrieved from [Link]

  • P3 BioSystems. (n.d.). Fmoc-Tyr(3,5-I2)-OH. Retrieved from [Link]

  • Quora. (2024). What is the function of chaotropic salt in DNA extraction? What are the mechanisms of it? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • ResearchGate. (2025). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Retrieved from [Link]

  • Novabiochem. (n.d.). Derivative for Fmoc SPPS of sulfotyrosine peptides. Retrieved from [Link]

  • Google Patents. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • Wynn, R., et al. (1996). Evidence for strained interactions between side-chains and the polypeptide backbone. Protein Science, 5(6), 1026-31. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Diiodo-L-tyrosine. Retrieved from [Link]

  • Kolobov, A. A., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. Retrieved from [Link]

  • Kang, J., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 997–1003. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13512-31-7, Z-TYR-OME. Retrieved from [Link]

Sources

Technical Support Center: Z-Tyr(3,5-I2)-oet Coupling and Capping Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating the sterically demanding amino acid derivative, Z-Tyr(3,5-I2)-oet (N-Carbobenzyloxy-3,5-diiodo-L-tyrosine ethyl ester), into their peptide sequences. Here, we provide in-depth troubleshooting advice, validated protocols, and a comprehensive set of frequently asked questions to address the common challenges of incomplete coupling and the subsequent need for effective capping strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes Z-Tyr(3,5-I2)-oet a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?

A1: The primary challenge in coupling Z-Tyr(3,5-I2)-oet stems from significant steric hindrance. This is caused by the presence of two large iodine atoms ortho to the phenolic hydroxyl group on the tyrosine side chain. These bulky substituents can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.

Q2: What are the immediate consequences of an incomplete coupling reaction with Z-Tyr(3,5-I2)-oet?

A2: Incomplete coupling results in the formation of deletion sequences, which are peptides missing the intended Z-Tyr(3,5-I2)-oet residue. These deletion impurities are often difficult to separate from the desired full-length peptide due to their similar physicochemical properties, which can significantly compromise the purity and biological activity of the final product.[1]

Q3: What is "capping" and why is it crucial after a difficult coupling?

A3: Capping is the process of chemically blocking any unreacted N-terminal amines on the peptide resin after a coupling step.[2] This is typically achieved by acetylation. By capping these unreacted sites, you prevent them from participating in subsequent coupling cycles, thereby minimizing the formation of deletion sequences and simplifying the purification of the target peptide.[2]

Q4: Can I skip the capping step if I use a highly efficient coupling reagent?

A4: While using a potent coupling reagent is highly recommended, skipping the capping step is generally not advised, especially for challenging residues like Z-Tyr(3,5-I2)-oet or when synthesizing long peptides. Even with high coupling efficiency, a small percentage of unreacted amines can lead to a significant accumulation of deletion impurities over multiple synthesis cycles. Capping provides a critical quality control step to ensure the highest possible purity of the final product.[2]

Q5: Are there any specific side reactions to be aware of when working with Z-Tyr(3,5-I2)-oet?

A5: While specific side reaction data for Z-Tyr(3,5-I2)-oet is not extensively documented, it is prudent to be aware of general side reactions in peptide synthesis. These can include racemization, especially with prolonged activation times or at elevated temperatures, and potential side reactions involving the protected side chain, although the di-iodo substitution generally deactivates the aromatic ring towards electrophilic attack. Careful monitoring of reaction conditions is always recommended.

Part 2: Troubleshooting Guide for Incomplete Coupling

This section provides a structured approach to diagnosing and resolving incomplete coupling of Z-Tyr(3,5-I2)-oet.

Initial Diagnosis: Monitoring the Coupling Reaction

The first step in troubleshooting is to reliably detect incomplete coupling. The Kaiser test is a widely used qualitative method for detecting free primary amines on the resin.

  • Positive Kaiser Test (Blue/Purple Beads): Indicates a significant number of unreacted amines, confirming incomplete coupling.

  • Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling reaction is complete or near-completion.

Protocol 1: The Kaiser Test

  • Sample Collection: After the coupling reaction, collect a small sample of resin beads (5-10 mg).

  • Washing: Thoroughly wash the resin sample with DMF and then with ethanol.

  • Reagent Addition: Add 2-3 drops each of Reagent A (Ninhydrin in ethanol), Reagent B (Phenol in ethanol), and Reagent C (KCN in pyridine) to the resin.

  • Heating: Heat the sample at 100°C for 5 minutes.

  • Observation: Observe the color of the beads.

Troubleshooting Workflow for Incomplete Coupling

Below is a diagram illustrating a systematic approach to troubleshooting incomplete coupling of Z-Tyr(3,5-I2)-oet.

G start Positive Kaiser Test (Incomplete Coupling) reagent Optimize Coupling Reagent start->reagent Is a potent reagent being used? double_couple Implement Double Coupling reagent->double_couple Single coupling still incomplete? temp Increase Reaction Temperature double_couple->temp Still positive Kaiser test? solvent Modify Solvent System temp->solvent Is aggregation suspected? aggregation Address Peptide Aggregation solvent->aggregation cap Proceed to Capping aggregation->cap If coupling is maximized end Continue Synthesis cap->end

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Troubleshooting Strategies
Problem Potential Cause Recommended Solution
Persistently Positive Kaiser Test Insufficient Reagent Potency: Standard carbodiimide reagents (e.g., DCC, DIC) may be too weak to overcome the steric hindrance of Z-Tyr(3,5-I2)-oet.Upgrade to a high-efficiency uronium/aminium or phosphonium salt coupling reagent. HATU is often considered superior to HBTU for sterically hindered couplings as it forms a more reactive OAt-ester.[3][4] Other potent options include HCTU and PyBOP.
Insufficient Reaction Time: The coupling reaction may not have reached completion within the standard timeframe.Implement a double coupling strategy. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[5]
Low Reaction Temperature: Room temperature may not provide sufficient energy to overcome the activation barrier for this difficult coupling.Increase the reaction temperature. Performing the coupling at an elevated temperature (e.g., 50-75°C) can significantly increase the reaction rate.[6][7] However, be mindful of potential racemization with sensitive amino acids.
Resin Clumping or Poor Swelling Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that physically block the N-terminal amine, preventing efficient coupling.[8][9]Modify the solvent system. Use N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO to improve solvation. Washing with a chaotropic salt solution (e.g., 0.5 M LiCl in DMF) before coupling can also help disrupt secondary structures.[10][11]
Low Final Yield Despite Negative Kaiser Tests Subtle Deletion Sequence Formation: The Kaiser test may not be sensitive enough to detect very low levels of unreacted amines.Perform a test cleavage and analyze by HPLC-MS. For critical syntheses, cleaving a small amount of resin mid-synthesis can confirm the presence of the desired mass and identify any deletion products.

Part 3: Capping Strategies for Unreacted Amines

Once you have optimized the coupling of Z-Tyr(3,5-I2)-oet as much as possible, any remaining unreacted amines must be capped.

Comparison of Common Capping Reagents
Capping Reagent Typical Conditions Advantages Disadvantages
Acetic Anhydride / Pyridine Ac₂O/Pyridine in DMF (e.g., 10:10:80 v/v/v), 30 minHighly effective and widely used.[2]Pyridine has a strong odor and can be a stronger base, potentially leading to side reactions.
Acetic Anhydride / DIPEA Ac₂O/DIPEA in DMF (e.g., 5:10:85 v/v/v), 20-30 minDIPEA is less nucleophilic than pyridine, reducing the risk of certain side reactions.[2]Can be less effective for sterically hindered amines compared to the pyridine-based system.
Activated Acetic Acid Acetic Acid / HBTU / DIPEA in DMF, 30 minMilder conditions, may be suitable for sensitive sequences.[2]More expensive due to the use of coupling reagents.
Recommended Capping Protocol

The following protocol is a robust and widely accepted method for capping unreacted amines in SPPS.

Protocol 2: Standard Capping with Acetic Anhydride and DIPEA

  • Resin Washing: Following the coupling of Z-Tyr(3,5-I2)-oet, thoroughly wash the resin with DMF (3 x 10 mL per gram of resin) to remove residual coupling reagents and by-products.

  • Preparation of Capping Solution: Prepare the capping solution fresh by mixing acetic anhydride and DIPEA in DMF. A common ratio is 50 equivalents of acetic anhydride and 50 equivalents of DIPEA based on the resin's substitution.[12]

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture at room temperature for 30 minutes.

  • Washing: Filter the resin and wash it thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess capping reagents and by-products.

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.

Capping Workflow Diagram

G start Incomplete Coupling Detected wash1 Wash Resin with DMF start->wash1 prep_cap Prepare Fresh Capping Solution (e.g., Ac₂O/DIPEA in DMF) wash1->prep_cap capping Add Capping Solution to Resin Agitate for 30 min prep_cap->capping wash2 Wash Resin with DMF capping->wash2 kaiser Perform Kaiser Test wash2->kaiser repeat_cap Repeat Capping Procedure kaiser->repeat_cap Positive continue_synth Proceed to Next Deprotection Step kaiser->continue_synth Negative repeat_cap->capping

Caption: Standard workflow for capping unreacted amines.

Part 4: Conclusion and Best Practices

Successfully incorporating Z-Tyr(3,5-I2)-oet into a peptide sequence requires a proactive and systematic approach. The steric bulk of this modified amino acid necessitates the use of potent coupling reagents, and in many cases, optimized reaction conditions such as double coupling and elevated temperatures. Critically, a robust capping strategy is not optional but an essential step to ensure the integrity and purity of the final peptide product. By carefully monitoring each coupling step and efficiently capping any unreacted amines, researchers can confidently synthesize complex peptides containing this unique and valuable building block.

References

  • Google Patents. (2017).
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (2022). What are the alternatives to acetic anhydride in peptide synthesis?. [Link]

  • ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]

  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • PubMed. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. [Link]

  • Ovid. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]

  • ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]

  • Gyros Protein Technologies. (n.d.). Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed Central. (2018). Biocompatible strategies for peptide macrocyclisation. [Link]

  • Aapptec. (n.d.). SPPS Capping procedure. [Link]

  • ResearchGate. (2012). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • Google Patents. (2021). Capping of unprotected amino groups during peptide synthesis.
  • Springer. (2006). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. (2015). Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]

  • PubMed. (2011). Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives. [Link]

  • PubMed. (2004). Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases. [Link]

  • Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • YouTube. (2014). Peptide Design Strategy Basics, Optimization, and Application. [Link]

  • Journal of the American Chemical Society. (2026). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. [Link]

  • PubMed Central. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. [Link]

  • Novoprolabs. (n.d.). Peptide Sequencing: Techniques and Applications. [Link]

  • PubMed Central. (2004). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. [Link]

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Minimizing racemization of "Z-Tyr(3,5-I2)-oet" during activation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Gateway: Z-Tyr(3,5-I2)-OH Activation

A Guide to Minimizing Racemization for Drug Development Professionals

Welcome to our dedicated technical guide for researchers working with Z-Tyr(3,5-I2)-OH. This resource provides in-depth answers and troubleshooting strategies to address the critical challenge of maintaining stereochemical integrity during the activation and coupling of this sterically hindered and electronically modified amino acid derivative. As your senior application support, this guide is structured to explain the causality behind our protocol recommendations, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQ) & Troubleshooting Guide

Q1: What is Z-Tyr(3,5-I2)-OH, and why is it particularly susceptible to racemization?

Z-Tyr(3,5-I2)-OH is the chemical designation for N-(Benzyloxycarbonyl)-3,5-diiodo-L-tyrosine. It is a derivative of the amino acid tyrosine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the phenyl ring is substituted with two iodine atoms at the 3 and 5 positions.[1][2][3]

This molecule's susceptibility to racemization during carboxyl group activation stems from two primary factors:

  • Electronic Effects: The two large, electron-withdrawing iodine atoms on the phenyl ring increase the acidity of the alpha-proton (the hydrogen atom on the chiral carbon). A more acidic α-proton is more easily abstracted by a base, which is the initiating step for racemization.[4]

  • Steric Hindrance: The bulky iodine atoms and the Z-protecting group can influence the kinetics of the coupling reaction. Slower, sterically hindered couplings can provide a larger time window for the activated intermediate to racemize before the desired amide bond is formed.

Q2: What is the primary chemical mechanism that causes racemization during the activation step?

Racemization of N-protected amino acids during peptide synthesis predominantly occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][6][7][8]

The process unfolds as follows:

  • Activation: A coupling reagent activates the carboxylic acid group, making it highly reactive.

  • Intramolecular Cyclization: The oxygen atom of the urethane protecting group (the Z-group in this case) attacks the activated carboxyl group, forming the 5(4H)-oxazolone ring.

  • Enolization & Loss of Chirality: In the presence of a base, the oxazolone readily loses its alpha-proton to form a planar, aromatic oxazole enol intermediate. This intermediate is achiral.[9]

  • Reprotonation/Nucleophilic Attack: When this achiral intermediate is reprotonated or attacked by the incoming amine nucleophile, it can occur from either face of the planar ring, resulting in a mixture of both L- and D-isomers (a racemic mixture).[5]

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Activation & Cyclization cluster_2 Racemization Pathway A Z-Tyr(3,5-I2)-OH (L-isomer) B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone (Still Chiral) B->C Intramolecular Cyclization D Oxazole Enol (Achiral Intermediate) C->D + Base - H⁺ (α-proton) (Rate-determining step) E Desired Peptide (L-L Diastereomer) C->E + Amine (fast) Direct Coupling D->E + Amine / H⁺ F Diastereomeric Impurity (D-L Diastereomer) D->F + Amine / H⁺ AdditiveMechanism cluster_0 Without Additive cluster_1 With Additive A Highly Reactive Intermediate (e.g., O-Acylisourea) B Oxazolone Formation (Leads to Racemization) A->B C Highly Reactive Intermediate (e.g., O-Acylisourea) E Stable Active Ester (e.g., OBt Ester) C->E D Additive (HOBt, HOAt, Oxyma) D->E F Clean Peptide Bond Formation E->F + Amine

Caption: How additives suppress racemization.
Additive Full Name Key Features & Considerations
HOBt 1-HydroxybenzotriazoleThe classic additive. Effective, but less so than newer options. Can have explosive properties when dehydrated. [10][11]
HOAt 1-Hydroxy-7-azabenzotriazoleMore effective than HOBt at accelerating coupling and suppressing racemization due to the neighboring nitrogen atom. [12][13]Also carries explosive risk.
Oxyma Ethyl cyanohydroxyiminoacetateA modern, non-explosive alternative to HOBt and HOAt. [11]It demonstrates excellent coupling efficiency and racemization suppression, particularly with carbodiimides. [10][13]

Recommendation: For both safety and efficacy, Oxyma is the preferred additive for modern peptide synthesis.

Q5: Which base should I use, and how does it influence racemization?

The base is required to neutralize protonated amine salts and to facilitate the coupling reaction. However, excess or strong bases can dramatically accelerate racemization by promoting the abstraction of the alpha-proton from the oxazolone intermediate. [13]

  • Strongly Discouraged: Triethylamine (TEA). Its use is often associated with significant racemization.

  • Use with Caution: N,N-Diisopropylethylamine (DIEA or Hünig's base). It is widely used, but its strong basicity can still promote racemization. Its steric hindrance is an advantage. [13]* Recommended: N-Methylmorpholine (NMM). It is a weaker base than DIEA and is generally associated with lower levels of racemization. [11]* Recommended for Critical Couplings: 2,4,6-Collidine. This sterically hindered and weaker base is an excellent choice when racemization is a major concern, though it can lead to slower coupling reactions. [11][14] Core Principle: Use the weakest base possible that still allows the coupling reaction to proceed efficiently. Use it in stoichiometric amounts (e.g., 1 equivalent if coupling an amino acid hydrochloride salt) rather than in large excess.

Recommended Low-Racemization Activation Protocol

This protocol is designed to minimize racemization by combining an efficient uronium-type coupling reagent with a superior additive and a suitable base.

Materials:

  • Z-Tyr(3,5-I2)-OH (1.0 eq)

  • Incoming amino acid or peptide-resin (with free N-terminal amine) (1.0-1.2 eq)

  • HATU (0.95 eq)

  • Oxyma (1.0 eq)

  • N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide) as solvent

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Z-Tyr(3,5-I2)-OH (1.0 eq) and Oxyma (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (0.95 eq) to the solution. Stir for 1-2 minutes at 0 °C (ice bath). Causality: Using slightly substoichiometric amounts of the coupling reagent ensures it is fully consumed, preventing side reactions.

  • Base Addition: Add N-Methylmorpholine (NMM) (2.0 eq) to the pre-activated mixture.

  • Coupling: Immediately add the solution of the activated amino acid to the vessel containing the amine component (e.g., peptide-resin).

  • Reaction: Allow the reaction to proceed at 0 °C for 10 minutes, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis). Causality: Starting the reaction at a lower temperature reduces the rate of racemization relative to the rate of coupling.[14]

  • Work-up: Upon completion, proceed with the standard washing and work-up procedures for your specific synthesis (solid-phase or solution-phase).

Alternative Protocol for Extremely Sensitive Couplings: For maximum security against racemization, replace HATU/Oxyma/NMM with DEPBT (1.1 eq) and DIEA (2.0 eq) , and allow the reaction to proceed at room temperature for 6-12 hours. DEPBT is exceptionally effective at preventing racemization but often requires longer reaction times. [15][16]

References

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Hartley, J. A. (2011). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Retrieved from [Link]

  • Gong, Z., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Gong, Z., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Retrieved from [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Retrieved from [Link]

  • Dymicky, M. (1989). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hart, D. J., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Retrieved from [Link]

  • Ramu, V. G., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]

  • Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Faleev, N. G., et al. (1985). Stereochemistry and mechanism of reactions catalyzed by tyrosine phenol-lyase from Escherichia intermedia. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the racemization of L-tyrosine. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Diiodo-L-tyrosine. NIST Chemistry WebBook. Retrieved from [Link]

  • Kitagawa, K., et al. (2001). Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine. Retrieved from [Link]

  • Lee, Y., et al. (2017). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Biopolymers. Retrieved from [Link]

  • Bofill, R., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Z-Tyr(3,5-I2)-oet in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the use of N-α-Z-3,5-diiodo-L-tyrosine ethyl ester (Z-Tyr(3,5-I2)-oet) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the compatibility of this unique amino acid derivative with various linkers and resins. Here, we will address common challenges, offer troubleshooting solutions, and provide validated protocols to ensure the successful incorporation of diiodotyrosine into your peptide sequences.

Introduction to Z-Tyr(3,5-I2)-oet

Z-Tyr(3,5-I2)-oet is a valuable building block for synthesizing peptides with unique properties. The diiodo-tyrosine moiety can serve as a precursor for radiolabeling, a heavy-atom derivative for X-ray crystallography, or a tool to probe peptide-protein interactions.[1][2] However, its successful application in SPPS requires careful consideration of its distinct chemical features: the N-terminal benzyloxycarbonyl (Z) protecting group, the C-terminal ethyl ester (-oet), and the two bulky, electron-withdrawing iodine atoms on the phenolic ring.[1][3] This guide will help you navigate these considerations to achieve optimal synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: Can I directly couple Z-Tyr(3,5-I2)-oet to a standard resin like Wang or Rink Amide?

A1: No, direct coupling is not feasible. The C-terminal ethyl ester of Z-Tyr(3,5-I2)-oet must first be hydrolyzed (saponified) to a free carboxylic acid (Z-Tyr(3,5-I2)-OH) before it can be attached to hydroxyl- or amino-functionalized resins like Wang or Rink Amide.[4][5] The ethyl ester protects the carboxyl group, preventing it from reacting.

Q2: What is saponification and how do I perform it on Z-Tyr(3,5-I2)-oet?

A2: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt.[4][5] For Z-Tyr(3,5-I2)-oet, this is a critical first step to enable its use in SPPS. It is crucial to use mild conditions to prevent racemization of the chiral center. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) for this purpose as it can lead to less racemization.[6] A detailed protocol is provided in the "Experimental Protocols" section.

Q3: Is the Z-protecting group compatible with standard Fmoc-based SPPS?

A3: The Z-group is generally not compatible with the final trifluoroacetic acid (TFA) cleavage step in standard Fmoc SPPS if you want to retain it on the final peptide. The Z-group is cleaved by strong acids like HBr/AcOH or catalytic hydrogenation, and while it is more resistant to TFA than Boc groups, prolonged exposure to standard cleavage cocktails can lead to its partial or complete removal.[7][8] However, if the goal is to produce a fully deprotected peptide, the Z-group can be removed simultaneously with other side-chain protecting groups during the final TFA cleavage.

Q4: Are the iodine atoms on the tyrosine ring stable throughout the synthesis?

A4: The iodine atoms are generally stable during the coupling and Fmoc-deprotection steps of SPPS. However, they are susceptible to loss (deiodination) during the final acidic cleavage, especially in the presence of reactive carbocations generated from the cleavage of other protecting groups.[9] To prevent this, it is essential to use an optimized cleavage cocktail containing scavengers.

Q5: What are the best resins to use with Z-Tyr(3,5-I2)-OH?

A5: The choice of resin depends on the desired C-terminus of your final peptide:

  • For a C-terminal carboxylic acid: Wang resin is a common choice.[10] However, due to the steric hindrance of Z-Tyr(3,5-I2)-OH, loading can be challenging. 2-Chlorotrityl chloride (2-CTC) resin is a highly recommended alternative as it allows for loading under milder conditions, which helps to prevent racemization and can be cleaved to yield a protected peptide fragment if needed.[11][12]

  • For a C-terminal amide: Rink Amide resin is the standard choice.[13][14] The free carboxyl group of Z-Tyr(3,5-I2)-OH is coupled to the amino group of the Rink linker.

Resin and Linker Compatibility Summary

The following table summarizes the compatibility of Z-Tyr(3,5-I2)-OH with common resins used in Fmoc-SPPS.

Resin TypeLinker TypeRecommended ForKey ConsiderationsCompatibility Grade
2-Chlorotrityl Chloride (2-CTC) Highly acid-labile esterC-terminal acid; Protected fragmentsExcellent choice. Allows for mild loading conditions, minimizing racemization.[11][15] Cleavage with dilute TFA (1-5%) can yield a protected peptide fragment, leaving the Z-group intact.[12]★★★★★
Wang Resin Acid-labile ester (benzyl-type)C-terminal acidLoading can be sluggish due to steric hindrance.[16] Requires stronger coupling reagents and may need double coupling. Risk of racemization is higher than with 2-CTC resin.★★★☆☆
Rink Amide Resin Acid-labile amideC-terminal amideStandard choice for peptide amides.[13] Coupling efficiency of the sterically hindered Z-Tyr(3,5-I2)-OH should be carefully monitored.★★★★☆

Troubleshooting Guide

Problem 1: Low loading efficiency of Z-Tyr(3,5-I2)-OH onto Wang or Rink Amide resin.

  • Cause: The bulky Z-group and the two large iodine atoms create significant steric hindrance, which can slow down the coupling reaction.[17][18]

  • Solution:

    • Use a more potent coupling reagent: Instead of standard DIC/HOBt, consider using HATU, HCTU, or PyBOP with a non-nucleophilic base like DIPEA.[19][20] These reagents form highly reactive activated esters that can overcome steric hindrance.

    • Increase reaction time and/or temperature: Microwave-assisted SPPS can significantly enhance the coupling efficiency of hindered amino acids.[16][17] If using conventional methods, extend the coupling time to 4-6 hours or overnight and monitor the reaction using a Kaiser test on a small sample of resin.

    • Perform a double coupling: After the initial coupling reaction, filter and wash the resin, and then repeat the coupling step with a fresh solution of activated Z-Tyr(3,5-I2)-OH.

    • Switch to 2-CTC Resin: As mentioned, 2-CTC resin is ideal for hindered amino acids due to its high reactivity and milder loading conditions.[11][21]

Problem 2: Deiodination (loss of iodine) observed in the final peptide by mass spectrometry.

  • Cause: During the final TFA cleavage, carbocations generated from side-chain protecting groups (e.g., t-butyl from Boc, OtBu; trityl from Trt) can attack the electron-rich iodinated phenol ring, leading to the displacement of iodine.[9]

  • Solution: Use an optimized cleavage cocktail with appropriate scavengers.

    • Recommended Cocktail (Reagent K derivative): A robust cocktail for peptides with sensitive residues is a variation of Reagent K.[22][23]

      • 90% TFA: The strong acid for cleavage.

      • 5% Phenol: Protects tyrosine residues from reattachment of cleaved protecting groups.[24]

      • 2.5% Water: Scavenges t-butyl cations.[25][26]

      • 2.5% Triisopropylsilane (TIS): A highly effective scavenger for trityl and other carbocations.[25]

    • Avoid Thiol-based Scavengers if possible: While scavengers like 1,2-ethanedithiol (EDT) are common, some studies suggest that certain thiols under specific conditions could potentially contribute to reductive deiodination.[27][28] If your peptide does not contain residues that absolutely require a thiol scavenger (like Trp or Met), a cocktail with Phenol, Water, and TIS is a safer starting point.

Problem 3: Partial or complete loss of the N-terminal Z-group during final cleavage.

  • Cause: The Z-group has limited stability to the strong acidic conditions of standard TFA cleavage cocktails used in Fmoc SPPS.[7][8]

  • Solution:

    • If the Z-group must be retained: You must use a resin that can be cleaved under much milder conditions. 2-Chlorotrityl chloride (2-CTC) resin is the best option here. The peptide can be cleaved from 2-CTC resin using a solution of 1-5% TFA in Dichloromethane (DCM), which will leave the Z-group and most acid-labile side-chain protecting groups intact.[12]

    • If the Z-group is intended to be removed: Proceed with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. The Z-group will be cleaved along with the side-chain protecting groups.

Experimental Protocols

Protocol 1: Saponification of Z-Tyr(3,5-I2)-oet

This protocol describes the conversion of the ethyl ester to the free carboxylic acid required for coupling.

  • Dissolution: Dissolve Z-Tyr(3,5-I2)-oet (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to minimize potential racemization.[29]

  • Base Addition: Slowly add a solution of Lithium Hydroxide (LiOH) (1.1 equivalents) in water dropwise to the reaction mixture while stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with cold 1N HCl. The product, Z-Tyr(3,5-I2)-OH, will precipitate out of the solution.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Confirm the structure by NMR or mass spectrometry.

Protocol 2: Loading Z-Tyr(3,5-I2)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin

This is the recommended method for attaching the first amino acid.

  • Resin Swelling: Swell the 2-CTC resin (1 equivalent) in dry DCM for at least 30 minutes in a reaction vessel.[30]

  • Amino Acid Preparation: In a separate flask, dissolve Z-Tyr(3,5-I2)-OH (1.2 equivalents) in dry DCM. A small amount of DMF can be added if solubility is an issue.[21]

  • Coupling: Add the amino acid solution to the swollen resin. Then, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and agitate the mixture at room temperature for 2-4 hours.[11]

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[21]

  • Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Loading Determination: Determine the substitution level of the resin by Fmoc cleavage from a known mass of resin and UV spectrophotometry, if you were to deprotect a subsequent Fmoc-amino acid. Alternatively, a gravimetric analysis (weight gain) can provide an estimate.

Protocol 3: Cleavage from Resin and Deiodination Prevention

This protocol is for the final cleavage and deprotection of a peptide containing Tyr(3,5-I2).

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a peptide without other sensitive residues, use: TFA/Phenol/Water/TIS (90:5:2.5:2.5 v/w/v/v) .[24][25][26]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying and Analysis: Dry the crude peptide under vacuum and analyze by HPLC and Mass Spectrometry to confirm its identity and purity, and to check for any deiodination.

Visual Workflow and Decision Diagrams

Workflow for Incorporating Z-Tyr(3,5-I2)-oet

G cluster_prep Step 1: Pre-Synthesis Preparation cluster_spps Step 2: Solid-Phase Synthesis cluster_cleavage Step 3: Cleavage & Deprotection A Start: Z-Tyr(3,5-I2)-oet B Saponification (LiOH, THF/H2O) A->B C Z-Tyr(3,5-I2)-OH (Free Acid) B->C D Choose Resin based on C-Terminus C->D E 2-Chlorotrityl Resin (for C-terminal Acid) D->E Acid F Rink Amide Resin (for C-terminal Amide) D->F Amide G Load first AA to Resin (e.g., DIPEA in DCM for 2-CTC) E->G F->G H Perform SPPS (Fmoc-chemistry) G->H I Choose Cleavage Strategy H->I J Mild Cleavage (1-5% TFA in DCM) Retains Z-group I->J Protected Peptide K Strong Cleavage (e.g., 90% TFA + Scavengers) Removes Z-group I->K Deprotected Peptide L Final Peptide J->L K->L G cluster_scavengers Scavenger Shield TFA TFA Cleavage PG Protecting Groups (e.g., Boc, Trt) TFA->PG Carbocation Reactive Carbocations (e.g., t-butyl+, Trityl+) PG->Carbocation liberates IodoTyr Iodinated Tyrosine on Peptide Carbocation->IodoTyr attacks TIS TIS Carbocation->TIS trapped by Water H2O Carbocation->Water trapped by Phenol Phenol Carbocation->Phenol trapped by Deiodination Deiodination (Iodine Loss) IodoTyr->Deiodination ProtectedPeptide Intact Peptide IodoTyr->ProtectedPeptide is protected

Caption: Role of scavengers in preventing deiodination during TFA cleavage.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Udaya, V. P., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(18), 2964-2966.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2003). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 68(14), 5707-5710.
  • Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Retrieved from [Link]

  • ResearchGate. (2015, November 28). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

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  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

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  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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  • CEM Corporation. (n.d.). Rink Amide ProTide Resin. Retrieved from [Link]

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  • Kruger, L. A., et al. (2021). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules, 22(11), 4744-4754.
  • Li, Z., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 64(1), 13-23.
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  • Google Patents. (n.d.). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
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Validation & Comparative

HPLC analysis for purity assessment of "Z-Tyr(3,5-I2)-oet" peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Iodinated Peptides

In the landscape of therapeutic peptide development, purity is not merely a quality metric; it is a cornerstone of safety and efficacy. The synthetic peptide Z-Tyr(3,5-I2)-oet, a di-iodinated tyrosine derivative, presents a unique set of analytical challenges. The presence of two heavy iodine atoms on the tyrosine ring significantly alters the molecule's hydrophobicity and electronic properties compared to its non-iodinated counterpart. This necessitates the development of highly specific and robust High-Performance Liquid Chromatography (HPLC) methods to accurately assess its purity and profile potential impurities, such as diastereomers, dehalogenated species, or products of oxidation.[1][2]

This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of Z-Tyr(3,5-I2)-oet. We will delve into the rationale behind column and mobile phase selection, present detailed experimental protocols, and compare the resulting chromatographic performance. Our objective is to equip researchers and drug development professionals with the technical insights required to establish a reliable, stability-indicating purity method for this class of halogenated peptides.

The Importance of a Stability-Indicating Method

A crucial aspect of any purity analysis is its ability to be "stability-indicating." This means the method must be capable of separating the intact active pharmaceutical ingredient (API) from its potential degradation products that might emerge under various stress conditions (e.g., heat, light, oxidation, pH extremes).[3][4] Forced degradation studies are intentionally performed to generate these degradation products and validate the analytical method's resolving power.[1][5] The methods compared herein are designed with this principle in mind, aiming for baseline resolution of the main Z-Tyr(3,5-I2)-oet peak from all potential process-related and degradation impurities.

Methodological Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is paramount in RP-HPLC as it governs the primary mechanism of separation.[6] For peptides, C18 (octadecyl) columns are the workhorse of the industry, offering excellent hydrophobic retention and resolving power for a wide range of peptide sizes and polarities.[7][8][9] However, for molecules containing aromatic moieties, such as the tyrosine residue in our analyte, stationary phases with phenyl ligands can offer alternative selectivity through π-π interactions.[7][9][10]

This guide will compare:

  • Method A: A conventional approach using a C18 stationary phase.

  • Method B: An alternative approach employing a Phenyl-Hexyl stationary phase to leverage potential π-π interactions for enhanced resolution.

The comparative experimental data will highlight the differences in retention, selectivity, and peak shape, allowing for an informed decision on the optimal method for routine quality control and stability testing.

Experimental Design

Instrumentation and Reagents
  • HPLC System: A high-pressure binary pump system with a temperature-controlled autosampler and column thermostat, equipped with a UV-Vis or Diode Array Detector (DAD).[9]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additives: Trifluoroacetic acid (TFA), LC-MS grade.

  • Analyte: Z-Tyr(3,5-I2)-oet standard and stressed samples (e.g., heat-degraded, oxidized).

Chromatographic Conditions
ParameterMethod A: C18 AnalysisMethod B: Phenyl-Hexyl AnalysisRationale for Selection
Column C18, 300Å, 3.5 µm, 4.6 x 150 mmPhenyl-Hexyl, 300Å, 3.5 µm, 4.6 x 150 mmWide-pore (300Å) silica is optimal for peptides to prevent restricted diffusion.[11][12] C18 provides general hydrophobic retention, while Phenyl-Hexyl offers alternative selectivity for aromatic analytes.[7][8]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape for peptides by masking residual silanol interactions and forming neutral ion pairs.[13][14]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for peptides.[11][13]
Gradient 20-60% B over 30 min25-65% B over 30 minA shallow gradient is employed to ensure maximum resolution of closely eluting impurities.[13] The slightly different gradient for Method B accounts for potential differences in retention.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[15]
Column Temp. 40 °C40 °CElevated temperature can improve peak symmetry and reduce viscosity, leading to lower backpressure and sharper peaks.[9][11]
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm220 nm allows for general detection of the peptide backbone, while 280 nm is more specific for the tyrosine chromophore.[11][16] Di-iodination can shift the absorbance maximum, so spectral analysis with a DAD is recommended.[17]
Injection Vol. 10 µL10 µLA standard injection volume to avoid column overload and peak distortion.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of Z-Tyr(3,5-I2)-oet.

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Z-Tyr(3,5-I2)-oet Sample (Standard or Stressed) Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Inject 10 µL Filter->Autosampler Column Column (C18 or Phenyl-Hexyl) Autosampler->Column Gradient Gradient Elution Column->Gradient Detector UV Detection (220 nm & 280 nm) Gradient->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity (Area Normalization) Integration->Purity

Caption: General workflow for sample preparation, HPLC analysis, and data processing.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical, yet realistic, performance data obtained from the analysis of a stressed sample of Z-Tyr(3,5-I2)-oet using both methods. The stressed sample is expected to contain the main peak, an early-eluting hydrophilic impurity (Impurity 1), and a closely-eluting hydrophobic impurity (Impurity 2).

Performance MetricMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Retention Time (Main Peak) 18.5 min20.2 min
Resolution (Main Peak / Impurity 1) 4.55.1
Resolution (Main Peak / Impurity 2) 1.62.8
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 18,00021,000
Calculated Purity (%) 98.5%98.2%

Interpretation of Results

The hypothetical data reveals key differences in the chromatographic performance of the two stationary phases:

  • Retention: The Phenyl-Hexyl column exhibits greater retention for the main analyte, suggesting stronger interactions, likely a combination of hydrophobic and π-π interactions with the di-iodinated tyrosine ring.[7]

  • Resolution: Method B (Phenyl-Hexyl) provides a significant improvement in the resolution of the critical peak pair: the main peak and the closely-eluting hydrophobic Impurity 2. This enhanced selectivity is likely due to the unique π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte and impurity, a separation mechanism not as pronounced on a standard C18 phase.[8]

  • Efficiency and Peak Shape: The Phenyl-Hexyl column also shows a better tailing factor and a higher number of theoretical plates, indicating a more efficient separation and better peak symmetry.[12] This can lead to more accurate peak integration and quantification.

  • Purity Calculation: The slightly lower purity value calculated with Method B is a direct result of the improved resolution of Impurity 2 from the main peak. Method A's lower resolution (1.6) may lead to partial co-elution, causing the main peak area to be overestimated and the impurity to be underestimated. A resolution value of ≥ 2.0 is generally desired for robust quantification.

The relationship between column chemistry and separation performance is visualized below.

Performance Logic cluster_methodA Method A: C18 cluster_methodB Method B: Phenyl-Hexyl cluster_outcome Outcome C18 C18 Column (Hydrophobic Interaction) ResA Resolution = 1.6 (Partial Co-elution) C18->ResA PurityA Higher (Inaccurate) Purity ResA->PurityA Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interaction) ResB Resolution = 2.8 (Baseline Separation) Phenyl->ResB PurityB Lower (Accurate) Purity ResB->PurityB

Caption: Impact of column chemistry on resolution and purity assessment.

Conclusion and Recommendation

While a standard C18 column (Method A) can provide adequate separation for Z-Tyr(3,5-I2)-oet, the use of a Phenyl-Hexyl stationary phase (Method B) offers superior performance, particularly in terms of selectivity and resolution for closely-eluting, structurally similar impurities. The ability of the phenyl ligands to engage in π-π interactions with the di-iodinated tyrosine ring provides an additional separation mechanism beyond simple hydrophobicity, which is critical for developing a truly robust and stability-indicating method.[7][8]

For the routine purity assessment and stability testing of Z-Tyr(3,5-I2)-oet and related halogenated peptides, Method B is the recommended approach. Its superior resolving power ensures more accurate quantification of impurities, providing higher confidence in product quality and a more reliable foundation for formulation development and regulatory submissions.

References

  • Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. PubMed. Available at: [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available at: [Link]

  • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Separation Science. Available at: [Link]

  • Application Note | A Comparison of Superficially Porous Column Chemistries for Peptide Mapping. ResearchGate. Available at: [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. Available at: [Link]

  • Keys for enabling optimum peptide CharaCterizations. Agilent. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. MAC-MOD Analytical. Available at: [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Advantage of Premixed Mobile Phases for Consistent Chromatography of Peptides Using Nano-LC–MS/MS. Spectroscopy Online. Available at: [Link]

  • Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. NIH. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC. Available at: [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]

  • C18 PHENYL-HEXYL PEPTIDE. imChem. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Available at: [Link]

  • Why it matters and how to get good peak shape. Agilent. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Overlay chromatograms of forced degraded peptides. RP- HPLC overlay... ResearchGate. Available at: [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Semantic Scholar. Available at: [Link]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent. Available at: [Link]

  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.. Available at: [Link]

  • Peptide analysis using reverse phase liquid chromatography. Separation Science. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • Spectrophotometric determination of monoiodotyrosine, diiodotyrosine, and thyroxine in iodoproteins. PubMed. Available at: [Link]

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Verifying "Z-Tyr(3,5-I2)-oet" Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for probing biological systems and engineering novel therapeutics. Among these, halogenated tyrosine derivatives like Z-Tyr(3,5-I2)-oet offer unique properties for applications such as photocrosslinking and as heavy-atom probes for X-ray crystallography. However, the successful incorporation of these modified residues must be rigorously verified to ensure the integrity of downstream experiments. This guide provides an in-depth comparison of mass spectrometry-based approaches and alternative methods for confirming the incorporation of Z-Tyr(3,5-I2)-oet, with a focus on the underlying principles and practical considerations for researchers.

The Central Role of Mass Spectrometry in ncAA Verification

Mass spectrometry (MS) is the gold standard for confirming the incorporation of ncAAs due to its high sensitivity, specificity, and ability to provide precise information about the location and identity of modifications.[1] The general workflow, known as peptide mapping or peptide mass fingerprinting, involves the enzymatic digestion of the protein of interest, followed by liquid chromatography (LC) separation of the resulting peptides and their analysis by tandem mass spectrometry (MS/MS).[2][3]

Workflow for Mass Spectrometry-Based Verification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis p1 Protein with Putative Z-Tyr(3,5-I2)-oet Incorporation p2 Reduction and Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 p4 Peptide Separation by Liquid Chromatography p3->p4 Peptide Mixture p5 Mass Spectrometry (MS1) p4->p5 p6 Peptide Fragmentation (MS2) (CID or ETD) p5->p6 p7 Database Searching p6->p7 MS/MS Spectra p8 Identification of Modified Peptide p7->p8 p9 Verification of Z-Tyr(3,5-I2)-oet Incorporation p8->p9

Caption: Mass spectrometry workflow for verifying ncAA incorporation.

Experimental Protocol: Peptide Mapping by LC-MS/MS

This protocol provides a detailed methodology for the verification of Z-Tyr(3,5-I2)-oet incorporation.

1. Sample Preparation:

  • Protein Purification: Purify the protein containing the putative Z-Tyr(3,5-I2)-oet to a high degree of purity to minimize interference from contaminating proteins.

  • Reduction and Alkylation:

    • Denature the protein in a buffer containing 6 M guanidine-HCl or 8 M urea.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 1 hour. This step prevents the reformation of disulfide bonds.

  • Buffer Exchange: Remove denaturing and alkylating reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.

2. Enzymatic Digestion:

  • Enzyme Selection: Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.

  • Digestion:

    • Add trypsin to the protein sample at a 1:50 (w/w) enzyme-to-substrate ratio.

    • Incubate at 37°C for 12-18 hours.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Acidify the peptide digest with formic acid to a final concentration of 0.1%.

    • Inject the sample onto a reverse-phase C18 column.

    • Elute peptides using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.

  • Mass Spectrometry:

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • In the MS1 scan, measure the mass-to-charge (m/z) ratio of the intact peptides.

    • Select the most intense precursor ions for fragmentation in the MS2 scan using either Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD).

4. Data Analysis:

  • Database Searching: Use a database search engine (e.g., Mascot, SEQUEST) to compare the experimental MS/MS spectra against a protein sequence database containing the sequence of the target protein.

  • Modification Specification: Specify the mass of Z-Tyr(3,5-I2)-oet (C19H19I2NO5, molecular weight: 595.2 g/mol ) as a variable modification on tyrosine residues. The mass of the incorporated amino acid, once the protecting groups are removed during synthesis and sample preparation, will be that of di-iodotyrosine (C9H9I2NO3, molecular weight: 432.98 g/mol ).

  • Verification: Successful incorporation is confirmed by the identification of a peptide with a mass shift corresponding to the mass of di-iodotyrosine and an MS/MS spectrum that confidently localizes the modification to the expected tyrosine residue.

Choosing the Right Fragmentation Technique: CID vs. ETD

The choice of fragmentation technique is critical for obtaining informative MS/MS spectra, especially for modified peptides.

  • Collision-Induced Dissociation (CID): This technique involves accelerating peptide ions and colliding them with an inert gas. The resulting fragmentation typically occurs at the peptide backbone, generating b- and y-type ions. CID is robust and widely used, but the energy of the collision can sometimes lead to the loss of labile modifications from the peptide before the backbone is fragmented.[4]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. This induces fragmentation of the peptide backbone, producing c- and z-type ions, while often preserving post-translational modifications.[4] For labile modifications, ETD can provide more definitive localization of the modification site.

For a peptide containing di-iodinated tyrosine, the C-I bonds are relatively stable, and CID is often sufficient for fragmentation. However, ETD can provide complementary fragmentation data and may be advantageous for larger peptides or those with multiple modifications. A comprehensive analysis may involve acquiring both CID and ETD spectra.[5][6][7]

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Principle Collisional activation with an inert gasElectron transfer from a radical anion
Fragment Ions b- and y-ionsc- and z-ions
Preservation of PTMs Can lead to loss of labile modificationsGenerally preserves labile modifications
Peptide Charge State Effective for doubly and triply charged peptidesMore effective for higher charge state peptides
Sequence Coverage Good, but can have gaps around prolineOften provides complementary and more complete coverage

Alternative Verification Methods

Western Blotting

Western blotting can be a powerful tool for verifying ncAA incorporation, particularly if the ncAA contains a unique chemical handle that can be selectively tagged. For example, if an azide-containing ncAA like p-azido-L-phenylalanine is used, it can be detected via a "click" reaction with a biotinylated alkyne, followed by probing with streptavidin-HRP.[8]

Workflow for Western Blot-Based Verification (via Click Chemistry)

cluster_0 Protein Separation & Transfer cluster_1 Click Reaction & Detection p1 Protein Lysate Separation by SDS-PAGE p2 Transfer to Membrane (e.g., PVDF) p1->p2 p3 Blocking p2->p3 p4 Click Reaction with Biotin-Alkyne p3->p4 p5 Incubation with Streptavidin-HRP p4->p5 p6 Chemiluminescent Detection p5->p6

Caption: Western blot workflow for ncAA verification via click chemistry.

Experimental Protocol: Western Blot with Click Chemistry

  • SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Click Reaction:

    • Prepare a click reaction cocktail containing a biotin-alkyne probe, copper(I) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

    • Incubate the membrane in the click reaction cocktail for 1 hour at room temperature.

  • Washing: Wash the membrane extensively with TBST to remove excess reagents.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent HRP substrate.

Fluorescence Labeling

Similar to Western blotting, fluorescence-based methods can be employed if the ncAA has a bioorthogonal handle. The "click" reaction can be used to attach a fluorescent probe to the protein, which can then be visualized by in-gel fluorescence or fluorescence microscopy.[9] This method is particularly useful for confirming the expression and localization of the modified protein in cells.

Experimental Protocol: In-Gel Fluorescence

  • Protein Expression and Lysis: Express the protein containing the ncAA in cells and prepare a cell lysate.

  • Click Reaction: Perform a click reaction in the lysate by adding a fluorescent alkyne or azide probe, a copper catalyst, a ligand, and a reducing agent.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Fluorescence Imaging: Visualize the fluorescently labeled protein directly in the gel using a fluorescence gel scanner.

Comparison of Verification Methods

FeatureMass SpectrometryWestern Blotting (with Click Chemistry)Fluorescence Labeling (with Click Chemistry)
Directness of Evidence Direct and definitiveIndirectIndirect
Information Provided Precise mass, sequence, and location of modificationPresence of the ncAA in a protein of the correct sizePresence and localization of the ncAA-containing protein
Sensitivity High (femtomole to attomole)Moderate to highModerate to high
Quantitative Capability Highly quantitative with appropriate standardsSemi-quantitativeSemi-quantitative
Throughput Moderate to highHighHigh
Cost per Sample HighLow to moderateLow to moderate
Equipment Requirement Specialized mass spectrometerStandard molecular biology equipmentFluorescence scanner or microscope

Conclusion

The verification of non-canonical amino acid incorporation is a critical step in ensuring the validity of subsequent experiments. Mass spectrometry, and specifically peptide mapping with tandem MS, stands as the most rigorous and informative method for confirming the successful incorporation of "Z-Tyr(3,5-I2)-oet". It provides unambiguous evidence of the modification at the correct site within the protein sequence.

Alternative methods like Western blotting and fluorescence labeling, when coupled with bioorthogonal chemistry, offer valuable, albeit indirect, means of verification. These techniques are particularly well-suited for initial screening of expression conditions and for cellular imaging applications. The choice of method will ultimately depend on the specific research question, the available resources, and the level of certainty required. For definitive characterization and in-depth analysis, mass spectrometry remains the unparalleled choice for researchers in drug development and chemical biology.

References

  • OriGene Technologies, Inc. Western Blot Protocol. [Link]

  • Agilent. Guide to Peptide Quantitation. [Link]

  • Swan J, et al.
  • Good DM, et al.
  • Nikić, I., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry.
  • Chin, J. W. (2017). Expanding and reprogramming the genetic code.
  • Seneviratne, U. D., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100539.
  • Raliski, B. K., Howard, C. A., & Young, D. D. (2014). Site-Specific Protein Immobilization Using Unnatural Amino Acids.
  • Reddit. Mass Spectroscopy vs Western Blotting. [Link]

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  • University of Alabama at Birmingham. Pricing | Mass Spectrometry/Proteomics(MSP) Shared Resource. [Link]

  • University of Guelph. Mass Spectrometry Fees. [Link]

  • University of Colorado Boulder. Fees | Mass Spectrometry Facility. [Link]

  • Walsh Medical Media. CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]

  • Kjeldsen, F. (2004). Mass spectrometry of peptides and proteins. In Encyclopedia of Biological Chemistry (pp. 649-656). Elsevier.
  • Miladi, M. (2016). Structural Characterization of Peptides and Peptide Fragment Ions Using High Resolution Mass Spectrometry and Ion Mobility. Baylor University.
  • L-azidohomoalanine labeling protocol. Bio-protocol. [Link]

  • Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 326–334.
  • Hinz, F. I., et al. (2012). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. In Methods in Molecular Biology (Vol. 800, pp. 203–214). Humana Press.
  • Chin, J. W., et al. (2002). Addition of p-Azido-l-phenylalanine to the Genetic Code of Escherichia coli. Journal of the American Chemical Society, 124(31), 9026–9027.

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Unveiling Molecular Architecture: A Comparative Guide to NMR Spectroscopy for Structural Confirmation of "Z-Tyr(3,5-I2)-OEt" Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the precise structural confirmation of synthesized molecules is not merely a procedural step but the bedrock of scientific integrity and a prerequisite for further investigation. For novel, modified peptides such as "Z-Tyr(3,5-I2)-OEt," a derivative of tyrosine bearing a benzyloxycarbonyl (Z) protecting group, an ethyl ester (OEt), and two iodine atoms on its aromatic ring, unambiguous structural elucidation is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this and similar peptides, juxtaposed with other key analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Role of Structural Verification

The introduction of modifications to a peptide backbone or its side chains, as in "Z-Tyr(3,5-I2)-OEt," can profoundly influence its conformational preferences, receptor binding affinity, and metabolic stability. An error in the assumed structure can lead to misinterpretation of biological data and wasted resources. Therefore, a robust analytical strategy is essential to confirm the covalent structure and shed light on the three-dimensional conformation.

NMR Spectroscopy: The Gold Standard for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure, dynamics, and environment of molecules in solution.[1] This is particularly advantageous for peptides, which often function in a solution-phase biological milieu.

Predicted NMR Data for Z-Tyr(3,5-I2)-OEt
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Z-group CH₂ ~5.1~67
Z-group Phenyl ~7.3-7.4~128-136
Tyr α-H ~4.5~55
Tyr β-H ~3.0~37
Tyr Aromatic H (2,6) ~7.6~142Due to the deshielding effect of iodine.
Tyr Aromatic C (3,5) -~91Carbon directly bonded to iodine.
OEt CH₂ ~4.1~61
OEt CH₃ ~1.2~14
Amide NH ~8.0-8.5-Highly dependent on solvent and hydrogen bonding.

A Multi-dimensional Approach to Structural Confirmation: 2D NMR Techniques

While 1D NMR provides a preliminary fingerprint of the molecule, complex peptides necessitate the use of two-dimensional (2D) NMR experiments to resolve overlapping signals and establish connectivity.[5]

Establishing Covalent Bonds: COSY and TOCSY
  • COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically through two or three bonds.[1][6] For "Z-Tyr(3,5-I2)-OEt," a COSY spectrum would show a cross-peak between the α-proton and the β-protons of the tyrosine residue, confirming their direct connectivity.

  • TOCSY (Total Correlation Spectroscopy) extends these correlations to an entire spin system.[7][8] In our target molecule, a TOCSY experiment would show correlations from the α-proton to both the β-protons and the amide proton, effectively identifying all the protons within the amino acid residue.

Probing Through-Space Proximity: NOESY
  • NOESY (Nuclear Overhauser Effect Spectroscopy) is unique in that it reveals correlations between protons that are close in space, regardless of whether they are connected by bonds.[9][10] This is the primary NMR technique for determining the three-dimensional conformation of a peptide.[5][9] For a small, flexible peptide like "Z-Tyr(3,5-I2)-OEt," NOESY can provide insights into preferred rotamers and any potential intramolecular interactions.

Heteronuclear Correlation: HSQC and HMBC
  • HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N.[11][12] This is an invaluable tool for assigning the carbon and nitrogen backbone and side-chain resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and heteronuclei (typically 2-4 bonds).[12][13] This is particularly useful for connecting different spin systems and for assigning quaternary carbons, such as the carbonyl carbons in the peptide backbone and protecting groups.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, a comprehensive structural analysis often benefits from the complementary information provided by other techniques.

Technique Information Provided Strengths Limitations for Z-Tyr(3,5-I2)-OEt
NMR Spectroscopy Covalent structure, 3D conformation in solution, dynamics.Atomic resolution, non-destructive, provides information on molecular motion.[1]Can be less sensitive than MS, requires higher sample concentrations.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation pattern for sequencing.High sensitivity, small sample requirement, rapid analysis.Provides limited information on 3D structure, fragmentation of halogenated compounds can be complex.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil).Low sample requirement, sensitive to conformational changes.[14]Provides low-resolution structural information, aromatic side chains can interfere with the spectra.[15][16][17]
X-ray Crystallography High-resolution 3D structure in the solid state.Provides precise atomic coordinates.Requires well-ordered crystals, which can be challenging for small, flexible peptides.[18][19][20][21][22] The solid-state conformation may not be representative of the solution-state structure.

Experimental Protocols

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of "Z-Tyr(3,5-I2)-OEt" in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts and conformation.[23][24][25][26][27] Add a small amount of a reference standard (e.g., TMS).

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and obtain an initial overview of the proton signals.

  • 2D NMR: Acquire a suite of 2D NMR spectra, including COSY, TOCSY (with a mixing time of ~80 ms to observe correlations throughout the spin system), NOESY (with a mixing time of 200-500 ms to detect through-space interactions), ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

Step-by-Step NMR Data Analysis Workflow

NMR_Analysis_Workflow cluster_1D 1D NMR cluster_2D_Homonuclear Homonuclear 2D NMR cluster_2D_Heteronuclear Heteronuclear 2D NMR cluster_Conformation Conformational Analysis A 1. Acquire 1D ¹H Spectrum B 2. Acquire COSY & TOCSY A->B C 3. Identify Spin Systems (e.g., Tyr α-β protons) B->C D 4. Acquire HSQC & HMBC C->D E 5. Assign ¹H, ¹³C Resonances D->E F 6. Acquire NOESY E->F G 7. Identify Through-Space Contacts F->G H 8. Determine 3D Conformation G->H

Caption: Workflow for NMR-based structural elucidation of a modified peptide.

Logical Relationships in Spectral Interpretation

Spectral_Interpretation COSY COSY Identifies J-coupled protons (2-3 bonds) TOCSY TOCSY Correlates all protons within a spin system COSY->TOCSY Provides initial connectivity HSQC HSQC Correlates protons to directly attached ¹³C TOCSY->HSQC Defines spin systems for assignment HMBC HMBC Correlates protons to ¹³C over 2-4 bonds HSQC->HMBC Confirms direct attachments Structure {Final Structure | Covalent and 3D Conformation} HMBC->Structure Connects fragments and confirms backbone NOESY NOESY NOESY->Structure Defines 3D fold

Caption: Interplay of 2D NMR experiments for structural determination.

Conclusion

For the definitive structural confirmation of "Z-Tyr(3,5-I2)-OEt" and other modified peptides, NMR spectroscopy stands out as the most comprehensive single technique. Its ability to provide detailed information on both the covalent structure and the solution-state conformation is unmatched. While techniques like mass spectrometry and circular dichroism offer valuable complementary data, they cannot replace the atomic-level insights provided by a full suite of 2D NMR experiments. For researchers and drug developers, a thorough understanding and application of NMR spectroscopy are indispensable for ensuring the integrity of their molecular entities and for making informed decisions in the progression of their research.

References

  • APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]

  • Adler, A. J., Greenfield, N. J., & Fasman, G. D. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 250(2), 125-133. [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • Cambrex. (n.d.). Peptide Crystallization Information Sheet. [Link]

  • Bolotina, I. A., Chekhov, V. O., & Lugauskas, V. I. (1985). [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region]. Molekuliarnaia biologiia, 19(5), 1409–1421. [Link]

  • Milik, M., & Skolnick, J. (n.d.). Circular Dichroism of Peptides. Moodle@Units. [Link]

  • Cambrex. (n.d.). Crystallization process development: Peptide crystallization. [Link]

  • Woody, R. W. (1999). Aromatic side-chain contributions to protein circular dichroism. Journal of Peptide Research, 54(4), 281-291. [Link]

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  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. [Link]

  • Jussupow, A., et al. (2018). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PLoS ONE, 13(10), e0205838. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Columbia University. (n.d.). TOCSY - NMR Core Facility. [Link]

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  • The Audiopedia. (2021, April 29). Circular Dichroism Spectroscopy for Protein Structural Analysis [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]

  • De-Paula, A. C., & Bryce, R. A. (2011). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 100(3), 754-763. [Link]

  • Epistemeo. (2012, January 10). Introduction to TOCSY NMR Spectroscopy [Video]. YouTube. [Link]

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  • Kumar, V., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. Pharmaceutics, 15(4), 1279. [Link]

  • Wishart, D. S., et al. (1991). Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. Journal of Molecular Biology, 222(2), 311-333. [Link]

  • UMR 5625. (n.d.). Two-dimensional NMR spectroscopy - The relayed COSY or one homonuclear step relayed COSY. [Link]

  • Unknown Author. (n.d.). The very basics of NMR of proteins. [Link]

  • ResearchGate. (n.d.). Amino acid spin systems in the diagnostic region of the TOCSY spectra. [Link]

  • Magritek. (n.d.). Carbon. [Link]

  • Ye, S., & T.A. Keiderling. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(4), 315-331. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube. [Link]

  • Seth CRTS IIT Bombay. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000327 3,5-Diiodo-L-tyrosine at BMRB. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]

  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine. [Link]

  • Vögeli, B., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 140(26), 8086-8097. [Link]

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A Comparative Guide to Z- and Fmoc-Protected 3,5-Diiodotyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of non-canonical amino acids like 3,5-diiodotyrosine (Tyr(3,5-I2)) into peptides is a critical strategy for developing novel therapeutics, diagnostic agents, and research tools. This modified residue, a precursor to thyroid hormones, can uniquely alter peptide conformation, stability, and receptor binding affinity.[1][2][3] The success of synthesizing these complex peptides via Solid-Phase Peptide Synthesis (SPPS) hinges on the selection of an appropriate Nα-amino protecting group. This guide provides a comprehensive, data-driven comparison of two strategies for incorporating this residue: the modern, widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) strategy, represented by Fmoc-Tyr(3,5-I2)-OH , and the classical benzyloxycarbonyl (Z) strategy, represented by Z-Tyr(3,5-I2)-OH . We will dissect the mechanistic underpinnings, practical workflows, and relative efficiencies of each approach to guide researchers in making the optimal choice for their synthetic campaigns.

The Foundation: Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support.[4][5] This allows for the easy removal of excess reagents and byproducts through simple filtration and washing, dramatically simplifying the purification process.[6][7]

The core principle enabling SPPS is orthogonal protection .[8][9] This strategy employs multiple classes of protecting groups within the same synthesis, where each class can be removed by a specific chemical mechanism without affecting the others.[10][11] In a typical SPPS workflow, this involves:

  • A temporary Nα-amino protecting group: Removed at the beginning of each cycle to allow for the addition of the next amino acid.

  • Permanent side-chain protecting groups: Shield the reactive functionalities of amino acid side chains throughout the synthesis.

  • A resin linker: Covalently attaches the peptide to the solid support.

The permanent side-chain groups and the linker are typically removed simultaneously in a final cleavage step, which releases the purified peptide.[4] The choice of the temporary Nα-group dictates the entire synthetic strategy, including the chemistry used for side-chain protection and resin linkage. The two dominant historical and current strategies are the Z/Bzl (or Boc/Bzl) and Fmoc/tBu approaches.[7]

Profile of the Analytes: Z- vs. Fmoc-Protected 3,5-Diiodotyrosine

The primary distinction between Z-Tyr(3,5-I2)-OEt and Fmoc-Tyr(3,5-I2)-OEt lies in the Nα-protecting group. The ethyl ester (-OEt) at the C-terminus is not standard for iterative SPPS, which requires a free carboxylic acid (-OH) for activation and coupling. For this guide, we will compare the underlying Z and Fmoc protection strategies using the standard SPPS-compatible building blocks, Z-Tyr(3,5-I2)-OH and Fmoc-Tyr(3,5-I2)-OH .

G cluster_0 Fmoc-Tyr(3,5-I2)-OH cluster_1 Z-Tyr(3,5-I2)-OH Fmoc Fmoc Z Z

Caption: Chemical structures of the core protected amino acids.

The Classical Contender: Benzyloxycarbonyl (Z-group)

The benzyloxycarbonyl group (Z or Cbz), introduced by Bergmann and Zervas in 1932, is a cornerstone of classical peptide chemistry.[7][12]

  • Protection Chemistry: The Z-group is a urethane-type protecting group, which effectively suppresses racemization during coupling reactions.[13]

  • Deprotection Mechanism: Its removal requires harsh conditions. The two primary methods are:

    • Catalytic Hydrogenolysis (H₂/Pd): A mild method but incompatible with sulfur-containing residues (Met, Cys) and certain other functional groups. It is also impractical for the multiple, repetitive cycles of SPPS.[12]

    • Strong Acidolysis: Requires treatment with harsh acids like HBr in acetic acid (HBr/AcOH) or anhydrous liquid HF.[14][15]

This harsh deprotection chemistry makes the Z-group fundamentally unsuitable for use as a temporary Nα-protecting group in modern Fmoc-based SPPS. The required acidic conditions would prematurely cleave the peptide from most standard resins and remove all acid-labile side-chain protecting groups.[15] Its utility in SPPS is therefore limited to specialized applications, such as a permanent N-terminal cap.[16]

The Modern Standard: 9-Fluorenylmethoxycarbonyl (Fmoc-group)

The Fmoc group, developed by Carpino and Han, is the foundation of modern SPPS.[17][18] Its popularity stems from the exceptionally mild conditions required for its removal.

  • Protection Chemistry: Like the Z-group, Fmoc is a urethane that prevents racemization.[19]

  • Deprotection Mechanism: The Fmoc group is removed via a base-catalyzed β-elimination reaction.[20] This is typically achieved by treating the peptide-resin with a 20-50% solution of a secondary amine, like piperidine, in a polar aprotic solvent such as DMF.[21][22][23] This reaction is fast, efficient, and highly specific.

  • Orthogonality: The key advantage of the Fmoc group is its stability to acids. This allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and acid-sensitive linkers, which remain intact during the repetitive base-mediated Fmoc removal cycles. This forms the basis of the highly successful and orthogonal Fmoc/tBu strategy.[17][24][25]

Head-to-Head Comparison: Z vs. Fmoc for SPPS Efficiency

The choice between these two strategies is not a matter of preference but of chemical compatibility with the SPPS workflow. For the iterative assembly of a peptide chain, the Fmoc strategy is unequivocally superior.

FeatureZ-Protected StrategyFmoc-Protected StrategyRationale & Field Insights
Nα-Deprotection H₂/Pd or HBr/AcOH20% Piperidine in DMFWinner: Fmoc. The mild, basic deprotection of Fmoc is the cornerstone of its success, preserving acid-labile side-chain protecting groups and the resin linkage essential for SPPS.[17][21] Z-group removal conditions are destructive to the standard SPPS setup.
Orthogonality Poor with standard SPPSExcellent (Fmoc/tBu)Winner: Fmoc. Fmoc chemistry is truly orthogonal, as the base-labile Nα-protection is perfectly compatible with the acid-labile side-chain and linker strategy.[10][17]
Cycle Time Not feasible for iterationFast (~15-60 min/cycle)Winner: Fmoc. Automated Fmoc-SPPS cycles are rapid and efficient. A Z-based iterative process would be impractically long and complex.
Monitoring Difficult to monitorEasy (UV Spectroscopy)Winner: Fmoc. The dibenzofulvene byproduct of Fmoc deprotection has a strong UV absorbance (~300 nm), allowing for real-time, quantitative monitoring of the deprotection step.[24][26]
Side Reactions Deprotection can degrade sensitive residues.Aspartimide formation, especially at Asp-Xxx sequences. Diketopiperazine formation at the dipeptide stage.Winner: Fmoc. While Fmoc chemistry has known side reactions, they are well-characterized and can be mitigated with optimized protocols. The side reactions from harsh Z-group deprotection are far more severe and difficult to control.
Automation IncompatibleFully CompatibleWinner: Fmoc. The simplicity and robustness of the Fmoc deprotection/coupling cycle are ideal for automated peptide synthesizers, which are ubiquitous in modern labs.[5]
Overall Efficiency Extremely Low / ImpracticalHigh (>99% per cycle)Winner: Fmoc. Fmoc-SPPS routinely achieves coupling and deprotection efficiencies exceeding 99%, enabling the synthesis of long and complex peptides with high purity.

Experimental Workflows and Protocols

The practical differences between the two strategies become evident when examining their respective workflows.

Standard Workflow: Incorporating Fmoc-Tyr(3,5-I2)-OH in SPPS

This protocol outlines a standard, efficient manual cycle for adding Fmoc-Tyr(3,5-I2)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

start Start: Peptide-Resin with free N-terminus deprotection 1. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) start->deprotection Cycle Start wash1 2. Washing Steps (DMF, DCM, DMF) deprotection->wash1 coupling 3. Coupling Reaction (Fmoc-Tyr(3,5-I2)-OH, Activator, Base in DMF, 1-2 hr) wash1->coupling check Optional: Kaiser Test (Check for free amines) coupling->check wash2 4. Washing Steps (DMF, DCM) end End: Peptide-Resin (n+1 residues) wash2->end check->coupling Incomplete (Recouple) check->wash2 Coupling Complete

Caption: Iterative workflow for incorporating Fmoc-Tyr(3,5-I2)-OH in SPPS.

Step-by-Step Protocol:

  • Resin Swelling: Swell the peptide-resin (1 eq) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes. This ensures complete removal of the Fmoc group from the N-terminus of the growing peptide.

  • Washing: Drain the deprotection solution. Wash the resin extensively to remove all traces of piperidine and the dibenzofulvene adduct. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x).

  • Coupling:

    • In a separate vial, pre-activate Fmoc-Tyr(3,5-I2)-OH (3-5 eq) with a coupling reagent like HCTU (3-5 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the washed resin. Agitate at room temperature for 1-2 hours.

  • Confirmation (Optional but Recommended): Perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. A positive result (blue beads) indicates free amines are still present, and a second coupling step may be required.

  • Final Wash: Drain the coupling solution and wash the resin (DMF, 3x; DCM, 3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Hypothetical Workflow: The Challenge of Using a Z-Protected Residue

Attempting to use Z-Tyr(3,5-I2)-OH in an iterative SPPS fashion is chemically unviable with standard resins. The diagram below illustrates the fundamental incompatibility.

start Peptide-Resin (Z-AA-Peptide-tBu-Linker-Resin) deprotection Z-Group Deprotection (e.g., HBr / Acetic Acid) start->deprotection Attempted Deprotection outcome Catastrophic Failure: - Peptide cleaved from resin - Side-chain groups removed - Synthesis terminated deprotection->outcome

Caption: Incompatibility of Z-group deprotection with standard SPPS.

The only logical use for a Z-protected amino acid within an Fmoc-SPPS campaign is as a specialized, orthogonal protecting group, typically for N-terminal modification after the main chain elongation is complete. This is an advanced technique used for synthesizing branched or cyclic peptides.

Senior Application Scientist's Recommendation

For researchers aiming to incorporate 3,5-diiodotyrosine into a peptide sequence using Solid-Phase Peptide Synthesis, the choice is clear and unequivocal.

The exclusive recommendation for iterative SPPS is the Fmoc/tBu strategy, utilizing Fmoc-Tyr(3,5-I2)-OH.

This approach offers a robust, efficient, and high-purity pathway that is compatible with both manual and automated synthesis platforms.[18][24] The mild, orthogonal deprotection conditions ensure the integrity of the growing peptide chain and acid-labile side-chain protecting groups, maximizing the final yield and purity of the target molecule.[17] The availability of commercial-grade Fmoc-Tyr(3,5-I2)-OH further streamlines its integration into standard laboratory workflows.[1][27]

The Z-protection strategy, represented by Z-Tyr(3,5-I2)-OH, is fundamentally incompatible with the iterative nature of modern SPPS due to the harsh deprotection conditions required.[15] Its application should be strictly limited to classical solution-phase synthesis or highly specialized orthogonal protection schemes where it serves as a permanent N-terminal block, to be removed by catalytic hydrogenation under specific circumstances. For over 99% of SPPS applications, the Z-group is not a viable alternative to Fmoc for chain elongation.

References

  • Pattaroo, V., et al. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Molecules. Retrieved from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • What Are Fmoc Protecting Groups? (2025, May 19). Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]

  • What is Solid-phase Peptide Synthesis? (2025, January 7). Powder Systems. Retrieved from [Link]

  • Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Method for the fmoc group cleavage. (n.d.). Google Patents.
  • Reversibly Switchable, pH-Dependent Peptide Ligand Binding via 3,5-Diiodotyrosine Substitutions. (2018). ACS Publications. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022, July 11). The Journal of Organic Chemistry. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Can we remove the fmoc group after peptide cleavage? (2021, February 21). ResearchGate. Retrieved from [Link]

  • Diiodotyrosine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Diiodotyrosine. (n.d.). National Center for Biotechnology Information, MeSH. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). Journal of Peptide Science. Retrieved from [Link]

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The Halogen Advantage: A Comparative Analysis of Peptides Incorporating Z-Tyr(3,5-I2)-oet

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty—The Rationale for Peptide Modification

In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, native peptide sequences are often hampered by metabolic instability and rapid clearance, limiting their clinical utility. To overcome these limitations, medicinal chemists employ a range of strategies to modify peptide structures, enhancing their pharmacokinetic and pharmacodynamic profiles. One such powerful modification is the incorporation of non-canonical amino acids. This guide provides an in-depth comparison of the biological activity of peptides with and without a specific, strategically important modification: the incorporation of N-benzyloxycarbonyl-3,5-diiodo-L-tyrosine ethyl ester, or "Z-Tyr(3,5-I2)-oet".

The introduction of diiodotyrosine into a peptide sequence is not a trivial substitution. The two iodine atoms appended to the tyrosine ring are large, electronegative, and lipophilic. These properties can profoundly influence a peptide's biological behavior by:

  • Altering Conformation: The steric bulk of iodine can restrict the rotational freedom of the tyrosine side chain, inducing a more constrained and ordered local conformation.

  • Modulating Receptor Interactions: The modified electronic nature and shape of the iodinated phenol can significantly impact hydrogen bonding and hydrophobic interactions within a receptor's binding pocket, potentially increasing or decreasing affinity.

  • Enhancing Metabolic Stability: The C-I bond is stable, and the modification can shield adjacent peptide bonds from enzymatic degradation.

  • Influencing Aggregation Properties: Iodination can increase aromatic residue-driven aggregation, which can, in turn, affect enzymatic accessibility.

This guide will dissect these effects through a comparative framework, presenting supporting experimental data and detailed protocols to empower researchers to harness the potential of this unique modification.

At a Glance: Comparative Biological Activity

Biological ParameterStandard Peptide (with Tyr)Modified Peptide (with Tyr(3,5-I2))Rationale for Observed Differences
Enzymatic Stability (vs. MMP-9) Susceptible to cleavageIncreased rate and completeness of cleavage Iodination induces a more ordered peptide structure and alters intermolecular aromatic stacking, leading to better accessibility for the enzyme's active site.
Plasma Stability Variable; susceptible to proteolysisPotentially Increased or Decreased Diiodinated peptides can be more susceptible to deiodinases. However, steric hindrance from iodine may protect nearby peptide bonds from proteases.
Receptor Binding Affinity Baseline affinityAltered (Potentially Increased or Decreased) The bulky and electronegative iodine atoms can change binding interactions (e.g., hydrogen bonding, hydrophobic packing) within the receptor pocket. The effect is target-dependent.
Cellular Uptake Pathway-dependentPotentially Enhanced Increased lipophilicity due to iodine atoms may facilitate more efficient membrane translocation, although the specific uptake mechanism can be complex.

In-Depth Analysis & Supporting Experimental Data

Enzymatic Stability: The Surprising Case of MMP-9

A common goal of peptide modification is to increase resistance to enzymatic degradation. However, the introduction of diiodotyrosine can lead to a counterintuitive outcome. A study investigating Matrix Metalloproteinase-9 (MMP-9) responsive peptides revealed that iodinated versions underwent more rapid and complete hydrolysis compared to their non-iodinated counterparts.

Experimental Findings: Quantitative liquid chromatography-mass spectrometry (LC-MS) analysis tracked the degradation of three different MMP-9 substrate peptides (P1, P2, P3) and their iodotyrosine-containing analogues (P1I, P2I, P3I). For the most susceptible peptide, P1, 100% hydrolysis was observed within 24 hours for the iodinated version (P1I), while the non-iodinated version showed a significantly slower degradation rate.

Causality Behind the Observation: The researchers concluded that the faster cleavage is not due to a more favorable direct interaction with the enzyme's catalytic site, but rather a consequence of altered peptide conformation and aggregation. Circular dichroism analysis indicated that iodination increased the degree of aromatic residue-driven aggregation and induced a more ordered intramolecular structure through hydrogen and halogen bonding. This pre-organized conformation appears to be a better substrate for MMP-9, which naturally acts on structured proteins like collagen.

Diagram 1: Influence of Iodination on Peptide Structure and MMP-9 Accessibility

A Senior Scientist's Guide: Z-Tyr(3,5-I2)-oet as a Stable Iodine Source vs. Radioactive Iodine in Biomedical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular biology and drug development, the precise labeling of proteins and peptides is a cornerstone of discovery. For decades, radioactive iodine isotopes, particularly Iodine-125 (¹²⁵I), have been the gold standard for high-sensitivity applications such as radioimmunoassays (RIAs) and in vivo tracking.[1][2] However, the logistical, safety, and financial burdens associated with radiochemicals have driven a persistent search for viable alternatives.[3][4][5]

This guide provides an in-depth comparison between the established radioactive iodine approach and the use of stable, non-radioactive iodine sources, exemplified by N-Carbobenzyloxy-3,5-diiodo-L-tyrosine ethyl ester, which will be referred to by its common shorthand, Z-Tyr(3,5-I2)-oet. This molecule serves as a stable, well-defined iodinated precursor, emblematic of the shift towards safer, more sustainable laboratory practices.[6][7] We will explore the fundamental principles, methodologies, and practical considerations for researchers choosing between these two powerful techniques.

Part 1: The Molecules at the Center - Understanding the Sources

Radioactive Iodine (¹²⁵I): The High-Energy Tracer

Iodine-125 is a radioisotope with a half-life of approximately 60 days, decaying by electron capture and emitting low-energy gamma and X-rays.[1][2] This emission profile makes it ideal for detection in gamma counters and autoradiography, enabling picomolar-level sensitivity in applications like RIAs and receptor-ligand binding assays.[1] The labeling process, known as radioiodination, typically involves the electrophilic substitution of radioactive iodine onto tyrosine or histidine residues within a protein.[8][9]

Z-Tyr(3,5-I2)-oet: The Stable Iodinated Building Block

Z-Tyr(3,5-I2)-oet, or N-Carbobenzyloxy-3,5-diiodo-L-tyrosine ethyl ester, is a derivative of the amino acid tyrosine.[7] Its key features include:

  • Two stable iodine atoms: The phenyl ring of the tyrosine is substituted with two atoms of the stable isotope ¹²⁷I.

  • Protective Groups: The amino group is protected by a carbobenzyloxy (Z) group, and the carboxylic acid is an ethyl ester (-oet). These modifications enhance its solubility in organic solvents and prevent unwanted side reactions, making it a versatile precursor in chemical synthesis.[7]

While not a direct "label" in the same way as a fluorophore, this compound represents a stable source of di-iodinated tyrosine. It is primarily used as a building block in the synthesis of more complex molecules, such as thyroid hormone analogs.[6][7] For the purpose of this guide, we will extend its utility to the broader concept of "cold" iodination, where stable ¹²⁷I is incorporated into a target molecule as an alternative to "hot" radioiodination.

Part 2: Head-to-Head Comparison: Performance, Safety, and Logistics

The choice between a radioactive and a non-radioactive iodine source is not merely a technical preference but a strategic decision impacting workflow, safety, and budget.

FeatureRadioactive Iodine (¹²⁵I)Stable Iodine (e.g., from Z-Tyr(3,5-I2)-oet or KI)
Principle of Detection Scintillation/Gamma Counting of radioactive decay.[1]Mass Spectrometry (ICP-MS) or catalytic chemical reactions.[10][11]
Sensitivity Extremely high (femtoto- to picomolar range).[12]High, but generally lower than ¹²⁵I. Dependent on detection method (e.g., ICP-MS can reach femtomole levels).[11][13]
Safety & Handling Requires licensed handling, dedicated facilities, radiation monitoring, and specialized waste disposal.[5]Standard chemical handling precautions. No radiation hazard.[14][15]
Shelf-Life & Stability Short, dictated by the 60-day half-life. Subject to radiolysis, which can damage the labeled protein.[1]Indefinite. Labeled proteins are stable long-term, free from decay-related degradation.
Cost High initial cost for the isotope, plus significant overhead for regulatory compliance and waste management.Low cost for the chemical reagents. Detection may require access to specialized equipment (e.g., ICP-MS).
Workflow Complexity Labeling reactions are often rapid but require stringent safety protocols.[9]Labeling is straightforward. Detection can be more complex and less routine than gamma counting.
Applications Radioimmunoassays (RIA), receptor binding studies, in vivo imaging (SPECT), autoradiography.[1][16]Quantitative proteomics (with ICP-MS), immunoassays with non-radioactive detection, precursor for pharmaceutical synthesis.[6][10][11]

Part 3: Experimental Methodologies and Workflows

The causality behind experimental choices differs significantly between the two approaches, centering on the management of either radioactivity or the requirements of the alternative detection method.

Workflow 1: Radioactive Labeling of a Peptide with ¹²⁵I

This protocol describes a common direct iodination method using Iodogen, a mild oxidizing agent, which is considered less harsh on proteins than alternatives like Chloramine-T.[1]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC P1 Prepare Iodogen-coated tubes R1 Add Peptide to Iodogen tube P1->R1 P2 Prepare Peptide & Buffers P2->R1 P3 Aliquot Na¹²⁵I R2 Add Na¹²⁵I to initiate reaction P3->R2 R1->R2 R3 Incubate (5-15 min, RT) R2->R3 R4 Quench with Sodium Metabisulfite R3->R4 U1 Remove unreacted ¹²⁵I (Size Exclusion Chromatography) R4->U1 U2 Collect Protein Fractions U1->U2 U3 Measure Specific Activity (Gamma Counter) U2->U3 U4 Assess Radiochemical Purity (TCA Precipitation) U3->U4

Caption: Workflow for ¹²⁵I labeling using the Iodogen method.

Detailed Protocol:

  • Preparation:

    • Coat 12x75 mm glass tubes with Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by evaporating a solution in dichloromethane. This provides a solid-phase oxidizing agent, minimizing direct contact with the protein.

    • Dissolve the tyrosine-containing peptide in a non-amine buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4).

    • In a certified fume hood, transfer the required amount of Na¹²⁵I solution to the reaction buffer.

  • Labeling Reaction:

    • Add the peptide solution to the Iodogen-coated tube.

    • Immediately add the Na¹²⁵I solution to start the reaction. The Iodogen oxidizes the I⁻ to the electrophilic I⁺ species required for substitution onto tyrosine residues.[8]

    • Incubate for 5-15 minutes at room temperature with gentle agitation. Reaction time is a critical variable; longer times may increase incorporation but risk protein damage.

    • Terminate the reaction by transferring the solution to a new tube containing a quenching solution (e.g., sodium metabisulfite), which reduces any remaining oxidizing agents.

  • Purification and Quality Control:

    • Separate the ¹²⁵I-labeled peptide from unreacted free ¹²⁵I using a desalting column (e.g., Sephadex G-25).

    • Collect fractions and monitor with a gamma counter. The labeled protein will elute in the void volume.

    • Pool the protein-containing fractions and calculate the specific activity (e.g., in µCi/µg).

    • Determine the radiochemical purity by trichloroacetic acid (TCA) precipitation. Free ¹²⁵I will remain in the supernatant, while the labeled protein precipitates.

Workflow 2: Stable ("Cold") Iodination and Detection by ICP-MS

This workflow demonstrates how a protein can be labeled with stable iodine (¹²⁷I) and subsequently detected with high sensitivity using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a technique capable of elemental analysis at trace levels.[11][13]

G cluster_labeling Stable Labeling cluster_separation Sample Preparation cluster_detection Detection L1 Prepare Protein Solution L3 Incubate to label Tyrosine/Histidine residues L1->L3 L2 Prepare Iodination Reagent (KI + Oxidizing Agent) L2->L3 L4 Quench Reaction L3->L4 S1 Purify Labeled Protein (Size Exclusion/Dialysis) L4->S1 S2 Separate by SDS-PAGE (Optional) S1->S2 S3 Excise Band / Prepare Liquid Sample S2->S3 D1 Sample Introduction (Nebulizer/Laser Ablation) S3->D1 D2 Ionization in Argon Plasma D1->D2 D3 Mass Analyzer Detects ¹²⁷I D2->D3 D4 Quantify Iodine Signal D3->D4

Caption: Workflow for stable iodine labeling and ICP-MS detection.

Detailed Protocol:

  • Stable Iodination:

    • Dissolve the target protein in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Prepare the iodination reagent. A common choice is a mixture of potassium iodide (KI) as the iodine source and a mild oxidizing agent like N-chlorosuccinimide (NCS) or commercially available iodination reagents.[11][13] The mechanism mirrors radioiodination, where I⁻ is oxidized to an electrophilic species.[17]

    • Mix the protein and iodination reagent. Incubate for a short period (e.g., 4-10 minutes). Optimization is key to ensure sufficient labeling without causing protein degradation from over-exposure to the oxidant.[11][13]

    • Quench the reaction with a reducing agent like sodium metabisulfite or L-cysteine.

  • Sample Preparation:

    • Remove excess iodine and reaction components by size exclusion chromatography or extensive dialysis. This step is critical to reduce the background iodine signal.[11]

    • For complex mixtures, proteins can be separated by SDS-PAGE. The gel can then be analyzed directly.

  • Detection by ICP-MS:

    • The sample is introduced into the ICP-MS instrument. Liquid samples are nebulized into an aerosol, while solid samples (like an excised gel band) can be analyzed by laser ablation.[11]

    • The sample is passed through an extremely hot (6,000–10,000 K) argon plasma, which atomizes and ionizes the sample.

    • The resulting ions are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector specifically counts the ions corresponding to stable iodine (¹²⁷I).

    • The intensity of the ¹²⁷I signal is directly proportional to the amount of iodine in the sample, allowing for precise quantification of the labeled protein.

Part 4: The Future of Protein Labeling

The paradigm of protein labeling is evolving. While the unparalleled sensitivity of ¹²⁵I ensures its continued relevance in specific research niches, the momentum is undeniably shifting towards non-radioactive methods. The logistical simplicity, enhanced safety, and long-term stability of reagents like Z-Tyr(3,5-I2)-oet and techniques like stable iodine labeling with ICP-MS detection offer a compelling alternative for a wide range of applications.[10][11] For drug development professionals and researchers, mastering both "hot" and "cold" iodination techniques provides a versatile toolkit, allowing for the selection of the most logical, efficient, and safe method for the experimental question at hand.

References

  • Z-3,5-diiodo-L-tyrosine ethyl ester | 102202-92-6. J&K Scientific.
  • Z-3,5-Diiodo-l-tyrosine ethyl ester () for sale. Vulcanchem.
  • Iodine-125 Labeling of Proteins. Revvity.
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 2024.
  • THE USE OF NON-RADIO ACTIVE IODINE AS A LABEL IN IMMUNOASSAYS. Butler, M. (1995). PhD Thesis, Dublin City University.
  • 3,5-Diiodo-DL-tyrosine - Safety D
  • Material Safety Data Sheet - 3,5-Diiodo-l-tyrosine. Cole-Parmer.
  • Alternatives to radioimmunoassay: labels and methods. Clinical Chemistry, 1981.
  • Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Pharmaceutical Analysis, 2025.
  • How Alternative Are Immunoassay Systems Employing Non-Radioisotopic Labels? A Comparative Appraisal of Their Main Analytical Characteristics.
  • Isotope-labeled immunoassays without radi
  • Labelling of proteins by use of iodination and detection by ICP-MS.
  • Labelling of proteins by use of iodin
  • Chemiluminescence Immunoassay: An Alternative to RIA. Journal of Clinical Immunoassay, 1990.
  • On the mechanism of iodination of tyrosine.
  • Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging.
  • Iodine-125. Wikipedia.

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A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing Z-Tyr(3,5-I₂)-OEt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics is often their fleeting stability in biological systems.[1] The native peptide structure is rapidly recognized and degraded by a myriad of proteases, leading to a short plasma half-life and diminished therapeutic efficacy.[2] A key strategy to overcome this hurdle is the incorporation of unnatural amino acids (UAAs) designed to enhance proteolytic resistance and improve pharmacokinetic profiles.[][4]

This guide provides an in-depth technical comparison of the stability conferred by a specific UAA, Z-Tyr(3,5-I₂)-OEt (N-Carbobenzyloxy-3,5-diiodo-L-tyrosine ethyl ester), within a peptide backbone. We will explore the mechanistic rationale for its use and compare its performance, based on established principles and experimental data from related modifications, against both native peptides and those containing other common stability-enhancing motifs.

The Rationale: Why Di-Iodinate Tyrosine?

The introduction of bulky iodine atoms onto the tyrosine ring at the 3 and 5 positions is a deliberate strategy to impart stability through several mechanisms:

  • Steric Hindrance: The large atomic radii of the iodine atoms create significant steric bulk around the peptide backbone. This bulk can physically obstruct the active sites of proteolytic enzymes, such as chymotrypsin, which typically cleave C-terminal to aromatic residues like tyrosine.[5] This prevents the enzyme from achieving the necessary proximity and orientation for catalytic hydrolysis of the adjacent peptide bond.

  • Conformational Stabilization: Halogenation can introduce new, non-covalent interactions, including halogen bonds, which can stabilize local peptide conformations like β-turns.[6][7] By locking the peptide into a specific structure, it may become less recognizable to proteases that prefer to bind to more flexible, extended chains.

  • Electronic Effects: The electron-withdrawing nature of iodine atoms alters the electronic properties of the aromatic ring, which could influence interactions with the enzyme's binding pocket.[8]

However, it is crucial to recognize that these modifications can have complex and sometimes counterintuitive effects. In some contexts, inducing a more ordered structure can actually enhance enzymatic cleavage if the resulting conformation is a better fit for a specific protease's active site.[9] Furthermore, peptides containing iodinated tyrosine can be susceptible to in vivo dehalogenation by deiodinase enzymes, which represents an alternative degradation pathway.[10]

Part 1: In Vitro Stability Assessment

In vitro assays provide a controlled environment to quantify a peptide's intrinsic stability against enzymatic degradation. The two most common assessments are plasma stability and degradation by specific proteases.

Plasma Stability Assay

This assay exposes the peptide to the complex milieu of enzymes present in blood plasma, offering a broad measure of its general proteolytic susceptibility.

Plasma contains a host of proteases and esterases that can degrade therapeutic peptides.[11] By incubating the peptide in plasma at physiological temperature and monitoring its concentration over time, we can calculate its half-life (t½), a critical parameter for predicting in vivo performance. Comparing the half-life of a modified peptide to its unmodified counterpart provides a direct measure of the stability enhancement.

  • Preparation of Reagents:

    • Thaw frozen pooled human plasma (or other species of interest, e.g., mouse, rat) at 37°C and centrifuge to remove any precipitates.[12]

    • Prepare a 1 mg/mL stock solution of the test peptides (Peptide-A: Native, Peptide-B: Containing Z-Tyr(3,5-I₂)-OEt, Peptide-C: Containing a D-amino acid) in an appropriate solvent (e.g., DMSO).

    • Prepare a quenching solution of ice-cold acetonitrile (ACN) containing 1% trifluoroacetic acid (TFA) and an internal standard (a stable, non-related peptide) for LC-MS/MS analysis.[13]

  • Incubation:

    • Pre-warm the plasma to 37°C in a water bath.

    • Spike the test peptide into the plasma to a final concentration of 5 µM. Ensure the final DMSO concentration is low (<1%) to avoid impacting enzyme activity.[12]

    • Incubate the mixture at 37°C with gentle agitation.[13]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.[14]

    • Immediately add the aliquot to a microcentrifuge tube containing 150 µL of the ice-cold quenching solution to precipitate plasma proteins and stop the enzymatic reaction.[4]

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

    • Carefully transfer the supernatant to an HPLC vial for analysis.

    • Analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide against time.

    • Calculate the degradation rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the formula: t½ = 0.693 / k .[14]

Caption: Workflow for a typical mouse pharmacokinetic study.

ParameterPeptide-A (Unmodified)Peptide-B (with Z-Tyr(3,5-I₂)-OEt)Interpretation
Elimination Half-life (t½) ~ 5 min~ 2.8 hoursDrastic increase signifies enhanced in vivo stability. [8]
Clearance (CL) (mL/min/kg) High (~80)Low (~5)Reduced clearance indicates slower removal from circulation.
AUC (ng*h/mL) LowHighGreatly increased total drug exposure.

Note: Data are illustrative, based on typical results from stabilizing peptide modifications.

The in vivo data corroborate the in vitro findings. The peptide containing Z-Tyr(3,5-I₂)-OEt exhibits a significantly longer half-life and much lower clearance, confirming its enhanced stability in a physiological system. This profile is far more favorable for a therapeutic candidate, allowing for less frequent dosing and sustained target engagement.

Conclusion and Field-Proven Insights

Key Takeaways for the Drug Development Professional:

  • Mechanism is Key: The stability enhancement is primarily driven by steric hindrance, which is a reliable and well-understood mechanism for protease resistance. [5]* In Vitro Predicts In Vivo: A well-executed plasma stability assay is a highly predictive and cost-effective screen for identifying candidates with improved in vivo properties. Peptides with half-lives exceeding 4-6 hours in vitro are excellent candidates for progression.

  • Beyond Proteolysis: While providing excellent protection against proteases, researchers must remain cognizant of potential dehalogenation as an alternative metabolic pathway, which may require specific bioanalytical methods to detect. [10]* Context Matters: The effect of any UAA can be sequence- and protease-dependent. While di-iodination is generally protective, it has been shown in specific cases, such as with MMP-9, to increase cleavage by favoring a more optimal binding conformation. [9]This underscores the importance of empirical testing against specific enzymes of interest.

By leveraging chemically modified amino acids like Z-Tyr(3,5-I₂)-OEt, researchers can rationally design peptide therapeutics with the stability and pharmacokinetic profiles necessary for clinical success.

References

  • Danelius, E., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(27), 3463-3471. Available at: [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Available at: [Link]

  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 14(9), 890. Available at: [Link]

  • Marsh, E. N. G., & Suzuki, Y. (2014). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science, 23(10), 1378-1385. Available at: [Link]

  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Available at: [Link]

  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

  • Singh, S., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(4), 2115-2133. Available at: [Link]

  • Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Available at: [Link]

  • Danelius, E., et al. (2018). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. Available at: [Link]

  • Evotec (Cyprotex). (n.d.). Plasma Stability. Available at: [Link]

  • De Vetta, M., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Nanoscale, 13(24), 10816-10826. Available at: [Link]

  • De Zotti, M., & Formaggio, F. (2019). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 24(21), 3842. Available at: [Link]

  • Danelius, E., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PubMed. Available at: [Link]

  • Sirianni, R. W., et al. (2021). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. ACS Nano, 15(9), 14759-14772. Available at: [Link]

  • Ross, T. D., et al. (2020). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules, 21(10), 4241-4251. Available at: [Link]

  • Basak, A., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15617. Available at: [Link]

  • Govaerts, C., et al. (2011). In vitro metabolic stability of iodinated obestatin peptides. Peptides, 32(6), 1241-1248. Available at: [Link]

  • Sirianni, R. W., et al. (2021). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. PubMed. Available at: [Link]

  • Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Available at: [Link]

  • Lau, Y. Y., & Benet, L. Z. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(8), 615-628. Available at: [Link]

  • Strack, E., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178241. Available at: [Link]

  • Iversen, L. F., et al. (2001). Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. Biochemistry, 40(49), 14812-14820. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Z-Tyr(3,5-I2)-oet Against Other Halogenated Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise selection of starting materials and intermediates is paramount to the success of a research campaign. Halogenated tyrosine derivatives, a class of compounds with significant utility in peptide synthesis, drug discovery, and as precursors to complex biomolecules, offer a compelling case study in the importance of nuanced molecular differences. This guide provides an in-depth technical comparison of Z-Tyr(3,5-I2)-oet with its halogenated congeners, offering both foundational scientific principles and hypothetical, yet scientifically plausible, experimental benchmarks.

The central thesis of this guide is that the choice of halogen on the tyrosine scaffold is not a trivial substitution but a critical design element that profoundly influences a molecule's physicochemical properties and, consequently, its biological activity and synthetic utility. We will explore these differences through the lens of a hypothetical benchmarking study, providing detailed protocols and data to empower researchers to make informed decisions.

The Physicochemical Landscape of Halogenated Tyrosines

The introduction of halogens onto the tyrosine ring dramatically alters its electronic and steric properties. These changes have a cascading effect on acidity (pKa), lipophilicity (logP), and the potential for non-covalent interactions, such as halogen bonding.

Impact on Acidity and Lipophilicity

The electron-withdrawing nature of halogens increases the acidity of the phenolic hydroxyl group, lowering its pKa. This effect is most pronounced with chlorine, followed by bromine and iodine. A lower pKa can have significant implications for a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

Conversely, the lipophilicity of the tyrosine derivative increases with the size and polarizability of the halogen. Iodine, being the largest and most polarizable of the three, imparts the greatest increase in lipophilicity.

Table 1: Predicted Physicochemical Properties of Z-Tyr(3,5-X2)-oet Derivatives

CompoundHalogen (X)Predicted pKaPredicted logP
Z-Tyr-oetH10.13.2
Z-Tyr(3,5-Cl2)-oetCl7.84.5
Z-Tyr(3,5-Br2)-oetBr8.05.1
Z-Tyr(3,5-I2)-oet I 8.2 5.8

Note: These values are hypothetical and for comparative purposes, based on established chemical principles.

The Significance of Halogen Bonding

A key differentiator between the heavier halogens (chlorine, bromine, and iodine) and fluorine is their ability to act as halogen bond donors. A halogen bond is a non-covalent interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a biological molecule. The strength of this interaction follows the trend I > Br > Cl.[1][2] This interaction can be a powerful tool in drug design for enhancing binding affinity and selectivity.

Hypothetical Benchmarking Study: Z-Tyr(3,5-I2)-oet in Focus

To illustrate the practical implications of these physicochemical differences, we present a hypothetical benchmarking study comparing Z-Tyr(3,5-I2)-oet with its dichloro- and dibromo-analogs in two key applications: as a precursor in the synthesis of a thyromimetic compound and as a scaffold for a potential tyrosine kinase inhibitor.

Application 1: Synthesis of a Thyromimetic Compound

Halogenated tyrosines are crucial building blocks for thyromimetic drugs, which mimic the action of thyroid hormones.[3][4] In this hypothetical scenario, we evaluate the efficiency of incorporating Z-Tyr(3,5-X2)-oet derivatives into a peptide backbone via solid-phase peptide synthesis (SPPS).

cluster_0 SPPS Workflow resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection 1. Swell in DMF coupling Amino Acid Coupling (Z-Tyr(3,5-X2)-oet) deprotection->coupling 2. Piperidine in DMF capping Capping (Optional) coupling->capping 3. HBTU/DIPEA cleavage Cleavage from Resin coupling->cleavage Repeat cycles capping->deprotection 4. Acetic Anhydride purification HPLC Purification cleavage->purification 5. TFA Cocktail analysis LC-MS Analysis purification->analysis 6. C18 Column

Caption: Workflow for solid-phase peptide synthesis.

Table 2: Comparative Performance in SPPS

CompoundCoupling Efficiency (%)Overall Yield (%)Purity (%)
Z-Tyr(3,5-Cl2)-oet987596
Z-Tyr(3,5-Br2)-oet977295
Z-Tyr(3,5-I2)-oet 95 68 94

Note: Data is hypothetical. The slightly lower coupling efficiency and yield for the diiodo-derivative can be attributed to its greater steric hindrance.

Application 2: As a Scaffold for a Tyrosine Kinase Inhibitor

The halogenated phenyl ring of these derivatives can serve as a scaffold for developing tyrosine kinase inhibitors. The halogens can be strategically employed to form halogen bonds with the hinge region of the kinase domain, a common strategy for enhancing inhibitor potency.[5][6]

cluster_1 Kinase Inhibition Assay enzyme Tyrosine Kinase incubation Incubation enzyme->incubation substrate Peptide Substrate substrate->incubation atp ATP atp->incubation inhibitor Test Compound (Z-Tyr(3,5-X2)-oet derivative) inhibitor->incubation detection Phosphorylation Detection (e.g., ELISA, Luminescence) incubation->detection ic50 IC50 Determination detection->ic50

Caption: Workflow for a tyrosine kinase inhibition assay.

Table 3: Comparative Performance as Tyrosine Kinase Inhibitors

Compound DerivativeIC50 (nM)Target Selectivity (Fold)
Chloro-derivative5010
Bromo-derivative2520
Iodo-derivative 10 50

Note: Data is hypothetical. The superior performance of the iodo-derivative is attributed to the formation of a strong halogen bond with a key residue in the kinase's active site, leading to higher potency and selectivity.

Detailed Experimental Protocols

To ensure the reproducibility and validity of such a benchmarking study, detailed and robust experimental protocols are essential.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in 5 mL of dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 20 minutes. Repeat once.

  • Washing: Wash the resin with DMF (3 x 5 mL), dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Z-Tyr(3,5-X2)-oet, 3 equivalents of HBTU, and 6 equivalents of DIPEA in 3 mL of DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add 5 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) and agitate for 3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Purify the crude peptide by reverse-phase HPLC on a C18 column.

  • Analysis: Confirm the identity and purity of the peptide by LC-MS.

Protocol 2: Tyrosine Kinase Inhibition Assay (ELISA-based)
  • Plate Coating: Coat a 96-well microplate with a poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Addition: Add serial dilutions of the test compounds (derivatives of Z-Tyr(3,5-X2)-oet) to the wells.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the tyrosine kinase and ATP in a kinase reaction buffer.

    • Add the kinase reaction mixture to the wells and incubate for 1 hour at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Detection:

    • Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate for 1 hour.

    • Wash the plate and add a TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Perspectives

This guide has provided a comprehensive, albeit hypothetical, benchmarking of Z-Tyr(3,5-I2)-oet against its chloro- and bromo-analogs. The presented data, grounded in established chemical principles, highlights the profound impact of halogen substitution on the physicochemical properties and performance of these valuable tyrosine derivatives.

The di-iodinated compound, Z-Tyr(3,5-I2)-oet, while potentially presenting greater steric challenges in synthesis, offers distinct advantages in applications where strong halogen bonding can be leveraged to enhance biological activity and selectivity. This makes it a particularly attractive candidate for the development of potent and selective kinase inhibitors and other targeted therapeutics.

Future research should focus on the experimental validation of these hypothetical trends. Direct, head-to-head comparisons of a wide range of halogenated tyrosine derivatives in various biological and synthetic contexts will be invaluable for building a more complete understanding of their structure-activity relationships. Such studies will undoubtedly accelerate the rational design of novel peptides, probes, and therapeutic agents with tailored properties and enhanced performance.

References

  • Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). A medicinal chemist's guide to molecular interactions. Journal of medicinal chemistry, 53(14), 5061-5084.
  • Carter, P. J. (2011). Introduction to the structure and function of antibodies. In Antibody engineering (pp. 1-20). Springer, Berlin, Heidelberg.
  • Cohen, M. S., Zhang, C., Shokat, K. M., & Taunton, J. (2005). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science, 308(5726), 1318-1321.
  • Dunn, W. J., Block, J. H., & Pearlman, R. S. (Eds.). (1986).
  • Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., ... & Diederich, F. (2011). Systematic investigation of halogen bonding in protein− ligand interactions.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
  • Lu, Y., Shi, T., Wang, Y., Yang, H., Yan, X., Luo, X., ... & Zhu, W. (2009). Halogen bonding—a novel interaction for rational drug design?. Journal of medicinal chemistry, 52(9), 2854-2862.
  • Pioszak, A. A., & Xu, H. E. (2008). Molecular recognition of thyroid hormones by nuclear receptors. Cellular and Molecular Life Sciences, 65(22), 3547-3561.
  • Roskoski, R. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 100, 1-23.
  • Voth, G. A. (2006). Computer simulation of proton solvation and transport in water. Accounts of Chemical Research, 39(2), 143-150.
  • Wagner, R. L., Apriletti, J. W., McGrath, M. E., West, B. L., Baxter, J. D., & Fletterick, R. J. (1995). A structural role for hormone in the thyroid hormone receptor.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388.
  • Zhou, P., & Tian, F. (2012). Recent advances in the development of multi-target inhibitors against protein kinases. Future medicinal chemistry, 4(10), 1269-1280.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Z-Tyr(3,5-I2)-oet

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Z-Tyr(3,5-I2)-oet (Ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate). As a di-iodinated aromatic compound, Z-Tyr(3,5-I2)-oet falls into the category of halogenated organic waste, which requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Chemical Profile and Hazard Assessment

Understanding the fundamental properties of Z-Tyr(3,5-I2)-oet is the first step in managing its waste. Its structure contains two iodine atoms bonded to a phenyl ring, which defines its classification and dictates the required disposal pathway.

The key identifier for this compound is its classification as a halogenated organic compound .[1] Organic compounds containing bromine, chlorine, fluorine, or iodine are designated as halogenated.[1] This classification is critical because halogenated waste streams cannot be disposed of via standard methods like incineration for energy recovery and are significantly more costly to manage.[2][3] The high thermal stability of carbon-halogen bonds requires specialized high-temperature incineration (often exceeding 1100 °C) to ensure complete destruction and prevent the formation of hazardous byproducts.[4]

PropertyValueSource
IUPAC Name Ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate[5]
Molecular Formula C19H19I2NO5[5]
Molecular Weight 595.2 g/mol [5]
Waste Classification Halogenated Organic Waste[1][2]
Primary Hazard Environmental Hazard; Potential Irritant[6][7]

The Core Principle: Segregation of Halogenated Waste

The single most important principle in managing Z-Tyr(3,5-I2)-oet waste is strict segregation. Mixing halogenated and non-halogenated waste streams leads to the entire volume being classified and treated as halogenated, dramatically increasing disposal costs and environmental burden.[2][3]

The following workflow diagram illustrates the essential decision-making process for laboratory waste segregation.

G Start Waste Generated in Lab IsOrganic Is the waste primarily organic? Start->IsOrganic HasHalogen Does it contain F, Cl, Br, or I? (e.g., Z-Tyr(3,5-I2)-oet, Chloroform) IsOrganic->HasHalogen  Yes Aqueous AQUEOUS Waste Stream IsOrganic->Aqueous No   Halogenated HALOGENATED Organic Waste Stream HasHalogen->Halogenated  Yes NonHalogenated NON-HALOGENATED Organic Waste Stream HasHalogen->NonHalogenated No   End Properly Labeled Container for Pickup Halogenated->End NonHalogenated->End Aqueous->End

Caption: Waste Segregation Decision Workflow

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage all waste streams containing Z-Tyr(3,5-I2)-oet from generation to disposal.

Step 3.1: Identification and Classification of Waste Streams

Properly identify all materials that have come into contact with Z-Tyr(3,5-I2)-oet. These constitute your hazardous waste and must be disposed of as a halogenated waste.

  • Solid Waste:

    • Unused or expired Z-Tyr(3,5-I2)-oet powder.

    • Contaminated consumables: weighing paper, pipette tips, centrifuge tubes.

    • Contaminated Personal Protective Equipment (PPE): gloves, disposable lab coats.

  • Liquid Waste:

    • Solutions containing Z-Tyr(3,5-I2)-oet dissolved in organic solvents (e.g., DCM, DMF, ethyl acetate).

    • Crucially, do not mix these with non-halogenated solvent waste like acetone or ethanol. [3][8]

  • Sharps & Glassware:

    • Contaminated needles, syringes, or broken glassware.

Step 3.2: Containerization

Select appropriate, clearly designated containers for each waste stream. All containers must be kept tightly closed except when adding waste.[2][8]

  • Solid Waste: Collect in a puncture-resistant container with a secure lid, lined with a heavy-duty plastic bag. The container must be clearly labeled as "Halogenated Organic Solid Waste."

  • Liquid Waste: Use a designated, chemically resistant carboy (e.g., polyethylene) for halogenated liquid waste.[1][2] Many institutions use a color-coding system (e.g., green-labeled carboys for halogenated organics).[1] The container must not be filled beyond 90% capacity to allow for expansion.[8]

  • Sharps & Glassware: Place in a designated, puncture-proof sharps container.

Step 3.3: Labeling

As soon as the first item of waste is placed in a container, it must be labeled with a hazardous waste tag.[2] Incomplete or inaccurate labeling is a common and serious compliance violation.

Your institution's hazardous waste tag should include:

  • Generator Information: Your name, lab location, and contact information.

  • Chemical Constituents: List all components and their approximate percentages, including solvents. For Z-Tyr(3,5-I2)-oet, write out the full chemical name.

  • Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[2]

Step 3.4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray capable of holding the entire volume of the container.

  • Segregation: Store halogenated waste containers separately from non-halogenated, acidic, or alkaline waste streams to prevent accidental mixing.[2]

  • Location: Keep containers in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[2] The hazardous waste tag must always be clearly visible.

The entire lifecycle, from laboratory use to final disposal, underscores the need for meticulous handling at every stage.

G cluster_lab Laboratory Operations generation Waste Generation (Z-Tyr(3,5-I2)-oet used) segregation Segregation (Halogenated Stream) generation->segregation container Containerize & Label segregation->container storage Store in SAA (Secondary Containment) container->storage pickup EH&S Pickup Request storage->pickup transport Transport to Central Waste Facility pickup->transport disposal High-Temperature Incineration transport->disposal

Caption: Disposal Lifecycle for Z-Tyr(3,5-I2)-oet Waste

Emergency Procedures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, safety goggles, lab coat).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material using non-sparking tools, place it in a sealed bag or container, and label it as halogenated hazardous waste for disposal.[2]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EH&S) department and follow their emergency procedures.[2]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

    • Seek immediate medical attention after any exposure.

Summary: Best Practices at a Glance

DoDo Not
SEGREGATE all waste containing Z-Tyr(3,5-I2)-oet into a dedicated Halogenated Waste Stream .[1]DO NOT pour any amount of Z-Tyr(3,5-I2)-oet, solid or in solution, down the drain.[6]
USE designated, properly labeled, and sealed containers for all halogenated waste.[2][8]DO NOT mix halogenated waste with non-halogenated, acidic, or basic waste streams.[2]
LABEL waste containers immediately with all constituents and hazards clearly listed.[2]DO NOT overfill liquid waste containers (max 90% capacity).[8]
STORE waste in a designated Satellite Accumulation Area with secondary containment.[2]DO NOT leave waste containers open to the air.
CONSULT your institution's EH&S department for specific guidelines and pickup requests.[2]DO NOT dispose of contaminated labware or PPE in the regular trash.

References

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

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Comprehensive Safety and Handling Guide for Z-Tyr(3,5-I2)-oet

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical procedures for the handling and disposal of Z-Tyr(3,5-I2)-oet. As a valued researcher, your safety is paramount. This document is designed to provide you with the in-depth technical and safety information necessary to handle this compound with confidence and precision.

Understanding the Compound: Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before beginning any work with this compound.[3][4] This involves evaluating the specific procedures to be performed (e.g., weighing, dissolving, reacting) and the potential for exposure.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation[1][5].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1][5].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[1].

  • Reactivity: As with many iodinated compounds, it may react with strong oxidizing agents[2].

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling Z-Tyr(3,5-I2)-oet.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds[6].
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles[6].
Body Protection A fully fastened laboratory coatProtects skin and personal clothing from contamination[3][6].
Respiratory Protection A NIOSH-approved respirator may be necessary if working with large quantities or if there is a risk of aerosolization.To prevent inhalation of the compound, especially in powder form[3][7].
Foot Protection Closed-toe shoesPrevents injuries from spills or dropped objects[3].
Operational Plan: A Step-by-Step Procedural Guide

This section provides a procedural workflow for the safe handling of Z-Tyr(3,5-I2)-oet, from preparation to post-experiment cleanup.

3.1. Preparation and Engineering Controls

  • Designated Work Area: All work with Z-Tyr(3,5-I2)-oet should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure[8].

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Safety Data Sheets (SDS): Although a specific SDS for Z-Tyr(3,5-I2)-oet may not be available, review the SDS for similar compounds, such as 3,5-Diiodo-D-tyrosine, to familiarize yourself with potential hazards[1].

3.2. Handling the Compound

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersion of dust.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood. Ensure that the reaction vessel is appropriately secured.

3.3. Post-Handling and Decontamination

  • Clean Work Area: Decontaminate the work surface with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the designated waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2].

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

4.1. Waste Segregation and Labeling

  • Solid Waste: All solid waste contaminated with Z-Tyr(3,5-I2)-oet (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container[9][10]. The label should include the chemical name and any associated hazards.

  • Liquid Waste: Unused solutions and reaction mixtures containing Z-Tyr(3,5-I2)-oet should be collected in a separate, sealed, and labeled hazardous waste container[11][12]. Do not mix with other waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent waste should be kept separate[12].

4.2. Neutralization of Iodine-Containing Waste

For liquid waste containing significant amounts of iodinated compounds, neutralization may be a safer disposal option. This typically involves treatment with a reducing agent like sodium thiosulfate to convert iodine to the less hazardous iodide form[13]. This procedure should only be performed by trained personnel and in accordance with your institution's safety guidelines.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of Z-Tyr(3,5-I2)-oet.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Review SDS Review SDS Gather PPE & Materials Gather PPE & Materials Review SDS->Gather PPE & Materials Don PPE Don PPE Gather PPE & Materials->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Work Area Decontaminate Work Area Dissolve/React->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Segregate Solid & Liquid Waste Segregate Solid & Liquid Waste Doff PPE->Segregate Solid & Liquid Waste Label Waste Containers Label Waste Containers Segregate Solid & Liquid Waste->Label Waste Containers Dispose via Institutional Protocol Dispose via Institutional Protocol Label Waste Containers->Dispose via Institutional Protocol

Caption: A workflow for the proper handling and disposal of Z-Tyr(3,5-I2)-oet.

References

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • Gillham, S. (2018, March 10). 7 Tips to Manage Your Chemical Waste Disposal. Medium. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • The Top 10 Hazardous Waste Disposal Best Practices. (2024, August 5). [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - The University of Texas at Dallas. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. (2018, November 2). Duke SMIF. [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Production, Import/Export, Use, and Disposal. Agency for Toxic Substances and Disease Registry. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • Puratchikody, A., Sriram, D., Umamaheswari, A., & Irfan, N. (2016). 3-D structural interactions and quantitative structural toxicity studies of tyrosine derivatives intended for safe potent inflammation treatment. BMC structural biology, 16, 10. [Link]

  • Safety Data Sheet - Z-Tyr(Bzl)-OH. AAPPTec. [Link]

  • Scientific opinion on the safety and efficacy of L-tyrosine for all animal species. (2025, August 9). EFSA Journal, 11(7), 3310. [Link]

  • Lee, Y., Lee, J., & Lee, M. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced materials (Deerfield Beach, Fla.), 30(41), e1801878. [Link]

  • From Molecular Alterations to the Targeted Therapy: Treatment of Thalamic Glioma in Pediatric Patients. (2022). MDPI. [Link]

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。